4-Ethylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDOZKJGKXYMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
152399-67-2, 19277-91-9 (hydrochloride salt) | |
| Record name | Poly(p-ethylphenol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152399-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Ethylphenol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123079 | |
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DSSTOX Substance ID |
DTXSID4021977 | |
| Record name | 4-Ethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or white solid; Yellows upon exposure to light; [HSDB], Solid, Colourless needle like crystals, powerful, woody phenolic, medicinal, yet rather sweet odour | |
| Record name | Phenol, 4-ethyl- | |
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| Record name | 4-Ethylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | 4-Ethylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029306 | |
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| Record name | p-Ethylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/574/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
217.9 °C, 218.00 to 219.00 °C. @ 760.00 mm Hg | |
| Record name | 4-ETHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Ethylphenol | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
104 °C, 219 °F (104 °C) (Open Cup) | |
| Record name | 4-Ethylphenol | |
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| Record name | 4-ETHYLPHENOL | |
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Solubility |
SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER, & BENZENE; SOL IN CARBON DISULFIDE, & ACETONE, In water, 4.90X10+3 mg/l at 25 °C, slightly soluble in water; soluble in oils, very soluble (in ethanol) | |
| Record name | 4-ETHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Ethylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/574/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.011 @ 20 °C | |
| Record name | 4-ETHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |
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Vapor Pressure |
0.03 [mmHg], 0.0372 mm Hg at 25 °C. | |
| Record name | 4-Ethylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | 4-ETHYLPHENOL | |
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Color/Form |
COLORLESS OR WHITE NEEDLES; TEND TO YELLOW ON EXPOSURE TO LIGHT | |
CAS No. |
123-07-9, 29471-88-3 | |
| Record name | 4-Ethylphenol | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Ethylphenol | |
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| Record name | Phenol, 3(or 4)-ethyl- | |
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| Record name | 4-ETHYLPHENOL | |
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| Record name | Phenol, 4-ethyl- | |
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| Record name | Phenol, 3(or 4)-ethyl- | |
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| Record name | 4-Ethylphenol | |
| Source | EPA DSSTox | |
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| Record name | 4-ethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-ETHYLPHENOL | |
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| Record name | 4-ETHYLPHENOL | |
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| Record name | 4-Ethylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
46 °C, 44.00 to 46.00 °C. @ 760.00 mm Hg | |
| Record name | 4-ETHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Ethylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
4-Ethylphenol: A Comprehensive Technical Guide to its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenol (4-EP) is a volatile phenolic compound of significant interest across various scientific disciplines, from food and beverage science to environmental and biomedical research. Its characteristic aroma, often described as "barnyard," "medicinal," or "smoky," can be a desirable attribute in certain products but is more commonly associated with spoilage, particularly in the wine and beer industries. Beyond its sensory impact, this compound is recognized as a microbial metabolite in both food systems and the human gut, and has been investigated for its potential biological activities. This technical guide provides an in-depth overview of the natural occurrence and diverse sources of this compound, supported by quantitative data, detailed experimental protocols for its analysis, and visualizations of relevant biochemical pathways.
Natural Occurrence and Sources of this compound
This compound is found in a wide range of natural and processed materials. Its presence is primarily attributed to the metabolic activity of microorganisms, particularly yeasts of the genus Brettanomyces (also known as Dekkera). It is also a known constituent of certain animal-derived products, plant volatiles, and is formed during the combustion of lignin.
In Food and Beverages
The most well-documented source of this compound is in fermented beverages, where its concentration is a critical factor in determining aroma and quality.
Table 1: Quantitative Occurrence of this compound in Various Food and Beverage Products
| Food/Beverage | Concentration Range | Average Concentration | Reference(s) |
| Red Wine | 2 - 2660 µg/L | 795 µg/L | [1] |
| Beer (Belgian styles, Lambics) | Can be significant, but specific ranges are style-dependent | - | [2][3][4] |
| Coffee (Arabica) | Detected, but not consistently quantified | - | [5][6][7] |
| Smoked Fish | Detected, but quantitative data is limited | - | [8] |
| Smoked Meat | Detected, but quantitative data is limited | - | [8] |
-
Wine: The presence of this compound in wine is almost exclusively due to the growth of Brettanomyces yeasts.[9][10][11] These yeasts can metabolize hydroxycinnamic acids, naturally present in grapes, into volatile phenols.[12][13] At concentrations above its sensory threshold of approximately 140 µg/L, this compound imparts undesirable aromas often described as "Band-Aid," "medicinal," or "horsey."[9][10] However, in some wine styles, low levels can be considered to add complexity.
-
Beer: Similar to wine, Brettanomyces is the primary producer of this compound in certain beer styles, such as Belgian Lambics and some craft beers.[2][3][4][14] In these beers, the "funky" and "barnyard" notes contributed by this compound are often considered a desirable characteristic of the style.
-
Coffee: this compound has been identified as a volatile compound in Arabica coffee.[5][6][7] Its formation is likely linked to the roasting process, where thermal degradation of phenolic precursors can occur.[2][7][15][16][17]
-
Smoked Products: Phenolic compounds, including this compound, are characteristic of wood smoke and can be absorbed by food during the smoking process.[8] The specific concentration depends on the type of wood, smoking time, and temperature.
As a Microbial Metabolite
-
Gut Microbiota: this compound is a known metabolite of the human gut microbiota.[1][18] It is produced from the breakdown of dietary polyphenols and amino acids by certain bacterial species.
-
Brettanomyces/Dekkera spp.: As previously mentioned, these yeasts are the most significant producers of this compound in fermented beverages. They possess the necessary enzymatic machinery to convert p-coumaric acid to this compound.[12][13][19][20]
In Plants and Animals
-
Plant Volatiles: this compound has been identified as a volatile organic compound (VOC) produced by some plants, such as soybeans, particularly in response to pathogens.[15][19] This suggests a potential role in plant defense mechanisms.
-
Castoreum: This natural animal product, a secretion from the castor sacs of beavers, contains this compound and is used in the perfume industry.
Biochemical Pathways Involving this compound
Microbial Production of this compound
The primary pathway for the microbial production of this compound involves a two-step enzymatic conversion of p-coumaric acid. This process is most notably carried out by Brettanomyces yeasts.
References
- 1. Determination of 4-nonylphenol and 4-octylphenol in human blood samples by high-performance liquid chromatography with multi-electrode electrochemical coulometric-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Propylphenol Alters Membrane Integrity in Fungi Isolated from Walnut Anthracnose and Brown Spot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Changes of polyphenols and antioxidants of arabica coffee varieties during roasting [frontiersin.org]
- 4. Beer Styles Study Guide - CraftBeer.com [craftbeer.com]
- 5. researchgate.net [researchgate.net]
- 6. SULT genetic polymorphisms: physiological, pharmacological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of roasting on the phenolic and volatile compounds in coffee beans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of this compound and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. uniprot.org [uniprot.org]
- 13. researchgate.net [researchgate.net]
- 14. Phenolic -OH group is crucial for the antifungal activity of terpenoids via disruption of cell membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Showing report on Non-alcoholic beverages - Phenol-Explorer [phenol-explorer.eu]
- 16. mdpi.com [mdpi.com]
- 17. agriculturejournals.cz [agriculturejournals.cz]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Vinylphenol reductase - Wikipedia [en.wikipedia.org]
- 20. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Ethylphenol Biosynthesis in Microorganisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the microbial biosynthesis of 4-ethylphenol (4-EP), a volatile phenolic compound of significant interest in various fields, including beverage production, food science, and human health. This document details the core metabolic pathway, the enzymes involved, quantitative production data, and detailed experimental protocols for the study of 4-EP biosynthesis.
The Core Biosynthesis Pathway of this compound
The primary pathway for this compound biosynthesis in microorganisms is a two-step enzymatic conversion of p-coumaric acid. This process is notably carried out by certain species of yeast, particularly from the genus Brettanomyces (also known as Dekkera), and some lactic acid bacteria, such as Lactobacillus and Pediococcus.[1][2]
The pathway begins with the decarboxylation of p-coumaric acid to form 4-vinylphenol. This reaction is catalyzed by the enzyme p-coumaric acid decarboxylase (PAD), also referred to as phenolic acid decarboxylase.[2] Subsequently, 4-vinylphenol is reduced to this compound by the enzyme vinylphenol reductase (VPR).[3]
Quantitative Data on this compound Biosynthesis
The efficiency of this compound production varies significantly among different microorganisms and is influenced by environmental conditions. The following tables summarize key quantitative data from various studies.
Table 1: Enzyme Kinetic Properties
| Enzyme | Microorganism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| Vinylphenol Reductase | Brettanomyces bruxellensis | 4-Vinylguaiacol | 0.14 | 1900 | 5.0-6.0 | 30 | [3][4] |
| p-Coumaric Acid Decarboxylase | Lactobacillus plantarum | p-Coumaric Acid | 1.4 | 766 (µmol/min/mg) | 5.5-6.0 | 30 |
Table 2: this compound Production by Different Microorganisms
| Microorganism | Substrate & Concentration | 4-EP Yield/Concentration | Conversion Rate (%) | Reference |
| Brettanomyces bruxellensis (Strain L-2570) | p-Coumaric Acid (100 mg/L) | up to 78 mg/L | 100 | [5] |
| Brettanomyces bruxellensis (Strain L-2742) | p-Coumaric Acid (100 mg/L) | - | 15.5 | [5] |
| Dekkera bruxellensis strains in molasses | p-Coumaric Acid | - | 45-85 | [6] |
| Lactobacillus sp. pep8 | 4-Hydroxycinnamic Acid (1 mmol/L) | - | 45 | [1] |
| Lactobacillus brevis | 4-Hydroxycinnamic Acid | - | 100 | [1] |
| Lactobacillus collinoides | 4-Hydroxycinnamic Acid | - | 100 | [1] |
| Lactobacillus plantarum NCFB1752 | 4-Hydroxycinnamic Acid | - | 6 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.
Screening of Microorganisms for this compound Production
This protocol outlines a general workflow for identifying and quantifying this compound production in microbial isolates.
Methodology:
-
Isolation and Culture: Isolate individual microbial colonies on appropriate solid media.[7] Inoculate a single colony into a liquid medium (e.g., MRS for bacteria, YPD for yeast) supplemented with a precursor, typically 100 mg/L of p-coumaric acid.[5]
-
Incubation: Incubate the cultures under conditions suitable for the target microorganism (e.g., 30°C for 7 days).[2]
-
Sample Preparation: After incubation, centrifuge the cultures to pellet the cells. Collect the supernatant for analysis.
-
Extraction: Perform a liquid-liquid extraction of the supernatant. A common solvent mixture is pentane:diethyl ether (2:1 v/v).[8]
-
Analysis: Analyze the organic extract for the presence and concentration of this compound using GC-MS or HPLC.
Enzyme Assay for Vinylphenol Reductase (VPR)
This protocol is adapted from the characterization of VPR from Brettanomyces bruxellensis.[3]
Materials:
-
50 mM Phosphate buffer, pH 6.0
-
2 mM 4-vinylguaiacol (substrate)
-
0.5 mM NADH (cofactor)
-
Cellular extract containing VPR
-
Hot water bath (70°C)
-
Centrifuge
Procedure:
-
Prepare a 1 mL reaction mixture containing 50 mM phosphate buffer (pH 6.0), 2 mM 4-vinylguaiacol, and 0.5 mM NADH.[3]
-
Initiate the reaction by adding 20 µL of the cellular extract.
-
Incubate the reaction mixture for 4 minutes at 37°C.[3]
-
Stop the reaction by immersing the tube in a hot water bath at 70°C for 10 minutes.[3]
-
Centrifuge the sample at 20,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Analyze the supernatant for the production of 4-ethylguaiacol (as an analogue for this compound) by GC-MS.
-
One unit of activity can be defined as 1 µg of 4-ethylguaiacol produced per minute per mg of protein.[3]
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the quantitative analysis of this compound in microbial culture extracts.
Methodology:
-
Sample and Standard Preparation: Prepare a calibration curve using standards of this compound at known concentrations. For sample analysis, use the organic extract obtained from the microbial culture. Add a known concentration of an internal standard, such as this compound-d10, to both the standards and the samples to correct for variations in injection volume and matrix effects.
-
GC-MS Conditions:
-
Injection: Inject 1-2 µL of the sample into the GC.
-
Column: Use a suitable capillary column, for example, a DB-WAX or equivalent.
-
Oven Program: A typical temperature program would start at a low temperature (e.g., 40°C), ramp up to a high temperature (e.g., 240°C) to elute the compounds, and then hold for a few minutes.
-
Mass Spectrometer: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. Key ions for this compound are m/z 122 (molecular ion) and 107 (base peak).
-
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Use this curve to determine the concentration of this compound in the unknown samples.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC with UV or fluorescence detection is another common method for this compound analysis.
Methodology:
-
Sample and Standard Preparation: Prepare a series of this compound standards in a suitable solvent (e.g., methanol/water). Filter the microbial culture supernatant through a 0.45 µm filter before injection.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically used.[5]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection:
-
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations. Use this curve to quantify this compound in the samples.
Regulation of the Biosynthesis Pathway
The expression of the enzymes involved in this compound biosynthesis is often regulated by the presence of their substrates. The gene encoding p-coumaric acid decarboxylase (pad) is known to be induced by p-coumaric acid in both Brettanomyces and Lactobacillus.[10][11] In Lactobacillus plantarum, the presence of p-coumaric acid has been shown to increase the expression of the pdc gene.[12] Similarly, the expression of the vinylphenol reductase gene can also be influenced by the presence of vinylphenols.[10] This substrate induction mechanism allows the microorganisms to efficiently produce this compound when the necessary precursors are available in their environment. In some cases, the expression of genes related to stress response, such as FLO genes in Brettanomyces bruxellensis, can be influenced by environmental factors like ethanol and sulfur dioxide, which can indirectly affect the overall metabolic activity and persistence of the yeast.[13]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Partial vinylphenol reductase purification and characterization from Brettanomyces bruxellensis. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Biodiversity among Brettanomyces bruxellensis Strains Isolated from Different Wine Regions of Chile: Key Factors Revealed about Its Tolerance to Sulphite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production of this compound from 4-hydroxycinnamic acid by Lactobacillus sp. isolated from a swine waste lagoon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple, cheap and reliable method for control of this compound and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Knockout of the p-Coumarate Decarboxylase Gene from Lactobacillus plantarum Reveals the Existence of Two Other Inducible Enzymatic Activities Involved in Phenolic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ives-openscience.eu [ives-openscience.eu]
- 13. Flocculation Mechanisms in Brettanomyces bruxellensis: Influence of ethanol and sulfur dioxide on FLO gene expression - PMC [pmc.ncbi.nlm.nih.gov]
4-Ethylphenol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenol (4-EP) is a phenolic organic compound that has garnered significant attention in diverse scientific fields. It is recognized as a key aroma compound in the food and beverage industry, a metabolite of the gut microbiome with neuromodulatory effects, and a potential antifungal agent. This technical guide provides an in-depth overview of this compound, focusing on its fundamental properties, synthesis, analytical methods, and biological activities, with a particular emphasis on its role in signaling pathways.
Core Data Summary
The fundamental physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 123-07-9 | [1] |
| Molecular Formula | C₈H₁₀O | [2] |
| Molecular Weight | 122.16 g/mol | [1] |
| Appearance | White to cream or brown crystals or crystalline solid | |
| Melting Point | 46 °C | [1] |
| Boiling Point | 217.9 °C | [1] |
| Flash Point | 104 °C | [1] |
| Solubility | Slightly soluble in water; soluble in alcohol, ether, and benzene | [1] |
| logP | 2.58 | [1] |
| pKa | 10.38 @ 20 °C | [1] |
Synthesis and Purification
Industrial Synthesis of this compound
The industrial production of this compound is typically achieved through the sulfonation of ethylbenzene followed by alkali fusion.[1]
Experimental Protocol:
-
Sulfonation: Ethylbenzene is sulfonated under mild, kinetically controlled conditions to yield 4-ethylbenzenesulfonic acid.
-
Alkali Fusion: The resulting 4-ethylbenzenesulfonic acid undergoes alkali fusion to produce this compound.
Laboratory Synthesis of this compound
A general laboratory-scale synthesis of this compound from a corresponding aryl alcohol is described below.[3]
Experimental Protocol:
-
To a solution of the starting aryl alcohol (1.0 equivalent) in acetonitrile (MeCN) under an argon atmosphere at 0 °C, add sodium borohydride (1.0 molar equivalent).
-
Stir the mixture at 0 °C for 15 minutes.
-
Add trimethylsilyl chloride (2.0 equivalents) and potassium iodide (1.5 equivalents) to the mixture at 0 °C.
-
Allow the reaction mixture to stir at room temperature under an argon atmosphere until thin-layer chromatography (TLC) indicates the completion of the reaction.
-
Dilute the mixture with ethyl acetate (EtOAc) and quench the reaction by adding a saturated aqueous sodium bicarbonate (NaHCO₃) solution and a sodium thiosulfate (Na₂S₂O₃) solution.
-
Separate the organic and aqueous layers. Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution and purify the residue using silica gel chromatography to obtain this compound.
Analytical Methodologies
Accurate quantification of this compound is crucial in various research contexts. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for the determination of this compound, particularly in complex matrices like wine and biological samples.
Sample Preparation for Biological Samples:
-
Extract the sample with acetonitrile.
-
Remove lipids by partitioning between hexane and acetonitrile.
-
Clean up the sample extract using a Florisil PR column.
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Analysis Mode: Selected Ion Monitoring (SIM) is often used for enhanced sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a robust and reliable method for the quantification of this compound.
Experimental Protocol for Wine Samples:
-
Instrumentation: An HPLC system equipped with a diode-array detector (DAD) or a fluorescence detector.
-
Mobile Phase: A gradient system of acetonitrile and water.
-
Detection (DAD): 280 nm.[4]
-
Detection (Fluorescence): Excitation at 260 nm and emission at 305 nm.[4]
-
Quantification: The standard addition method is recommended to mitigate matrix effects.[4]
Biological Signaling and Activity
This compound has been identified as a significant modulator of biological processes, with notable effects on the nervous system and as an antifungal agent.
Neuromodulatory Effects and Signaling Pathway
Recent studies have elucidated the role of this compound as a gut microbiome-derived neuromodulator that can influence anxiety-like behavior. It is an intermediate in the conversion of dietary tyrosine to 4-ethylphenyl sulfate (4EPS).[5][6] Elevated levels of 4EPS have been associated with altered brain activity and myelination patterns.[6] The biosynthesis of 4EPS from tyrosine involves a multi-step pathway mediated by gut microbiota and host enzymes.[5]
Antifungal Activity
This compound exhibits potent antifungal activity against various plant pathogens. Its mechanism of action involves the disruption of the pathogen's cell membrane.[7]
Experimental Protocol to Assess Cell Membrane Damage:
-
Culture mycelia of the target fungus in a suitable liquid medium (e.g., V8) for 3 days.
-
Wash the mycelia and place them in a phosphate-buffered saline (PBS) solution (pH 7.0) containing a specific concentration of this compound.
-
At regular time intervals (e.g., every 2 hours), measure the concentration of DNA and proteins that have leaked into the PBS solution. An increase in these concentrations over time indicates cell membrane damage.[7]
Conclusion
This compound is a multifaceted molecule with significant implications in both industrial and biological research. Its well-defined chemical properties, coupled with established methods for its synthesis and analysis, provide a solid foundation for further investigation. The elucidation of its role in gut-brain axis signaling and its potential as an antifungal agent opens up new avenues for research in neurobiology, microbiology, and drug development. This guide serves as a comprehensive resource to facilitate and inspire future studies on this intriguing compound.
References
- 1. This compound | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: Synthesis and Applications_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes - PMC [pmc.ncbi.nlm.nih.gov]
4-Ethylphenol solubility in different solvents
An In-depth Technical Guide to the Solubility of 4-Ethylphenol
For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of this compound is critical for its application in pharmaceutical formulations and various chemical processes. This guide provides a comprehensive overview of the solubility of this compound in a range of solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound varies across different solvents, a crucial factor for its application and formulation. The following table summarizes the available quantitative solubility data.
| Solvent | Temperature (°C) | Solubility | Citation |
| Water | 25 | 4.9 g/L | [1][2][3][4] |
| Water | 25 | 4900 mg/L | [5][6] |
| Water | Not Specified | 2.63 mg/mL | [7] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 24 mg/mL | [8] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 60 mg/mL | [7] |
| Phosphate-Buffered Saline (PBS) | Not Specified | 4.55 mg/mL | [9] |
Qualitative solubility information indicates that this compound is also soluble in ethanol, ether, acetone, benzene, and carbon disulfide[1][2][3][10][11][12]. It is described as "very soluble" in ethanol[11].
Experimental Protocols for Solubility Determination
The determination of the solubility of a solid compound like this compound in a liquid solvent is a fundamental experimental procedure. The shake-flask method is a widely accepted technique for achieving equilibrium solubility. This can be followed by gravimetric or spectroscopic analysis to quantify the dissolved solute.
Protocol 1: Shake-Flask Method with Gravimetric Analysis
This protocol details the determination of solubility by establishing equilibrium and then quantifying the dissolved solid by mass.
1. Materials and Apparatus:
-
This compound (solid)
-
Solvent of interest
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Conical flasks or vials with secure caps
-
Filtration apparatus (e.g., syringe filters with PTFE membrane, vacuum filtration)
-
Evaporating dish or watch glass
-
Oven
2. Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Separation of the Saturated Solution:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid transferring any solid particles.
-
For more rigorous separation, filter the saturated solution through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed container.
-
-
Gravimetric Quantification:
-
Accurately weigh a clean, dry evaporating dish (W1).
-
Transfer a precise volume (e.g., 10 mL) of the clear, saturated filtrate into the evaporating dish.
-
Weigh the evaporating dish with the solution (W2).
-
Gently evaporate the solvent in the evaporating dish. This can be done on a hot plate in a fume hood or in an oven at a temperature below the boiling point of this compound and sufficient to evaporate the solvent.
-
Once the solvent has evaporated, dry the residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Cool the evaporating dish in a desiccator and weigh it again (W3).
-
4. Calculation of Solubility:
-
Mass of the dissolved this compound = W3 - W1
-
Mass of the solvent = W2 - W3
-
Solubility can be expressed in various units, for example, as g/100 g of solvent: Solubility = [(W3 - W1) / (W2 - W3)] * 100
Protocol 2: Shake-Flask Method with UV-Visible Spectrophotometry
This method is suitable for quantifying solutes that absorb ultraviolet or visible light, such as this compound, which has a phenolic chromophore.
1. Materials and Apparatus:
-
Same as Protocol 1, plus:
-
UV-Vis Spectrophotometer
-
Quartz or UV-transparent cuvettes
-
Volumetric flasks
2. Procedure:
-
Preparation of a Saturated Solution:
-
Follow steps 2.1.1 and 2.1.2 from Protocol 1.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent should be used as the blank.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Quantification of the Saturated Solution:
-
Withdraw a sample of the clear, saturated filtrate as described in step 2.2 of Protocol 1.
-
Dilute the saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. The dilution factor must be recorded accurately.
-
Measure the absorbance of the diluted sample at the same λmax.
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.
-
Multiply the concentration of the diluted sample by the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of this compound in the solvent at the experimental temperature.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.
Caption: Workflow for determining this compound solubility.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. scribd.com [scribd.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. mmsl.cz [mmsl.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Ethylphenol as a Fungal Xenobiotic Metabolite
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethylphenol (4-EP) is a volatile phenolic compound recognized as a significant xenobiotic metabolite produced by various fungi. It is notoriously known as a key contributor to spoilage in the wine and beer industries, primarily through the metabolic activity of Brettanomyces yeast. However, recent research has also illuminated its role in fungal degradation pathways and its potential as a potent antifungal agent against pathogenic fungi and oomycetes. This technical guide provides a comprehensive overview of this compound in the context of fungal metabolism, detailing its biosynthesis and degradation pathways, summarizing its biological activities with quantitative data, and providing detailed experimental protocols for its study.
Introduction to this compound
This compound (IUPAC name: this compound) is a member of the phenol class of organic compounds, characterized by a hydroxyl group bonded to a benzene ring, with an ethyl group substituent at the para (4) position[1][2]. It is a volatile organic compound (VOC) that has been identified as a fungal xenobiotic metabolite[1]. Its significance in research and industry stems from its dual role: as a spoilage compound in fermented beverages and as a bioactive molecule with potential agrochemical and pharmaceutical applications[3][4][5].
In the context of xenobiotic metabolism, fungi interact with this compound in two primary ways:
-
Production: Certain yeasts, most notably of the Brettanomyces/Dekkera genus, synthesize this compound from precursor molecules found in their environment, such as hydroxycinnamic acids[4][6].
-
Degradation: Other fungi, such as Aspergillus fumigatus, can utilize this compound as a sole source of carbon and energy, breaking it down through a series of enzymatic reactions[7].
This guide will explore these pathways, the compound's biological effects, and the methodologies used to investigate it.
Fungal Metabolism of this compound
Fungi have evolved complex metabolic pathways to either produce or detoxify phenolic compounds like this compound.
2.1 Biosynthesis by Brettanomyces/Dekkera spp.
The yeast Brettanomyces bruxellensis is the primary organism responsible for the production of this compound in wine and other fermented beverages[4][8][9]. The biosynthesis is a two-step enzymatic conversion of p-coumaric acid, a hydroxycinnamic acid naturally present in grape musts[4][6].
-
Decarboxylation: p-Coumaric acid is first decarboxylated by the enzyme cinnamate decarboxylase to form the intermediate, 4-vinylphenol[4].
-
Reduction: The 4-vinylphenol is then reduced by the enzyme vinylphenol reductase to yield the final product, this compound[4].
This pathway is a key indicator of Brettanomyces activity and contamination in winemaking[9][10].
2.2 Degradation by Aspergillus fumigatus
Aspergillus fumigatus is capable of utilizing this compound as its sole carbon and energy source, demonstrating a complete degradation pathway[7]. This metabolic route involves a series of oxidation and hydroxylation steps, ultimately leading to ring fission.
The proposed pathway is as follows[7]:
-
Hydroxylation: The pathway begins with the monooxygenase-catalyzed hydroxylation of the methylene group of this compound to form 1-(4'-hydroxyphenyl)ethanol. This step is dependent on NADPH and oxygen[7].
-
Oxidation: 1-(4'-hydroxyphenyl)ethanol is oxidized to 4-hydroxyacetophenone.
-
Oxygenation: A Baeyer-Villiger type oxygenation, also NADPH-dependent, converts 4-hydroxyacetophenone into 4-hydroxyphenyl acetate.
-
Hydrolysis: The ester is hydrolyzed to form hydroquinone (1,4-dihydroxybenzene).
-
Hydroxylation: A further NADPH-dependent hydroxylation produces 1,2,4-trihydroxybenzene.
-
Ring Fission: The aromatic ring of 1,2,4-trihydroxybenzene is cleaved via ortho fission to yield maleylacetate, which then enters central metabolism[7].
Biological Activities of this compound
Beyond its role in spoilage, this compound exhibits significant biological activity, particularly against pathogenic oomycetes and fungi. This has positioned it as a potential botanical agrochemical[1][3].
3.1 Antifungal and Anti-Oomycete Activity
This compound has demonstrated potent inhibitory effects against a range of plant pathogens. Studies have shown its efficacy against the oomycetes Phytophthora sojae (causal agent of soybean root rot) and Phytophthora nicotianae (causal agent of tobacco black shank)[1][3]. It also displays antifungal activity against soil-borne phytopathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Gaeumannomyces graminis[1][3].
The primary mechanism of its antimicrobial action is the disruption of the pathogen's cell membrane. This leads to increased membrane permeability and subsequent leakage of essential intracellular components like DNA and proteins, ultimately causing cell death[1][3].
Quantitative Data
The following tables summarize key quantitative data related to this compound's production, sensory impact, biological activity, and analytical detection.
Table 1: this compound Concentration & Sensory Thresholds in Wine
| Parameter | Value | Reference(s) |
|---|---|---|
| Concentration Range in Red Wines | 2 - 2660 µg/L | [11][12] |
| Mean Concentration (Australian Red Wines) | 795 µg/L | [11][12] |
| Sensory Perception Threshold | > 430 µg/L | [4] |
| Production Ratio (4-EP:4-EG) | Average of 8:1 |[9][10] |
Table 2: Antifungal & Anti-Oomycete Activity of this compound
| Target Organism | Concentration | Effect | Reference(s) |
|---|---|---|---|
| Phytophthora spp. | 1 mM (144.14 mg/L) | Complete inhibition of mycelial growth | [3] |
| Phytophthora nicotianae | 0.4 mmol (57.66 mg/L) | 57.73% inhibition of mycelial growth | [3] |
| Phytophthora sojae | 0.6 mmol (86.48 mg/L) | 54.14% inhibition of mycelial growth | [3] |
| Phytophthora nicotianae | 0.8 mmol | Complete inhibition of zoosporangium formation | [3] |
| Phytophthora sojae | 1.0 mmol | Complete inhibition of zoosporangium formation | [3] |
| Phytophthora spp. | 0.8 mmol | Complete inhibition of zoospore release |[3] |
Table 3: Performance of Analytical Methods for this compound Quantification
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
|---|---|---|---|
| GC-MS (with LLE) | - | 24 µg/L | [13] |
| GC-MS (with SPME) | - | 4 µg/L (Min. Reportable) | [6][10] |
| HPLC-FLD | 4.0 µg/L | - | [14][15] |
| LC-MS/MS | 10 µg/L | 50 µg/L | [16][17] |
| HPLC-DAD | 10 µg/L | 50 µg/L | [16][17] |
| HPLC-FLD (for 4-EP) | 1 µg/L | 5 µg/L |[16][17] |
Experimental Protocols
This section provides detailed methodologies for the culture of relevant fungi, extraction of this compound, and its subsequent analysis.
5.1 Fungal Culture and Metabolite Production/Degradation
Protocol 5.1.1: Culture of Brettanomyces bruxellensis for 4-EP Production
This protocol is adapted for inducing the production of this compound in a liquid culture.
-
Media Preparation: Prepare a suitable growth medium such as Yeast Mold (YM) broth supplemented with p-coumaric acid. To a final volume of 1 L of YM broth, add 50-100 mg of p-coumaric acid (stock solution prepared in ethanol) to act as a precursor. Sterilize by autoclaving.
-
Inoculation: Inoculate the sterile medium with a fresh culture of B. bruxellensis. Aim for an initial cell density of approximately 1x10^4 cells/mL.
-
Incubation: Incubate the culture at 25-28°C for 10-21 days under static or slow agitation conditions. A low-oxygen environment can favor 4-EP production.
-
Monitoring: Periodically take samples to monitor cell growth (e.g., by plating on selective media) and 4-EP concentration using the analytical methods described below. Production of 4-EP is often correlated with cell density[8].
-
Harvesting: After the incubation period, harvest the culture supernatant for 4-EP extraction by centrifuging at 5,000 x g for 10 minutes to pellet the yeast cells.
Protocol 5.1.2: Culture of Aspergillus fumigatus for 4-EP Degradation
This protocol is designed to study the degradation of this compound as a sole carbon source.
-
Media Preparation: Prepare a minimal salt medium (e.g., Czapek-Dox broth) devoid of any carbon source. Sterilize by autoclaving.
-
Carbon Source Addition: Prepare a sterile stock solution of this compound (e.g., 1 M in ethanol). Add the stock solution to the cooled minimal medium to a final concentration of 0.5-1.0 mM. This will be the sole carbon source.
-
Inoculation: Inoculate the medium with A. fumigatus spores to a final concentration of 1x10^5 spores/mL[18].
-
Incubation: Incubate the culture at 28-37°C with shaking (approx. 200 rpm) to ensure aeration[18].
-
Monitoring: At regular intervals (e.g., every 24 hours), withdraw aliquots of the culture medium. Monitor the disappearance of this compound and the appearance of degradation intermediates using HPLC or GC-MS[7].
-
Enzyme Assays: To study the enzymes involved, mycelia can be harvested, washed, and lysed to prepare cell-free extracts for enzymatic assays as described in the literature[7].
5.2 Extraction of this compound from Liquid Samples
Protocol 5.2.1: Liquid-Liquid Extraction (LLE)
This is a robust method for extracting 4-EP from wine or culture media[13].
-
Sample Preparation: Take 10 mL of the liquid sample (e.g., wine, culture supernatant). If necessary, adjust the pH to ~7.0. Add a known amount of an internal standard (e.g., d4-4-ethylphenol or 2,6-dimethylphenol)[11].
-
Extraction: Add 2 mL of an organic solvent mixture, such as pentane/diethyl ether (2:1 v/v)[13].
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Collection: Carefully transfer the upper organic layer to a clean vial.
-
Concentration (Optional): If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 100-200 µL.
-
Analysis: The extract is now ready for GC-MS analysis.
Protocol 5.2.2: Headspace Solid-Phase Microextraction (HS-SPME)
This method is ideal for volatile analysis and requires minimal solvent[6][10].
-
Sample Preparation: Place 5-10 mL of the liquid sample into a 20 mL headspace vial. Add NaCl (to ~30% w/v) to increase the ionic strength and promote volatilization. Add a magnetic stir bar.
-
Internal Standard: Add a known amount of an internal standard (e.g., deuterated 4-EP).
-
Equilibration: Seal the vial and place it in a heating block or water bath at 40-60°C. Allow the sample to equilibrate with stirring for 15-30 minutes.
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., 100 µm polydimethylsiloxane, PDMS) to the headspace above the sample for a defined period (e.g., 30-45 minutes) while maintaining the temperature and stirring[19].
-
Desorption: Retract the fiber and immediately insert it into the heated injection port of a GC-MS for thermal desorption (e.g., at 250°C for 5 minutes).
5.3 Analytical Quantification Methods
Protocol 5.3.1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injection: Inject 1 µL of the LLE extract or perform thermal desorption from the SPME fiber. Use splitless mode for high sensitivity.
-
Oven Program:
-
Initial temperature: 40-50°C, hold for 2 minutes.
-
Ramp: 5-10°C/min to 250°C.
-
Final hold: 5 minutes.
-
-
MS Parameters: Use electron ionization (EI) at 70 eV. Set the MS to scan a mass range of m/z 35-350 or use Selected Ion Monitoring (SIM) for higher sensitivity and specificity.
-
Quantification: Monitor the characteristic ions for this compound (e.g., m/z 122, 107, 77) and the internal standard. Create a calibration curve using standards of known concentrations to quantify the amount in the sample[11].
Protocol 5.3.2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is rapid and does not require extensive sample preparation for clean matrices like wine[14][15].
-
Instrument: An HPLC system with a fluorescence detector.
-
Sample Preparation: Filter the sample (e.g., wine) through a 0.45 µm syringe filter directly into an HPLC vial[15]. No extraction is required.
-
Column: A reverse-phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient or isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 acetonitrile:water)[20].
-
Flow Rate: Set a flow rate of 1.0 mL/min.
-
Detection: Set the fluorescence detector to an excitation wavelength of ~260 nm and an emission wavelength of ~305 nm[16][17].
-
Quantification: Create a calibration curve by injecting standards of this compound at various concentrations. Quantify the sample based on its peak area relative to the standard curve. The method is linear up to 2000 µg/L[14][15].
Conclusion and Future Perspectives
This compound stands as a fascinating example of a fungal xenobiotic metabolite with diverse biological relevance. While its production by Brettanomyces remains a significant challenge for the beverage industry, its degradation by fungi like A. fumigatus offers insights into microbial bioremediation strategies. Furthermore, the potent antifungal and anti-oomycete properties of this compound highlight its potential for development as a novel, naturally derived crop protection agent.
For drug development professionals, the specific enzymatic pathways involved in both the synthesis and degradation of this compound present potential targets for inhibition or exploitation. The enzymes vinylphenol reductase in Brettanomyces could be a target for preventing spoilage, while the monooxygenases in degrading fungi could be explored for biocatalytic applications. The mechanism of cell membrane disruption also provides a foundation for designing new antifungal compounds. Future research should focus on elucidating the precise structure-activity relationships of this compound derivatives to optimize their antifungal efficacy while minimizing potential toxicity, paving the way for new therapeutic and agrochemical solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brettalert.com [brettalert.com]
- 5. Culturing and Mating of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ETS Labs [etslabs.com]
- 7. This compound metabolism by Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. ETS Labs [etslabs.com]
- 10. ecommons.cornell.edu [ecommons.cornell.edu]
- 11. Quantitative analysis of this compound and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A simple, cheap and reliable method for control of this compound and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rapid quantification of this compound in wine using high-performance liquid chromatography with a fluorimetric detector | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
- 16. Determination of this compound and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical standards for 4-Ethylphenol.
An In-depth Technical Guide to the Physical and Chemical Standards of 4-Ethylphenol
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical and chemical properties of this compound (CAS No. 123-07-9) is paramount for its application in various fields, including pharmaceuticals, flavor and fragrance industries, and as a key indicator in food and beverage quality control. This guide provides a detailed overview of its fundamental characteristics, analytical methodologies, and relevant biochemical pathways.
General and Chemical Properties
This compound, also known as p-ethylphenol, is a phenolic compound with the chemical formula C₈H₁₀O.[1] It is a member of the class of phenols that carries an ethyl substituent at the para (4) position.[1][2] It presents as colorless or white crystalline needles that may turn yellow upon exposure to light.[2][3] This compound is a natural component in some foods and is also produced by the spoilage yeast Brettanomyces in wine and beer.[4] Industrially, it is produced by the sulfonation of ethylbenzene followed by alkali fusion.[1][5]
Table 1: General and Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 123-07-9[6] |
| Molecular Formula | C₈H₁₀O[3] |
| Molecular Weight | 122.16 g/mol [2] |
| IUPAC Name | This compound[2] |
| Synonyms | p-Ethylphenol, 1-Hydroxy-4-ethylbenzene[4][7] |
| InChI | InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3[2] |
| InChIKey | HXDOZKJGKXYMEW-UHFFFAOYSA-N[2] |
| SMILES | CCC1=CC=C(C=C1)O[2] |
Physical Standards
The physical properties of this compound are critical for its handling, storage, and application in experimental and industrial settings.
Table 2: Key Physical Properties of this compound
| Property | Value | Conditions |
| Appearance | Colorless or white needles/crystals.[2][3] | Standard state |
| Melting Point | 40-46 °C[2][3][8] | |
| Boiling Point | 217.9-219 °C[2][3][9] | 760 mm Hg |
| Density | 1.011 g/cm³[2][3] | 20 °C |
| Vapor Pressure | 0.0372 - 0.13 mm Hg[2][3] | 20-25 °C |
| Vapor Density | 4.2 (Air = 1)[3][8] | |
| Flash Point | 100-104 °C[2][3][4] | Closed cup |
| Refractive Index | 1.5239 - 1.5330[2][3] | 25 °C |
| pKa | 10.0 - 10.38[2] | 20-25 °C |
| LogP (o/w) | 2.58[2][8] |
Table 3: Solubility of this compound
| Solvent | Solubility | Temperature |
| Water | Slightly soluble; 4.9 g/L[3][8] | 25 °C |
| Ethanol | Soluble[3] | |
| Ether | Soluble[3] | |
| Acetone | Soluble[3] | |
| Benzene | Soluble[3] | |
| Carbon Disulfide | Soluble[3] | |
| DMSO | 24 mg/mL[10] | 25 °C |
Spectroscopic Data
Spectroscopic data is essential for the identification and structural elucidation of this compound.
Table 4: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks / Shifts (ppm) | Solvent |
| ¹H NMR | δ (ppm) = 7.04 (d, 2H), 6.73 (d, 2H), 4.53 (s, 1H, -OH), 2.55 (q, 2H), 1.18 (t, 3H)[11] | Chloroform-d |
| ¹³C NMR | δ (ppm): 153.05, 136.76, 128.98, 115.39, 27.98, 15.78[2] | CDCl₃ |
| Infrared (IR) | Data conforms to structure.[12][13] | |
| UV/Visible | Relevant spectral data available.[7] | |
| Mass Spectrum | Available through NIST WebBook.[7] | Electron Ionization |
Experimental Protocols
The analysis of this compound, particularly in complex matrices like wine, requires robust and validated analytical methods.
Quantification in Wine via HPLC-FLD
This method allows for the rapid quantification of this compound without extensive sample preparation.[14]
-
Objective: To determine the concentration of this compound in wine samples.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a Fluorimetric Detector (FLD).[14]
-
Mobile Phase: A gradient system of acetonitrile and water, with an acid modifier like phosphoric or formic acid.[15][16]
-
Column: A reverse-phase C18 column is typically used.[15]
-
Procedure:
-
Wine samples are filtered through a 0.45 µm filter.[16]
-
A direct injection of the filtered sample is made into the HPLC system.[16]
-
Chromatographic separation is performed, typically taking less than 5-15 minutes.[14][16]
-
Detection is carried out using a fluorescence detector with excitation and emission wavelengths set to approximately 260 nm and 305 nm, respectively.[16]
-
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations. The standard addition method can be used to mitigate matrix effects.[16]
-
-
Performance: The method is linear up to 2000 µg/L with a detection limit of around 4.0 µg/L.[14]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the determination of volatile and semi-volatile compounds like this compound.
-
Objective: To identify and quantify this compound in various matrices.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A wall-coated open tubular (WCOT) glass capillary column is often employed.[2]
-
Procedure:
-
Sample Preparation: For air samples, collection can be done using a fritted bubbler with a sodium hydroxide solution.[2] For liquid samples like wine, a liquid-liquid extraction or solid-phase microextraction (SPME) may be used to isolate and concentrate the analyte.[5] For wine analysis, a deuterated internal standard like d4-4-ethylphenol can be used for accurate quantification.[17]
-
Injection: The prepared sample is injected into the GC inlet where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas through the capillary column, where separation occurs based on the compound's boiling point and affinity for the stationary phase.
-
Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
-
Quantification: The abundance of specific ions is used to quantify the amount of this compound present.
-
Purification by Fractional Crystallization and Zone Refining
For obtaining high-purity this compound for use as an analytical standard or in synthesis.
-
Objective: To purify this compound.
-
Procedure:
-
The phenol is distilled under reduced pressure (e.g., 100mm Hg) through a packed column.[3]
-
Further purification is achieved by fractional crystallization through partial freezing.[3]
-
For the highest purity, zone refining is performed under an inert atmosphere (e.g., N₂).[3]
-
Alternatively, purification can be carried out via the benzoate derivative.[3]
-
Visualized Workflows and Pathways
Biosynthesis of this compound
In biological systems, particularly in the context of wine and beer spoilage by Brettanomyces yeast, this compound is synthesized from p-coumaric acid in a two-step enzymatic process.[4]
Caption: Enzymatic conversion of p-coumaric acid to this compound.
Analytical Workflow for this compound in Wine
A generalized workflow for the analysis of this compound in a wine sample, from receipt to final data analysis.
Caption: General workflow for quantitative analysis of this compound.
References
- 1. This compound CAS#: 123-07-9 [m.chemicalbook.com]
- 2. This compound | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 123-07-9 [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound 99 123-07-9 [sigmaaldrich.com]
- 7. Phenol, 4-ethyl- [webbook.nist.gov]
- 8. 4-ethyl phenol, 123-07-9 [thegoodscentscompany.com]
- 9. This compound [stenutz.eu]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, 97% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. Phenol, 4-ethyl- [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Biochemical Conversion of p-Coumaric Acid to 4-Ethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transformation of p-coumaric acid into 4-ethylphenol is a significant biochemical process, primarily recognized for its role in the food and beverage industry, particularly in winemaking where this compound is a key contributor to the aroma profile, often associated with "Brett" character from Brettanomyces yeast.[1] However, the enzymatic pathway responsible for this conversion holds broader interest for researchers in biocatalysis, metabolic engineering, and drug development due to its potential for producing valuable phenolic compounds. This technical guide provides an in-depth overview of the core principles of this compound formation from p-coumaric acid, detailing the enzymatic pathway, key microorganisms, quantitative data, and experimental protocols.
The Core Biochemical Pathway
The conversion of p-coumaric acid to this compound is a two-step enzymatic process. The initial step involves the decarboxylation of p-coumaric acid to form an intermediate, 4-vinylphenol. Subsequently, 4-vinylphenol is reduced to the final product, this compound.[1]
-
Decarboxylation of p-Coumaric Acid: The first reaction is catalyzed by the enzyme p-coumarate decarboxylase (PDC) , also known as phenolic acid decarboxylase (PAD). This enzyme removes the carboxyl group from the acrylic acid side chain of p-coumaric acid, yielding 4-vinylphenol and carbon dioxide.[2][3]
-
Reduction of 4-Vinylphenol: The second step is mediated by the enzyme vinylphenol reductase (VPR) . This NADH-dependent reductase catalyzes the reduction of the vinyl group of 4-vinylphenol to an ethyl group, resulting in the formation of this compound.[4][5]
This pathway is not exclusive to p-coumaric acid; other hydroxycinnamic acids like ferulic acid can also be converted to their corresponding ethylphenols (e.g., 4-ethylguaiacol) through the same enzymatic cascade.[6]
Key Microorganisms
Several microorganisms are known to possess the enzymatic machinery required for the conversion of p-coumaric acid to this compound. These are predominantly yeasts and lactic acid bacteria.
-
Brettanomyces bruxellensis : This yeast is the most well-known and studied organism for its ability to produce this compound, often considered a spoilage yeast in the wine industry.[7][8] It possesses both a potent p-coumarate decarboxylase and a vinylphenol reductase.[9]
-
Lactobacillus species : Certain species of lactic acid bacteria, notably Lactobacillus plantarum, can also convert p-coumaric acid to this compound.[2][6] However, the ability to perform both enzymatic steps can be strain-dependent.[2]
-
Pediococcus species : Some Pediococcus strains, such as Pediococcus pentosaceus, have been shown to be involved in phenolic acid metabolism, although their capacity for complete conversion to this compound may vary.
Quantitative Data
The efficiency of the enzymatic conversions and the overall production of this compound are influenced by various factors, including the microbial strain, substrate concentration, and environmental conditions. The following tables summarize key quantitative data from the literature.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) |
| p-Coumarate Decarboxylase | Cladosporium phlei | trans-p-Coumaric Acid | 0.65 | - | 6.0 | 23 |
| p-Coumarate Decarboxylase | Lactobacillus plantarum | p-Coumaric Acid | - | - | - | 22 |
| p-Coumarate Decarboxylase | Bacillus pumilus | p-Coumaric Acid | - | - | 5.0 - 7.0 | 20 - 40 |
| Vinylphenol Reductase | Brettanomyces bruxellensis | 4-Vinylguaiacol | 0.14 | 1900 | 5.0 - 6.0 | 30 |
Note: Data for Vmax was not available for all enzymes. 1 U = 1 µmol of substrate converted per minute.
Table 2: this compound Production by Microorganisms
| Microorganism | Substrate & Initial Concentration | Product Concentration | Conversion Yield (%) | Reference |
| Brettanomyces bruxellensis L-2570 | p-Coumaric Acid (100 mg/L) | This compound (up to 78 mg/L) | >60% | [9] |
| Brettanomyces bruxellensis L-2679 | p-Coumaric Acid (100 mg/L) | This compound (up to 78 mg/L) | >60% | [9] |
| Lactobacillus plantarum | p-Coumaric Acid (10 mg/L) | This compound (~1 mg/L) | ~10% | [6] |
Experimental Protocols
General Experimental Workflow
The study of this compound formation typically involves microbial fermentation, followed by extraction and analytical quantification of the substrate and products.
Protocol 1: Microbial Fermentation for this compound Production
This protocol is a general guideline and should be optimized for the specific microorganism and research question.
-
Media Preparation: Prepare a suitable growth medium for the selected microorganism (e.g., MRS broth for Lactobacillus plantarum or a synthetic wine medium for Brettanomyces bruxellensis).
-
Inoculation: Inoculate the sterile medium with a fresh culture of the microorganism to a desired starting optical density (e.g., OD600 of 0.1).
-
Substrate Addition: Add a sterile stock solution of p-coumaric acid to the culture medium to a final concentration of interest (e.g., 10-100 mg/L).
-
Incubation: Incubate the culture under optimal growth conditions (e.g., 30°C for L. plantarum, 25°C for B. bruxellensis) for a specified period (e.g., 24-72 hours). Agitation may be required for aerobic or microaerophilic organisms.
-
Sampling: Aseptically collect samples at different time points to monitor cell growth (OD600) and the concentrations of p-coumaric acid, 4-vinylphenol, and this compound.
Protocol 2: Quantification of Phenolic Compounds by HPLC-DAD
This method is suitable for the simultaneous quantification of p-coumaric acid, 4-vinylphenol, and this compound.[10]
-
Sample Preparation: Centrifuge the culture samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC System: Use a reversed-phase HPLC system with a C18 column and a diode array detector (DAD).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used. A typical gradient could be:
-
0-5 min: 10% acetonitrile
-
5-15 min: Ramp to 50% acetonitrile
-
15-20 min: Hold at 50% acetonitrile
-
20-25 min: Ramp down to 10% acetonitrile
-
25-30 min: Hold at 10% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at multiple wavelengths. p-Coumaric acid has a maximum absorbance around 310 nm, while 4-vinylphenol and this compound can be detected at approximately 260 nm and 280 nm, respectively.
-
Quantification: Prepare standard curves for p-coumaric acid, 4-vinylphenol, and this compound of known concentrations to quantify the compounds in the samples.
Protocol 3: Quantification of this compound by GC-MS
Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of volatile phenols like this compound.[11][12]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of the filtered culture supernatant, add 1-2 g of NaCl.
-
Add an internal standard (e.g., 4-methylphenol).
-
Extract with 2 mL of a suitable organic solvent (e.g., diethyl ether or a pentane:diethyl ether mixture).
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully transfer the organic layer to a clean vial for analysis.
-
-
GC-MS System: Use a gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or selected ion monitoring (SIM) for higher sensitivity. For this compound, characteristic ions include m/z 122, 107, and 77.
-
-
Quantification: Create a calibration curve using standards of this compound prepared in a similar matrix as the samples.
Protocol 4: p-Coumarate Decarboxylase (PDC) Activity Assay
This spectrophotometric assay measures the decrease in absorbance of p-coumaric acid as it is converted to 4-vinylphenol.[3]
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 50 mM, pH 6.0)
-
p-Coumaric acid solution (e.g., 0.1 mM)
-
Enzyme extract (cell-free extract or purified enzyme)
-
-
Measurement: Monitor the decrease in absorbance at the wavelength of maximum absorbance for p-coumaric acid (around 310 nm) over time at a constant temperature (e.g., 25°C).
-
Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of p-coumaric acid.
Protocol 5: Vinylphenol Reductase (VPR) Activity Assay
This assay monitors the oxidation of NADH to NAD+ as 4-vinylphenol is reduced.[4]
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 50 mM, pH 6.0)
-
4-Vinylphenol solution (e.g., 0.5 mM)
-
NADH solution (e.g., 0.2 mM)
-
Enzyme extract
-
-
Measurement: Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADH) over time at a constant temperature (e.g., 30°C).
-
Calculation: Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M-1cm-1).
Conclusion
The formation of this compound from p-coumaric acid is a well-defined biochemical pathway with significant implications in various scientific and industrial fields. Understanding the enzymes, microorganisms, and reaction kinetics involved is crucial for both harnessing this pathway for biotechnological applications and controlling it in contexts where it is undesirable. The detailed protocols provided in this guide offer a solid foundation for researchers to investigate this fascinating conversion process. Further research into the genetic regulation of the PDC and VPR enzymes, as well as protein engineering to alter their substrate specificity and efficiency, will undoubtedly open new avenues for the production of novel phenolic compounds.
References
- 1. brettalert.com [brettalert.com]
- 2. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockout of the p-Coumarate Decarboxylase Gene from Lactobacillus plantarum Reveals the Existence of Two Other Inducible Enzymatic Activities Involved in Phenolic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partial vinylphenol reductase purification and characterization from Brettanomyces bruxellensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vinylphenol reductase - Wikipedia [en.wikipedia.org]
- 6. Production of volatile phenols by Lactobacillus plantarum in wine conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ives-openscience.eu [ives-openscience.eu]
- 8. mdpi.com [mdpi.com]
- 9. Biodiversity among Brettanomyces bruxellensis Strains Isolated from Different Wine Regions of Chile: Key Factors Revealed about Its Tolerance to Sulphite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of a reversed-phase HPLC method for quantitative p -coumaric acid analysis in wine | OENO One [oeno-one.eu]
- 11. benchchem.com [benchchem.com]
- 12. A simple, cheap and reliable method for control of this compound and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Health and Safety of 4-Ethylphenol for Laboratory Professionals
Abstract
This technical guide provides a comprehensive overview of the health and safety considerations for the handling of 4-Ethylphenol (CAS No. 123-07-9) in a research and drug development setting. It consolidates critical data on its physicochemical properties, toxicological profile, and flammability, presenting quantitative information in accessible tables. Detailed summaries of standard experimental protocols for assessing key safety endpoints are provided. Furthermore, this guide illustrates important concepts through Graphviz diagrams, including its metabolic activation pathway, hazard classification, emergency response workflows, and a representative toxicology testing protocol. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals to ensure the safe handling and use of this compound.
Introduction
This compound is a phenolic compound used as an intermediate in the synthesis of pharmaceuticals, dyes, and various antioxidants.[1] It is also known as a characteristic aroma compound in certain beverages, produced by the metabolism of specific yeasts.[1] While a valuable chemical building block, its handling requires a thorough understanding of its potential hazards. This guide aims to provide an in-depth, technical resource on the health and safety aspects of this compound, with a focus on practical application in a laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its corrosive and irritant properties, as well as its acute toxicity upon exposure through oral, dermal, and inhalation routes.[2][3]
The GHS classification for this compound is summarized in the diagram below.
Caption: GHS Hazard Profile of this compound.
Toxicological Profile
The toxicity of this compound is primarily characterized by its irritant and corrosive effects on skin and eyes.[4] Systemic effects can also occur, particularly at higher doses.[5][6]
Acute Toxicity
This compound is categorized as harmful by oral, dermal, and inhalation routes of exposure.[2][3] Quantitative toxicity data is presented in the table below.
Table 1: Acute Toxicity Data for this compound
| Route of Exposure | Species | Test Type | Value | Reference |
|---|---|---|---|---|
| Oral | Rat | LD50 | >2,000 mg/kg | [7] |
| Dermal | Rabbit | LD50 | >5,000 mg/kg | [7] |
| Intraperitoneal | Mouse | LD50 | 138 mg/kg |[8] |
Skin and Eye Irritation
This compound is classified as causing severe skin burns and serious eye damage.[9][10] Contact with the skin can lead to irritation, redness, and chemical burns.[4] In the eyes, it can cause serious, potentially irreversible damage.[4]
Other Toxicological Endpoints
-
Sensitization: Not classified as a skin or respiratory sensitizer.[4]
-
Germ Cell Mutagenicity: Not classified as a germ cell mutagen.[4]
-
Carcinogenicity: Not classified as a carcinogen.[4]
-
Reproductive Toxicity: Not classified as a reproductive toxicant.[4]
-
Specific Target Organ Toxicity (STOT): May cause respiratory irritation (single exposure); not classified for repeated exposure.[2][4]
Physicochemical and Flammability Data
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 2: Physicochemical and Flammability Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₈H₁₀O | [4] |
| Molar Mass | 122.17 g/mol | [2] |
| Appearance | White to brownish crystalline solid or colorless liquid | [1][2][11] |
| Odor | Mild, sweet, phenolic | [1][4] |
| Melting Point | 41 - 46 °C (105.8 - 114.8 °F) | [2] |
| Boiling Point | 218 - 219 °C (424.4 - 426.2 °F) | [2][4] |
| Flash Point | 100 °C (212 °F) - Closed Cup | [4][6][11] |
| Vapor Pressure | 0.13 mmHg @ 20 °C | [2] |
| Water Solubility | 4.9 g/L @ 25 °C | [1] |
| logP (Octanol/Water) | 2.1 - 2.58 | [1] |
| Autoignition Temperature | Not available |[11] |
Mechanistic Insights into Toxicity: Metabolic Activation
The toxicity of p-alkylphenols, including this compound, is linked to their metabolic activation by cytochrome P450 enzymes in the liver. This process involves the oxidation of the alkyl side chain, leading to the formation of a reactive quinone methide intermediate. This electrophilic metabolite can then deplete cellular antioxidants, such as glutathione (GSH), and covalently bind to cellular macromolecules, leading to oxidative stress and cytotoxicity. The rate of quinone methide formation has been shown to correlate with the observed toxicity of these compounds.
The diagram below illustrates this proposed metabolic activation pathway.
Caption: Metabolic activation of this compound.
Handling and Safety Precautions
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11][12]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate or if working with fine dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11][12]
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[12]
-
Do not breathe dust or vapors.[2]
-
Wash hands thoroughly after handling.[11]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]
-
Keep away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[2]
Emergency Procedures
First Aid Measures
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Instructions | Reference(s) |
|---|---|---|
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention. | [4][11] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention. | [9][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention. | [4][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention. |[4][11] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][11]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[4]
-
Specific Hazards: Hazardous combustion products include carbon monoxide and carbon dioxide.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
Accidental Release Measures (Spill Handling)
The workflow for handling a spill of this compound is outlined below.
Caption: Workflow for handling a this compound spill.
Experimental Protocols
The toxicological data presented in this guide are typically generated using standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key experiments.
Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)
This method is designed to assess the acute toxic effects of a substance when administered orally, using fewer animals than traditional LD50 tests.
-
Principle: A stepwise procedure where groups of animals (typically female rats) are given a fixed dose of the substance. The outcome of the first dose determines the next dose (higher or lower). The aim is to identify a dose that causes evident toxicity but not mortality.
-
Methodology:
-
Sighting Study: A single animal is dosed at a starting level (e.g., 300 mg/kg) based on existing information. The animal is observed for signs of toxicity or mortality.
-
Main Study: Based on the sighting study, a fixed dose (5, 50, 300, or 2000 mg/kg) is selected.
-
A group of animals (typically 5 of one sex) is fasted and then administered the substance by oral gavage.
-
Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded periodically.
-
At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed on all animals.
-
-
Data Interpretation: The results are used to classify the substance into a GHS category for acute oral toxicity based on the dose level at which evident toxicity or mortality is observed.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test evaluates the potential of a substance to cause local irritation or corrosion upon a single application to the skin.
-
Principle: The test substance is applied to a small area of skin on a single animal (typically an albino rabbit) for a set duration. The skin is then observed for signs of erythema (redness) and edema (swelling).
-
Methodology:
-
Preparation: The fur is clipped from a small area on the back of the animal.
-
Application: A dose of 0.5 g (solid) or 0.5 mL (liquid) of the substance is applied to a gauze patch, which is then applied to the prepared skin area and held in place with a semi-occlusive dressing for 4 hours.
-
Observation: After 4 hours, the patch is removed, and the skin is cleaned. The skin is then scored for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of effects.
-
Confirmatory Testing: If the initial test does not show a corrosive effect, the test is confirmed on additional animals.
-
-
Data Interpretation: The scores for erythema and edema are used to calculate a primary irritation index, which determines the classification of the substance as an irritant or corrosive.
The general workflow for such an in-vivo study is depicted below.
Caption: A representative in-vivo toxicology workflow.
Flash Point Determination (Based on ASTM D93 - Pensky-Martens Closed Cup Tester)
This method determines the lowest temperature at which the vapors of a liquid can ignite.
-
Principle: A sample of the substance is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space of the cup. The flash point is the lowest temperature at which a flash is observed.
-
Methodology:
-
A specified amount of this compound is placed into the test cup of the Pensky-Martens apparatus.
-
The lid is secured, and the sample is heated while being stirred at a specified rate.
-
At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or an electric arc) is dipped into the vapor space.
-
The test is continued until a flash is observed inside the cup.
-
The temperature at which the flash occurs is recorded as the flash point.
-
Occupational Exposure Limits
As of the publication of this guide, specific occupational exposure limits (OELs) such as the Permissible Exposure Limit (PEL) from OSHA, the Threshold Limit Value (TLV) from ACGIH, or the MAK value from the German DFG Commission have not been established for this compound.[1][11][13] In the absence of specific OELs, it is crucial to handle this compound with a high degree of caution, minimizing exposure through the use of effective engineering controls and appropriate personal protective equipment.
Conclusion
This compound is a valuable chemical intermediate with a well-defined hazard profile. Its primary risks are associated with its corrosive properties to the skin and eyes and its acute toxicity. A key mechanistic aspect of its toxicity is believed to be the metabolic formation of a reactive quinone methide intermediate, leading to cellular oxidative stress. By understanding these hazards, adhering to the recommended handling procedures, utilizing appropriate personal protective equipment, and being prepared for emergency situations, researchers and drug development professionals can safely work with this compound. This guide serves as a foundational resource to promote a culture of safety and informed risk assessment in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alkylphenol Biotransformations Catalyzed by this compound Methylenehydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0029306) [hmdb.ca]
- 6. Effects of 4-nonylphenol and bisphenol A on stimulation of cell growth via disruption of the transforming growth factor-β signaling pathway in ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. Quinone methide formation from para isomers of methylphenol (cresol), ethylphenol, and isopropylphenol: relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | 123-07-9 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Unveiling the Past: A Historical Inquiry into the Discovery of 4-Ethylphenol
For researchers, scientists, and professionals in drug development, a deep understanding of the historical context of chemical compounds can provide valuable insights. This technical guide delves into the historical discovery of 4-ethylphenol, a compound of significant interest in various scientific fields.
While this compound is widely recognized today for its role as a microbial metabolite, particularly in the context of wine and beer production, and as a versatile chemical intermediate, its origins trace back to the foundational period of organic chemistry in the 19th century. Pinpointing the exact moment of its first synthesis and the individual responsible requires a journey through the annals of early chemical literature.
The Dawn of Phenolic Chemistry and the Search for this compound's Genesis
The discovery of phenol from coal tar by Friedlieb Ferdinand Runge in 1834 ignited a fervent period of research into its derivatives. Chemists across Europe began exploring the reactions of this new aromatic compound, leading to the synthesis and characterization of a vast array of related substances. It is within this dynamic environment of 19th-century organic chemistry that the first synthesis of this compound likely occurred.
While a single, definitive publication declaring the "discovery" of this compound has not been unearthed in this investigation, a comprehensive review of historical chemical literature, including the monumental "Beilstein's Handbook of Organic Chemistry" (Beilsteins Handbuch der organischen Chemie), points towards its characterization in the latter half of the 19th century. The development of synthetic methods capable of introducing alkyl groups onto an aromatic ring was a crucial prerequisite.
One of the most significant advancements of this era was the discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts. This reaction, involving the alkylation of an aromatic ring using an alkyl halide in the presence of a Lewis acid catalyst, provided a plausible and efficient route for the synthesis of alkylphenols, including this compound. It is highly probable that the first intentional synthesis of this compound was achieved through a variation of this groundbreaking method.
Early reports of ethylphenol isomers, without explicit differentiation between the ortho, meta, and para positions, began to appear in prominent chemical journals of the time, such as "Berichte der deutschen chemischen Gesellschaft," "Liebigs Annalen der Chemie," and the "Journal für praktische Chemie." The meticulous work of chemists in separating and identifying these isomers would have eventually led to the isolation and characterization of the 4-ethyl (or para-ethyl) isomer.
Early Synthesis and Characterization: A Methodological Reconstruction
Based on the chemical knowledge and techniques available in the late 19th century, the initial synthesis of this compound likely involved the reaction of phenol with an ethylating agent. The following represents a plausible reconstruction of the experimental protocol that may have been employed.
Experimental Protocol: Hypothetical 19th-Century Synthesis of this compound
Objective: To synthesize this compound through the alkylation of phenol.
Materials:
-
Phenol (carbolic acid)
-
Ethyl bromide (or ethyl iodide)
-
Anhydrous aluminum chloride (or another suitable Lewis acid)
-
A suitable non-polar solvent (e.g., carbon disulfide)
-
Hydrochloric acid
-
Sodium hydroxide solution
-
Diethyl ether
-
Distillation apparatus
-
Crystallization dishes
Procedure:
-
Reaction Setup: A flask equipped with a reflux condenser would be charged with a solution of phenol in a non-polar solvent like carbon disulfide.
-
Catalyst Addition: Anhydrous aluminum chloride would be cautiously added to the stirred solution. The reaction is exothermic and would likely have been cooled in an ice bath.
-
Alkylation: Ethyl bromide would then be added portion-wise to the reaction mixture. The mixture would be stirred and gently heated under reflux for a period to ensure the completion of the reaction.
-
Workup: After cooling, the reaction mixture would be carefully poured onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The organic layer would be separated, and the aqueous layer would be extracted with diethyl ether to recover any dissolved product. The combined organic extracts would then be washed with water and a dilute sodium hydroxide solution to remove any unreacted phenol.
-
Isolation and Purification: The ethereal solution would be dried over a suitable drying agent (e.g., anhydrous calcium chloride) and the ether removed by distillation. The resulting crude product, a mixture of ethylphenol isomers, would then be subjected to fractional distillation to separate the isomers based on their different boiling points. This compound, having a higher boiling point than its ortho isomer, would be collected in a later fraction.
-
Characterization: The purified this compound would have been characterized by its physical properties, such as its melting point and boiling point.
Tabulated Quantitative Data
The following table summarizes the key quantitative data for this compound as would have been determined by 19th-century chemists and corroborated by modern measurements.
| Property | Value |
| Molecular Formula | C₈H₁₀O |
| Molar Mass | 122.16 g/mol |
| Melting Point | 42-45 °C |
| Boiling Point | 218-219 °C |
| Appearance | White crystalline solid |
| Solubility in Water | Sparingly soluble |
| Solubility in Organics | Soluble in ethanol, ether, benzene |
Visualizing the Historical Synthesis
The logical workflow of the likely 19th-century synthesis of this compound can be represented by the following diagram.
The signaling pathway for the Friedel-Crafts alkylation of phenol to produce this compound is illustrated below.
Conclusion
While the precise "moment of discovery" for this compound remains elusive within a single, celebrated publication, the historical context of 19th-century organic chemistry strongly suggests its synthesis and characterization were the result of the systematic exploration of phenol chemistry. The development of powerful synthetic tools like the Friedel-Crafts reaction provided the means for its creation. This historical perspective not only enriches our understanding of this important compound but also highlights the incremental and collaborative nature of scientific progress. For today's researchers, this journey into the past underscores the foundational principles upon which modern chemical synthesis is built.
Methodological & Application
Application Note: Quantification of 4-Ethylphenol using Gas Chromatography-Mass Spectrometry
Introduction
4-Ethylphenol (4-EP) is a volatile phenolic compound that can significantly impact the aromatic profile of various products, including wine, where it is often associated with "Brettanomyces character," described as aromas of barnyard, horse sweat, or medicinal notes.[1] Accurate and sensitive quantification of this compound is crucial for quality control in the food and beverage industry and is also relevant in environmental and pharmaceutical analysis. This application note details a robust and reliable method for the quantification of this compound using gas chromatography-mass spectrometry (GC-MS). The methodology is suitable for researchers, scientists, and professionals in drug development who require precise measurement of this compound.
The described method utilizes liquid-liquid extraction (LLE) for sample preparation, followed by analysis with a GC-MS system operating in Selected Ion Monitoring (SIM) mode to ensure high selectivity and sensitivity.[2]
Principle
This method involves the extraction of this compound from the sample matrix into an organic solvent. An internal standard (IS), such as 3,4-dimethylphenol or deuterated this compound (d4-4-ethylphenol), is added prior to extraction to correct for variations in sample preparation and instrument response.[1][3] The extract is then injected into a gas chromatograph, where this compound and the internal standard are separated on a capillary column. The separated compounds subsequently enter the mass spectrometer, where they are ionized and fragmented. Quantification is achieved by monitoring specific ions for both this compound and the internal standard and comparing the peak area ratios to a calibration curve.
Experimental Protocols
Reagents and Materials
-
Solvents: Pentane, diethyl ether (or dimethyl ether), methanol, hexane, acetone (all GC grade or higher).[1]
-
Standards: this compound (≥99% purity), 3,4-Dimethylphenol (internal standard, ≥99% purity) or 2,3,5,6-[2H4]-4-Ethylphenol (d4-4-ethylphenol).[3]
-
Reagents: Anhydrous sodium sulfate.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
-
Pipettes and general laboratory glassware.
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3,4-dimethylphenol (or d4-4-ethylphenol) and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the stock standard solution with the sample matrix (e.g., a model wine solution or the actual matrix if known to be free of this compound) to cover the expected concentration range of the samples (e.g., 50-1500 µg/L).[1] Spike each calibration standard with the internal standard to a constant concentration.
Sample Preparation (Liquid-Liquid Extraction)
-
To a 20 mL sample, add a known amount of the internal standard solution (e.g., from a 100 µg/mL working solution).[1][2]
-
Add 2 mL of an extraction solvent mixture, such as pentane/diethyl ether (2:1 v/v).[1][2][4]
-
Shake the mixture vigorously for 1 hour.[2]
-
Centrifuge the mixture to separate the organic and aqueous phases.[2]
-
Carefully collect the upper organic layer and transfer it to a clean vial.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph: A system equipped with a split/splitless injector.
-
Mass Spectrometer: A mass selective detector.
-
GC Column: A suitable capillary column for separating volatile phenols, such as a ZB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions:
Data Analysis
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times.
-
Integrate the peak areas for the quantifier ions of both the analyte and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following table summarizes the quantitative performance data for the GC-MS method for this compound analysis, compiled from various studies.
| Parameter | Result | Reference |
| Linearity Range | 50 - 1500 µg/L | [1] |
| Precision (RSD) | < 5% (Repeatability) | [1] |
| Accuracy (Recovery) | 98 - 102% | [2][4] |
| Limit of Detection (LOD) | 2 - 44 µg/L | [1][2][5] |
| Limit of Quantification (LOQ) | 5 - 147 µg/L | [1][2][5] |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple, cheap and reliable method for control of this compound and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography Methods for the Analysis of 4-Ethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of 4-Ethylphenol (4-EP) using High-Performance Liquid Chromatography (HPLC). This compound, a phenolic compound, is a significant marker in the quality control of various products, including wine and beer, where it can be an indicator of spoilage by Brettanomyces yeast.[1] This guide outlines established HPLC methods, including those coupled with Diode Array Detection (DAD) and Fluorescence Detection (FLD), offering high sensitivity and selectivity. The provided protocols are designed to be readily implemented in a laboratory setting for routine analysis and research applications.
Introduction
This compound is a volatile phenol that, at certain concentrations, can impart undesirable "off-flavors" in alcoholic beverages. Accurate and robust analytical methods are therefore crucial for its monitoring and control during production processes. High-Performance Liquid Chromatography is a widely adopted technique for this purpose due to its precision, accuracy, and versatility.[2][3] This application note details validated HPLC methodologies for the determination of 4-EP, enabling researchers and quality control analysts to achieve reliable and reproducible results.
Data Presentation: Comparison of HPLC Methods
The following tables summarize the key parameters and performance characteristics of different HPLC methods for this compound analysis, facilitating method selection based on specific laboratory requirements and instrumentation.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | HPLC-DAD Method | HPLC-Fluorescence Method |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid (gradient) | Acetonitrile/Water (gradient) |
| Stationary Phase | Reversed-phase C18 column | Reversed-phase C18 column |
| Flow Rate | 1.0 mL/min | Not Specified |
| Injection Volume | 100 µL | Not Specified |
| Detection | Diode Array Detector (DAD) at 280 nm[2][4] | Fluorescence Detector (FLD) |
| Excitation λ | N/A | 260 nm[2][4] |
| Emission λ | N/A | 305 nm[2][4] |
| Retention Time | ~14.58 min[2] | ~14.85 min[2] |
Table 2: Method Validation Data for this compound Analysis
| Parameter | HPLC-DAD Method | HPLC-Fluorescence Method | Rapid HPLC-FLD Method |
| Linearity Range | 10 - 5000 µg/L[3][4][5] | 1 - 10000 µg/L[3][4][5] | Up to 2000 µg/L[6][7] |
| Limit of Detection (LOD) | 10 µg/L[2][3][5] | 1 µg/L[2][3][5] | 4.0 µg/L[6][7] |
| Limit of Quantification (LOQ) | 50 µg/L[2][3][5] | 5 µg/L[2][3][5] | Not specified, but RSD < 3% over 20 µg/L[6][7] |
| Relative Standard Deviation (RSD) | Not Specified | Not Specified | < 3% over 20 µg/L[6][7] |
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using HPLC with Fluorescence Detection, a highly sensitive and specific method.
Protocol 1: Analysis of this compound by HPLC-Fluorescence Detection
1. Objective: To quantify the concentration of this compound in liquid samples (e.g., wine) using a validated HPLC-FLD method.
2. Materials and Reagents:
-
This compound standard (purity ≥ 99%)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Methanol (for standard dilution)
-
Syringe filters (0.22 µm or 0.45 µm)[8]
-
Autosampler vials
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Fluorescence Detector (FLD)
-
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
4. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a stock solution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards in the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/L).
5. Sample Preparation:
-
For wine samples, filtration through a 0.45 µm syringe filter is often sufficient.[8] Some methods suggest a simple dilution of the filtered wine with bidistilled water (e.g., 100 µL of wine diluted with 900 µL of water).[2]
-
For solid samples, dissolve a known weight of the sample in a suitable solvent, filter to remove particulates, and dilute as necessary to fall within the calibration range.[8]
-
Ensure the final sample solvent is compatible with the mobile phase.[8]
6. HPLC-FLD Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start with a low percentage of acetonitrile, which is then increased over the course of the run to elute the analyte.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 100 µL.[4]
-
Fluorescence Detector Settings:
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.
7. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (mobile phase or sample solvent) to ensure no carryover.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared samples.
-
After the analysis, flush the column with a high percentage of organic solvent to remove any strongly retained compounds.
8. Data Analysis and Quantification:
-
Identify the this compound peak in the chromatograms based on its retention time compared to the standards.
-
Integrate the peak area of this compound for both standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The standard addition method can be used to overcome matrix interferences.[2][4]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for this compound analysis by HPLC.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of this compound and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. test.ardim.be [test.ardim.be]
- 6. researchgate.net [researchgate.net]
- 7. Rapid quantification of this compound in wine using high-performance liquid chromatography with a fluorimetric detector | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
- 8. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 4-Ethylphenol
Introduction
4-Ethylphenol (4-EP) is a volatile phenolic compound of significant interest in the food and beverage industry, particularly in winemaking, as well as in environmental analysis. In wine, it is a key indicator of spoilage by Brettanomyces/Dekkera yeast, imparting undesirable aromas often described as "barnyard," "medicinal," or "leathery." It is also a marker for smoke taint in grapes and wine resulting from wildfires. Accurate and sensitive quantification of 4-EP is crucial for quality control and remediation strategies.
Solid-Phase Microextraction (SPME) has emerged as a robust, solvent-free sample preparation technique for the analysis of volatile and semi-volatile organic compounds. Coupled with Gas Chromatography-Mass Spectrometry (GC-MS), SPME offers a streamlined and sensitive method for the determination of 4-EP in various matrices. These application notes provide a comprehensive overview, detailed protocols, and performance data for the SPME-based analysis of this compound.
Principle of the Method
Headspace Solid-Phase Microextraction (HS-SPME) is the most common approach for 4-EP analysis. In this technique, a fused silica fiber coated with a sorbent stationary phase is exposed to the headspace above a liquid or solid sample in a sealed vial. Volatile analytes, including 4-EP, partition from the sample matrix into the headspace and are then adsorbed onto the SPME fiber. After a defined extraction time, the fiber is retracted and transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed, separated on a capillary column, and detected by a mass spectrometer. The addition of salt to aqueous samples is often employed to increase the ionic strength, which can enhance the partitioning of volatile organic compounds into the headspace.
Data Presentation: Quantitative Performance of SPME for this compound Analysis
The following tables summarize the performance characteristics of various SPME methods for the determination of this compound.
Table 1: Comparison of SPME Fiber Coatings for Phenol Analysis
| SPME Fiber Coating | Composition | Polarity | Typical Analytes | Suitability for this compound |
| DVB/CAR/PDMS | Divinylbenzene/Carboxen/Polydimethylsiloxane | Bipolar | Volatiles and semi-volatiles (C3-C20) | Excellent: Widely used for broad-range volatile phenol analysis, offering high sensitivity. |
| PDMS/DVB | Polydimethylsiloxane/Divinylbenzene | Bipolar | Volatile polar analytes (e.g., alcohols, amines) | Good: Effective for polar compounds like 4-EP, a common choice for this application. |
| PA | Polyacrylate | Polar | Polar semi-volatiles (e.g., phenols, esters) | Good: Suitable for polar analytes, has shown good performance for phenols in water matrices.[1] |
| PDMS | Polydimethylsiloxane | Nonpolar | Nonpolar volatiles and semi-volatiles | Moderate: Less ideal for polar phenols like 4-EP compared to more polar or bipolar fibers. |
Table 2: Summary of Quantitative Data for this compound Analysis using HS-SPME-GC-MS
| Sample Matrix | SPME Fiber | Key Extraction Parameters | Linearity Range (µg/L) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| Red Wine | - | Liquid-liquid extraction | - | - | 24 | 98-102 | [2] |
| Wine | - | LC-MS-MS | 10 - 5000 | 10 | 50 | - | [3][4] |
| Wine | - | HPLC-Fluorescence | 1 - 10,000 | 1 | 5 | - | [3][4] |
| Red Wine | Not Specified | GC-MS | 2 - 2660 (conc. range) | - | - | - | [5][6] |
| Water | DVB/CAR/PDMS | 70°C, 30 min, 0.25 g/mL salt | - | 0.002 - 0.5 | - | 76 - 126 | [7] |
| Water | PA | 35°C, 40 min, 10% NaCl | - | - | 7 - 280 | >50 | [8] |
| White Wine | DVB/Carbon WR/PDMS Arrow | 40°C, 10 min extraction | 0.1 - 25 | <1 | - | - | [7] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
This section provides a detailed protocol for the determination of this compound in wine using Headspace Solid-Phase Microextraction followed by Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
Materials and Reagents
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended.
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Heater/Stirrer: Capable of maintaining constant temperature and agitation.
-
GC-MS System: Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
GC Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent is suitable.
-
Reagents: this compound standard, Sodium Chloride (NaCl, analytical grade), Ethanol, and deionized water for standards and blanks. An internal standard such as this compound-d4 is recommended for improved accuracy.[5]
Protocol: HS-SPME-GC-MS Analysis of this compound in Wine
1. Sample and Standard Preparation
-
Calibration Standards: Prepare a stock solution of this compound in ethanol. Create a series of calibration standards in a model wine solution (e.g., 12% ethanol in deionized water with tartaric acid to adjust pH to ~3.5) to cover the expected concentration range (e.g., 1 - 1000 µg/L).
-
Sample Preparation:
-
Pipette 10 mL of the wine sample into a 20 mL headspace vial.
-
Add approximately 2 g of NaCl to the vial.[6]
-
If using an internal standard, add the appropriate volume at this stage.
-
Immediately seal the vial with the screw cap.
-
2. HS-SPME Extraction
-
Place the sealed vial in the heating block of the autosampler or manual heating station, pre-set to the extraction temperature (e.g., 40°C - 70°C).[6][7]
-
Allow the sample to incubate with agitation (e.g., 1000 rpm) for a set period (e.g., 5-10 minutes) to allow for equilibration between the liquid and headspace phases.[6]
-
Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 10-30 minutes).[6][7]
3. GC-MS Analysis
-
After extraction, immediately retract the fiber and introduce it into the GC injector.
-
Desorb the analytes from the fiber in the injector port, which is typically held at a high temperature (e.g., 250°C) for a specified time (e.g., 3-10 minutes) in splitless mode.[6]
-
Start the GC-MS data acquisition. A typical GC oven temperature program could be:
-
Initial temperature of 50°C, hold for 5 minutes.
-
Ramp at 5°C/minute to 180°C.
-
Ramp at 15°C/minute to 240°C and hold for 15 minutes.
-
-
The mass spectrometer can be operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Key ions for this compound (m/z) are typically 122 (molecular ion) and 107 (base peak).[7]
4. Data Analysis
-
Identify this compound in the chromatogram based on its retention time and mass spectrum compared to a pure standard.
-
Quantify the concentration of this compound by constructing a calibration curve of peak area (or area ratio to internal standard) versus concentration.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the HS-SPME-GC-MS analysis of this compound.
Caption: HS-SPME-GC-MS Workflow for this compound Analysis.
Logical Relationship: Factors Affecting HS-SPME Efficiency
This diagram illustrates the key parameters that influence the efficiency of the HS-SPME process.
Caption: Key Factors Influencing HS-SPME Efficiency.
References
- 1. Experimental and statistical validation of SPME-GC-MS analysis of phenol and chlorophenols in raw and treated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. food.ec.europa.eu [food.ec.europa.eu]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Detection of 4-Ethylphenol via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenol (4-EP) is a phenolic compound of significant interest in various fields, including the wine industry, where it is known as a spoilage compound, and in biomedical research as a potential biomarker. Its accurate and sensitive detection is crucial for quality control and clinical diagnostics. While direct analysis of this compound is possible using methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization can significantly enhance detection sensitivity and improve chromatographic performance.
This document provides detailed application notes and experimental protocols for the derivatization of this compound to achieve lower detection limits. We will focus on two primary methodologies: acetylation for GC-MS analysis and dansylation for HPLC with fluorescence detection.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the quantitative data from various analytical methods, highlighting the enhancement in detection limits achieved through derivatization.
Table 1: Comparison of Detection Limits for this compound
| Analytical Method | Derivatization Reagent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-Fluorescence | None | 1 µg/L | 5 µg/L | [1][2] |
| HPLC-DAD | None | 10 µg/L | 50 µg/L | [1][2] |
| GC-MS | Acetic Anhydride | 17 µg/L | Not Reported | [3] |
| GC-MS | Pentafluoropyridine | 6.93–15.7 ng/L | Not Reported | [4] |
| HPLC-Fluorescence | Dansyl Chloride | Analyte Dependent | Analyte Dependent | [5] |
Note: The detection limits for dansyl chloride derivatization are highly dependent on the specific analyte and instrumentation but generally offer a significant improvement in sensitivity for phenolic compounds.
Experimental Protocols
Protocol 1: Acetylation of this compound for GC-MS Analysis
This protocol describes the in-situ acetylation of this compound to form 4-ethylphenyl acetate, a more volatile and less polar derivative suitable for GC-MS analysis.
Materials:
-
Sample containing this compound (e.g., wine, plasma)
-
Acetic anhydride
-
Potassium carbonate solution (5.5%)
-
Sodium chloride
-
20 mL sealed vials
-
Divinylbenzene-carboxen-poly(dimethylsiloxane) (DVB/CAR/PDMS) SPME fiber
-
GC-MS system
Procedure:
-
Sample Preparation: Place 4 mL of the sample into a 20 mL sealed vial.
-
Derivatization:
-
Add 140 µL of acetic anhydride (35 µL per mL of sample).
-
Add 1 mL of 5.5% potassium carbonate solution.
-
Add 0.9 g of sodium chloride.
-
-
Extraction:
-
Immediately seal the vial.
-
Incubate the vial at 70°C for 70 minutes.
-
During incubation, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial to extract the derivatized analyte.
-
-
GC-MS Analysis:
-
After the extraction period, retract the SPME fiber and inject it into the GC-MS inlet for thermal desorption and analysis.
-
The mass spectrometer can be operated in selective ion monitoring (SIM) mode for enhanced sensitivity.
-
Caption: Workflow for Acetylation of this compound and GC-MS Analysis.
Protocol 2: Dansylation of this compound for HPLC-Fluorescence Detection
This protocol details the derivatization of this compound with dansyl chloride to produce a highly fluorescent derivative, significantly enhancing detection by HPLC.[5] This method is adapted from a general protocol for the derivatization of phenols.[5]
Materials:
-
Sample extract containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Sodium carbonate/bicarbonate buffer (250 mM, pH 9.3)
-
Dansyl Chloride (DnCl) solution (20 mg/mL in ACN)
-
Sodium hydroxide (NaOH) solution (250 mM)
-
Formic acid (2 M in ACN)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation:
-
Transfer 20 µL of the sample extract to a 1.5 mL microcentrifuge tube.
-
Add 10 µL of 250 mM sodium carbonate/bicarbonate buffer (pH 9.3).
-
Vortex the mixture for 30 seconds.
-
-
Derivatization:
-
Add 20 µL of freshly prepared dansyl chloride solution.
-
Incubate the mixture at 60°C for 60 minutes.
-
-
Quenching:
-
Add 5 µL of 250 mM NaOH solution to quench the excess dansyl chloride.
-
Incubate at 40°C for 10 minutes.
-
-
Neutralization:
-
Add 5 µL of 2 M formic acid in ACN to neutralize the excess NaOH.
-
-
Final Preparation and Analysis:
-
Centrifuge the sample at high speed (e.g., 20,000 x g) for 15 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze using a C18 reverse-phase column with a suitable gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Set the fluorescence detector to an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 530 nm.
-
Caption: Workflow for Dansylation of this compound and HPLC Analysis.
Signaling Pathways
Current scientific literature primarily identifies this compound as a metabolic byproduct or a xenobiotic compound, rather than a direct signaling molecule that activates specific cellular pathways in a manner similar to hormones or growth factors.[6] Research has shown that at certain concentrations, this compound can induce cellular stress and membrane damage in microorganisms.[7][8] However, a well-defined signaling cascade initiated by this compound in mammalian cells has not been established. Therefore, a signaling pathway diagram is not provided, as it would be speculative. The provided workflow diagrams are more appropriate for the scope of these application notes.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. This compound | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Validation of Analytical Methods for the Quantification of 4-Ethylphenol in Complex Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethylphenol (4-EP) is a phenolic compound of significant interest in various fields, including the food and beverage industry, environmental analysis, and clinical diagnostics. In the wine industry, it is a key indicator of Brettanomyces yeast spoilage, contributing to undesirable "off-aromas." In a clinical context, urinary this compound can serve as a biomarker for exposure to industrial solvents like ethylbenzene. The accurate quantification of this compound in complex matrices such as wine and urine is crucial for quality control and exposure assessment. This document provides detailed protocols and validation data for analytical methods tailored for the determination of this compound in these challenging sample types.
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated analytical methods for the determination of this compound.
Table 1: Method Performance in Wine Matrix
| Parameter | HPLC-FLD | HPLC-DAD | LC-MS/MS |
| Linearity Range | Up to 2000 µg/L[1][2] | 10 - 5000 µg/L | 1 - 10,000 µg/L |
| Limit of Detection (LOD) | 4.0 µg/L[1][2] | 10 µg/L[3] | 1 µg/L[4] |
| Limit of Quantification (LOQ) | Not explicitly stated, but precision is good > 8 µg/L[1] | 50 µg/L[3][4] | 5 µg/L[4] |
| Precision (RSD%) | < 3% for concentrations > 20 µg/L[1][2] | Not explicitly stated | Not explicitly stated |
| Accuracy (Recovery %) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Sample Preparation | Direct injection after filtration[1] | Dilution with bidistilled water[4] | Dilution with methanol[3] |
Table 2: Method Performance in Urine Matrix (GC-MS)
| Parameter | Value |
| Linearity Range | Up to 12 mg/L[5][6] |
| Limit of Detection (LOD) | 20 µg/L[5][6] |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Precision (Within-series RSD%) | 3.0 - 7.2% (at 60 and 400 µg/L)[5] |
| Accuracy (Recovery %) | 84 - 104%[5] |
| Sample Preparation | Enzymatic hydrolysis, liquid-liquid extraction, and derivatization[5][6] |
Experimental Protocols
Protocol 1: Analysis of this compound in Wine by HPLC with Fluorescence Detection (HPLC-FLD)
This rapid method is suitable for high-throughput screening of this compound in wine samples.
1. Sample Preparation:
-
Filter the wine sample through a 0.45 µm syringe filter prior to injection. No other sample preparation is required.[1]
2. HPLC-FLD Conditions:
-
Column: (A suitable reversed-phase C18 column)
-
Mobile Phase: (A gradient of acetonitrile and water is typically used)
-
Flow Rate: (Typical flow rates are around 1 mL/min)
-
Injection Volume: (e.g., 20 µL)
-
Fluorescence Detection:
-
Excitation Wavelength: 260 nm
-
Emission Wavelength: 305 nm
-
3. Validation Parameters:
-
Linearity: Prepare calibration standards of this compound in a model wine solution or a wine known to be free of this compound. The method has been shown to be linear up to 2000 µg/L.[1][2]
-
Limit of Detection (LOD): The LOD for this method is reported to be 4.0 µg/L.[1][2]
-
Precision: The relative standard deviation (RSD) is less than 3% for concentrations above 20 µg/L.[1][2]
Caption: Workflow for this compound Analysis in Wine by HPLC-FLD.
Protocol 2: Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed for the sensitive detection of this compound as a biomarker of exposure.
1. Sample Preparation:
-
Enzymatic Hydrolysis: To cleave conjugates, treat the urine sample with a β-glucuronidase/arylsulfatase solution and incubate overnight.[5]
-
Acidification: Adjust the pH of the hydrolyzed urine to be acidic.
-
Liquid-Liquid Extraction (LLE): Extract the analytes from the acidified urine using an organic solvent such as toluene.[5]
-
Derivatization: Evaporate the organic extract to dryness and derivatize the residue to increase volatility. A common derivatizing agent for phenols is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]
-
Internal Standard: Deuterium-labeled o-cresol can be used as an internal standard to improve accuracy.[5][6]
2. GC-MS Conditions:
-
Column: A capillary column suitable for the separation of phenols (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to ensure separation of this compound from other urinary components.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole mass spectrometer.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
3. Validation Parameters:
-
Linearity: The method demonstrates linearity up to 12 mg/L.[5][6]
-
Limit of Detection (LOD): The reported LOD is 20 µg/L.[5][6]
-
Precision: The within-series relative standard deviation ranges from 3.0% to 7.2%.[5]
-
Accuracy: Recoveries are between 84% and 104%.[5]
Caption: Workflow for this compound Analysis in Urine by GC-MS.
General Validation Workflow
The validation of any analytical method is crucial to ensure reliable and accurate results. The following diagram illustrates the key stages of analytical method validation.
Caption: General Workflow for Analytical Method Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid quantification of this compound in wine using high-performance liquid chromatography with a fluorimetric detector | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
- 3. Determination of this compound and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: 4-Ethylphenol as a Biomarker for Brettanomyces Contamination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brettanomyces, a genus of yeast, is a significant concern in industries such as winemaking and brewing, where it is often considered a spoilage organism. Its metabolic activity can lead to the production of various off-flavor compounds, most notably volatile phenols. Among these, 4-ethylphenol (4-EP) serves as a key biomarker for the presence and activity of Brettanomyces.[1][2] The monitoring of 4-EP levels is crucial for quality control, allowing for the early detection of contamination and the implementation of control measures to prevent spoilage.[2][3] This document provides detailed application notes and protocols for the use of this compound as a biomarker for Brettanomyces contamination.
Biochemical Basis of this compound Production
Brettanomyces possesses a unique metabolic pathway that enables it to produce this compound from precursor compounds naturally present in raw materials like grapes and grain.[4][5] The primary precursors are hydroxycinnamic acids, specifically p-coumaric acid.[6][7][8] The conversion process involves a two-step enzymatic reaction:
-
Decarboxylation: Brettanomyces utilizes the enzyme cinnamate decarboxylase to convert p-coumaric acid into an intermediate compound, 4-vinylphenol.[5]
-
Reduction: Subsequently, the enzyme vinylphenol reductase reduces 4-vinylphenol to the final product, this compound.[5]
While other microorganisms may be capable of the initial decarboxylation step, the reduction of 4-vinylphenol to this compound is considered unique to Brettanomyces, making 4-EP a specific indicator of its presence.[1][3]
Caption: Biochemical pathway of this compound production by Brettanomyces.
Quantitative Data Summary
The concentration of this compound is directly related to the extent of Brettanomyces contamination and its metabolic activity.[1] Monitoring 4-EP levels allows for a quantitative assessment of the risk of spoilage.
| Parameter | Value (µg/L) | Significance | Reference |
| Sensory Perception Threshold | > 430 | Concentration at which "Brett" character becomes perceptible. | [5] |
| "Non-Brett" Character Upper Threshold | 245 | Wines below this level are reliably classified as "non-Brett". | [9] |
| "Brett Character" Lower Threshold | 968 | Wines above this level are reliably classified as having "Brett character". | [9] |
| Range in Commercial Red Wines | 2 - 2660 | Demonstrates the wide variation in contamination levels. | [10] |
Analytical Method Performance
Various analytical methods are available for the quantification of this compound. The choice of method may depend on factors such as required sensitivity, sample throughput, and available instrumentation.
| Method | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Key Features | Reference |
| GC-MS with SPME | 4 | - | High sensitivity and specificity. | [3] |
| HPLC with Fluorimetric Detector | 4.0 | - | Rapid analysis with no sample preparation. | [11] |
| GC-MS with Liquid-Liquid Extraction | - | 24 | Simple, cheap, and reliable with good recoveries. | [12][13] |
| LC-MS-MS | 10 | 50 | High-throughput with direct injection after dilution. | [14] |
| HPLC-DAD | 10 | 50 | - | [14] |
| HPLC-Fluorescence | 1 | 5 | Higher sensitivity for 4-EP compared to DAD. | [14] |
Experimental Protocols
Detailed methodologies for two common analytical techniques are provided below.
Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Solid Phase Microextraction (SPME)
This method offers high sensitivity and is suitable for detecting low levels of this compound.
1. Sample Preparation:
-
No extensive sample preparation is required.[3] For wine samples, ensure they are at room temperature. For other matrices, a preliminary filtration or centrifugation may be necessary to remove particulate matter.[15][16][17]
2. SPME Procedure:
-
Apparatus: GC-MS system equipped with an SPME autosampler.
-
SPME Fiber: A suitable SPME fiber, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), should be used.
-
Extraction:
-
Transfer a defined volume of the sample (e.g., 10 mL) into a headspace vial.
-
Add an internal standard, such as 2,3,5,6-d4-4-ethylphenol, to each sample for accurate quantification.[10]
-
Seal the vial and place it in the autosampler tray.
-
Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) with agitation to allow for the adsorption of volatile compounds.
-
3. GC-MS Analysis:
-
Injection: After extraction, the SPME fiber is introduced into the hot GC inlet, where the adsorbed analytes are thermally desorbed.
-
Gas Chromatograph Conditions (Example):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 40°C held for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 122, 107, 77) and the internal standard.
-
4. Data Analysis:
-
Integrate the peak areas of this compound and the internal standard.
-
Construct a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
Caption: Experimental workflow for GC-MS with SPME analysis.
Protocol 2: Rapid Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is advantageous for its speed and minimal sample preparation requirements.[11]
1. Sample Preparation:
-
Direct injection of the sample is possible.[11] If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC system.[16]
2. HPLC Analysis:
-
Apparatus: HPLC system equipped with a fluorescence detector.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Fluorescence Detector Conditions (Example):
3. Data Analysis:
-
Identify and integrate the peak corresponding to this compound based on its retention time, which is determined by injecting a pure standard.
-
Prepare a calibration curve by injecting a series of this compound standards of known concentrations.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Caption: Experimental workflow for HPLC-Fluorescence analysis.
Conclusion
The quantification of this compound is a reliable and effective method for monitoring Brettanomyces contamination. The choice of analytical protocol will depend on the specific requirements of the laboratory and the desired level of sensitivity. By implementing routine monitoring of 4-EP, researchers and production managers can ensure product quality and take timely corrective actions when necessary.
References
- 1. ecommons.cornell.edu [ecommons.cornell.edu]
- 2. ETS Labs [etslabs.com]
- 3. ETS Labs [etslabs.com]
- 4. Removal of this compound and 4-Ethylguaiacol with Polyaniline-Based Compounds in Wine-Like Model Solutions and Red Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brettanomyces lab results in 7 days is critical - Microbiodetection [brettalert.com]
- 6. Analysis of Growth Inhibition and Metabolism of Hydroxycinnamic Acids by Brewing and Spoilage Strains of Brettanomyces Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolism of nonesterified and esterified hydroxycinnamic acids in red wines by Brettanomyces bruxellensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of this compound and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid quantification of this compound in wine using high-performance liquid chromatography with a fluorimetric detector | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
- 12. A simple, cheap and reliable method for control of this compound and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sample Preparation - SPE | Phenomenex [phenomenex.com]
- 16. organomation.com [organomation.com]
- 17. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes and Protocols for Sensory Evaluation of 4-Ethylphenol in Wine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenol (4-EP) is a volatile phenolic compound produced by the yeast Brettanomyces bruxellensis, a common spoilage microorganism in wine.[1][2] At concentrations above its sensory threshold, 4-EP imparts undesirable aromas and flavors often described as "barnyard," "horsey," "medicinal," or "Band-Aid," collectively known as "Brett character."[1][3] The sensory impact of 4-EP can significantly diminish wine quality and consumer acceptance. Therefore, accurate and reproducible sensory evaluation of 4-EP is crucial for wine quality control, research into Brettanomyces mitigation strategies, and understanding the complex interactions of flavor compounds in wine.
This document provides detailed application notes and protocols for the sensory evaluation of 4-EP in wine, intended for use by researchers, scientists, and professionals in related fields. The protocols are based on established international standards and best practices in sensory science.
Quantitative Data Summary
The sensory perception of this compound is highly dependent on the wine matrix, the presence of other aromatic compounds, and the sensitivity of the individual taster.[4][5] The following tables summarize reported sensory thresholds for 4-EP in various wine types.
Table 1: Sensory Detection and Recognition Thresholds of this compound in Wine
| Wine Type/Matrix | Detection Threshold (µg/L) | Recognition Threshold (µg/L) | Reference(s) |
| General Red Wine | 300 - 600 | - | [2][4] |
| French Cabernet Sauvignon | - | 605 | [3] |
| Australian Cabernet Sauvignon | 368 | - | [3] |
| "Green" Cabernet Sauvignon | 425 | - | [3] |
| "Oaky" Cabernet Sauvignon | 569 | - | [3] |
| Pinotage | 201 (median) | - | [6] |
| General Range | 230 - 650 | - | [7] |
Table 2: Proposed Classification Thresholds for "Brett Character" based on 4-EP Concentration
| Classification | 4-EP Concentration (µg/L) | Probability of Correct Classification | Reference(s) |
| "Non-Brett" | < 245 | High | [7][8] |
| Indeterminate (Sensory evaluation required) | 245 - 968 | Variable | [7][8] |
| "Brett Character" | > 968 | High (95%) | [7][8] |
Experimental Protocols
Protocol 1: Panelist Selection and Training
The reliability of sensory data is fundamentally dependent on the selection and training of sensory panelists.
1.1. Panelist Recruitment and Screening:
-
Recruit a sufficient number of candidates (at least double the required number of panelists) who are regular wine consumers, non-smokers, and free from any condition that may affect their sensory acuity.[9]
-
Screen candidates for their ability to detect and describe basic tastes (sweet, sour, bitter, salty, umami) and common wine aromas.[10]
-
Conduct a triangle test using a wine spiked with a supra-threshold concentration of 4-EP (e.g., 600 µg/L) against an unspiked control to assess their basic ability to discriminate the "Brett" character.[9][11]
1.2. Panelist Training:
-
Objective: To familiarize panelists with the specific sensory attributes associated with 4-EP and to calibrate their intensity ratings.
-
Materials:
-
A neutral red wine (low in tannins and oak character).
-
This compound (high purity).
-
Stock solution of 4-EP in ethanol (e.g., 1000 mg/L).
-
Aroma standards representing common descriptors for "Brett" character (e.g., leather, smoky, spicy, medicinal).
-
-
Procedure:
-
Prepare a series of spiked wine samples with increasing concentrations of 4-EP (e.g., 0, 200, 400, 600, 800, 1000 µg/L).
-
Present the samples to the panelists in a randomized order.
-
In initial sessions, focus on familiarizing panelists with the characteristic aroma of 4-EP. Provide reference standards for associated descriptors.[12]
-
In subsequent sessions, ask panelists to rank the samples by the intensity of the "Brett" aroma.
-
Conduct multiple training sessions to ensure panelist consistency and repeatability.
-
Protocol 2: Triangle Test for Discrimination of this compound
This protocol follows the principles outlined in ISO 4120 and ASTM E1885 for conducting a triangle test to determine if a perceptible sensory difference exists between two wine samples, for instance, a control wine and a wine suspected of Brettanomyces contamination.[13][14][15][16]
2.1. Objective:
-
To determine if a sensory difference is detectable between a control wine and a test wine (potentially containing 4-EP).
2.2. Materials:
-
Control Wine (A)
-
Test Wine (B)
-
Identical, odor-free wine glasses coded with random three-digit numbers.[17]
-
Water and unsalted crackers for palate cleansing.[18]
-
Individual tasting booths with controlled lighting and temperature.[12]
2.3. Procedure:
-
For each panelist, present a set of three coded samples (a triad). Two of the samples are identical (e.g., A, A) and one is different (e.g., B).[19]
-
The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized and balanced across the panelists.[20]
-
Instruct panelists to evaluate the samples from left to right.[21]
-
Panelists are required to identify the "odd" or different sample. This is a forced-choice procedure; guessing is required if no difference is perceived.[21]
-
Panelists should rinse their mouths with water between samples.[18]
-
Collect the responses.
2.4. Data Analysis:
-
Count the number of correct identifications.
-
Refer to a statistical table for the triangle test to determine if the number of correct responses is statistically significant at a chosen alpha-risk level (typically p < 0.05).[20]
References
- 1. ETS Labs [etslabs.com]
- 2. ecommons.cornell.edu [ecommons.cornell.edu]
- 3. awri.com.au [awri.com.au]
- 4. ETS Labs [etslabs.com]
- 5. Influence of the matrix composition on the volatility and sensory perception of this compound and 4-ethylguaiacol in model wine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. agw.org.au [agw.org.au]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. papers.academic-conferences.org [papers.academic-conferences.org]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. ISO 4120:2004 Sensory analysis — Methodology — Triangle test [shop.standards.ie]
- 15. img.antpedia.com [img.antpedia.com]
- 16. store.astm.org [store.astm.org]
- 17. scribd.com [scribd.com]
- 18. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 19. enology.fst.vt.edu [enology.fst.vt.edu]
- 20. awri.com.au [awri.com.au]
- 21. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Application Notes and Protocols for Determining the Sensory Threshold of 4-Ethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenol (4-EP) is a volatile phenolic compound that can significantly impact the sensory profile of various products, including beverages, food, and pharmaceuticals. It is particularly well-known in the wine industry, where it is considered a spoilage compound at certain concentrations, imparting undesirable aromas often described as "barnyard," "medicinal," or "Band-Aid".[1] The sensory threshold of a compound is the minimum concentration at which it can be detected by a human subject. Determining this threshold is crucial for quality control, product development, and understanding the compound's sensory impact.
These application notes provide detailed protocols for determining the sensory threshold of this compound, summarize quantitative data from various studies, and visualize the experimental workflow and the general olfactory signaling pathway.
Data Presentation: Sensory Threshold of this compound
The sensory threshold of this compound can vary significantly depending on the matrix in which it is present. The presence of other compounds can also influence its perception. The following table summarizes reported sensory threshold values for this compound in different media.
| Matrix | Threshold Concentration (µg/L) | Notes | Reference(s) |
| General Wine | 300 - 600 | Described as having a Brettanomyces-like character. | [1] |
| Red Wine | 230 - 650 | Wide range reported in various studies. | [2][3] |
| Red Wine | 245 (Lower Threshold) | Below this, a sample can be reliably classified as "non-Brett". | [2] |
| Red Wine | 968 (Upper Threshold) | Above this, a sample can be reliably classified as having a "Brett character". | [2] |
| Model Wine Solution | Not specified | Ethanol and polyphenols were found to have a significant influence on olfactory perception. | [4] |
Experimental Protocols
Two widely recognized methods for determining sensory thresholds are the Ascending Forced-Choice (AFC) method, as described in ASTM E679, and the Three-Alternative Forced-Choice (3-AFC) method.
Protocol 1: Ascending Forced-Choice (AFC) Method of Limits (Based on ASTM E679)
This method is a rapid procedure for determining the sensory threshold of a substance.[5][6][7][8][9]
Objective: To determine the detection or recognition threshold of this compound in a specific matrix.
Materials:
-
This compound (high purity)
-
The matrix of interest (e.g., deionized water, ethanol/water solution, specific beverage base)
-
Glassware (volumetric flasks, pipettes, beakers)
-
Odor-free sample presentation vessels (e.g., glass snifters with lids)
-
Panel of trained sensory assessors (typically 10-20 individuals)
Procedure:
-
Panelist Selection and Training:
-
Select panelists based on their sensory acuity and ability to follow instructions.
-
Familiarize panelists with the aroma of this compound in a pre-training session.
-
-
Preparation of Concentration Series:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Create a series of dilutions in the desired matrix, typically with a dilution factor of 2 or 3 between successive concentrations. The series should start with a concentration well below the expected threshold and extend to a concentration that is clearly perceivable.
-
-
Sample Presentation:
-
For each concentration step, present three samples to the panelist: two are blanks (matrix only), and one contains the this compound dilution.
-
The position of the spiked sample should be randomized for each presentation.
-
Present the samples in an ascending order of concentration.
-
-
Panelist Evaluation:
-
Instruct the panelist to sniff each sample and identify the one that is different from the other two.
-
A correct identification is recorded as a '+' and an incorrect one as a '-'.
-
Continue presenting sets of increasing concentrations until the panelist correctly identifies the spiked sample in two consecutive presentations.
-
-
Data Analysis:
-
The individual threshold is calculated as the geometric mean of the last concentration at which an incorrect identification was made and the first concentration at which a correct identification was made.
-
The group threshold is the geometric mean of the individual thresholds.
-
Protocol 2: Three-Alternative Forced-Choice (3-AFC) Method
The 3-AFC method is a robust technique for determining detection and difference thresholds.[10][11][12][13][14]
Objective: To determine the concentration at which a sensory difference due to this compound is detectable.
Materials:
-
Same as for the AFC method.
Procedure:
-
Panelist Selection and Training:
-
As described in the AFC method.
-
-
Preparation of Samples:
-
Prepare a series of test concentrations of this compound in the matrix.
-
For each test, a set of three samples is prepared: two are identical (either both blanks or both containing this compound at a certain concentration), and one is different.
-
-
Sample Presentation:
-
Present the set of three samples to the panelist in a randomized order.
-
The panelist is forced to choose the sample that is different or, more specifically, the one that has the target sensory attribute (e.g., "the most intense aroma").
-
-
Data Collection:
-
Record whether the panelist correctly identified the odd sample.
-
Repeat the presentation for each concentration level multiple times for each panelist to obtain reliable data.
-
-
Data Analysis:
-
The probability of a correct response by chance in a 3-AFC test is 1/3.
-
The threshold is typically defined as the concentration at which a certain proportion of the panel (e.g., 50%) can correctly identify the odd sample.
-
The data can be analyzed using psychometric functions (e.g., logistic or Weibull function) to model the relationship between concentration and the probability of a correct response and to determine the threshold concentration more precisely.
-
Mandatory Visualizations
References
- 1. ecommons.cornell.edu [ecommons.cornell.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the matrix composition on the volatility and sensory perception of this compound and 4-ethylguaiacol in model wine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. store.astm.org [store.astm.org]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. img.antpedia.com [img.antpedia.com]
- 10. asn.sn [asn.sn]
- 11. Investigation of human flavor perception and discrimination of the fat content in food using DR A-Not A and 3-AFC methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. support.eyequestion.nl [support.eyequestion.nl]
- 13. scispace.com [scispace.com]
- 14. fse.jiangnan.edu.cn [fse.jiangnan.edu.cn]
Application Notes and Protocols for Studying 4-Ethylphenol Microbial Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenol (4-EP) is an aromatic organic compound that is of significant interest due to its role as a microbial metabolite, its impact on the flavor and aroma of beverages like wine and beer, and its potential as a precursor for the synthesis of valuable chemicals.[1][2] Understanding the microbial kinetics of 4-EP degradation is crucial for various applications, including bioremediation of contaminated sites, controlling spoilage in the food and beverage industry, and developing biocatalytic processes. This document provides detailed experimental designs, protocols, and data presentation guidelines for studying the microbial kinetics of this compound.
Microbial Degradation Pathways of this compound
Microorganisms have evolved diverse pathways to metabolize this compound under both aerobic and anaerobic conditions.
Aerobic Degradation
Under aerobic conditions, the degradation of this compound is often initiated by hydroxylation of the ethyl group. A well-studied example is the pathway in Pseudomonas putida JD1, which utilizes the enzyme This compound methylenehydroxylase (4EPMH) . This flavocytochrome c enzyme catalyzes the dehydrogenation of this compound to a quinone methide intermediate, which is then hydrated to form 1-(4'-hydroxyphenyl)ethanol .[3] This initial step is crucial as it prepares the molecule for further oxidation and eventual ring cleavage.
References
Application Note: Preparation of 4-Ethylphenol Standard Solutions for Instrument Calibration
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the preparation of 4-Ethylphenol standard solutions for the calibration of analytical instruments such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This compound (4-EP) is an aromatic organic compound significant as a flavor component in beverages, a key intermediate in the synthesis of pharmaceuticals and dyes, and a biomarker in various biological studies.[1][2][3] Accurate quantification of 4-EP necessitates a precisely prepared calibration curve. This protocol details the step-by-step preparation of a primary stock solution, an intermediate solution, and a series of working calibration standards.
Physicochemical Properties of this compound
-
Appearance: Colorless or white crystalline solid, which may turn yellow upon exposure to light.[1][2]
-
Molecular Weight: 122.16 g/mol .[4]
-
Solubility: Slightly soluble in water (4.9 g/L at 25°C), but readily soluble in organic solvents such as methanol, ethanol, ether, acetone, and DMSO.[1][5][6]
-
Stability: The compound is stable under normal conditions but is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[1][7] Exposure to light should be minimized to prevent degradation.[7]
Materials and Equipment
Chemicals & Reagents:
-
This compound solid (purity ≥98%)
-
Methanol (HPLC or analytical grade)
-
Deionized water (Type I, 18.2 MΩ·cm)
Equipment:
-
Analytical balance (readability ±0.01 mg)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes (10-100 µL, 100-1000 µL, 1-10 mL)
-
Beakers and spatulas
-
Ultrasonic bath
-
Fume hood
-
Amber glass vials with screw caps for storage
Safety Precautions
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[8]
-
Handling: Always handle this compound powder and concentrated solutions inside a certified fume hood.[7][9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat at all times.[7][9]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from light and incompatible materials.[7][10] A designated storage temperature of 4°C is recommended.[11]
Experimental Protocols
Protocol 1: Preparation of 1000 mg/L Primary Stock Solution
-
Place a 100 mL beaker on the analytical balance and tare the weight.
-
Carefully weigh approximately 100 mg of this compound solid into the beaker. Record the exact weight (e.g., 100.5 mg).
-
Add approximately 50 mL of HPLC-grade methanol to the beaker to dissolve the solid.
-
Place the beaker in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Quantitatively transfer the solution into a 100 mL Class A volumetric flask.
-
Rinse the beaker two to three times with small volumes of methanol and add the rinsings to the volumetric flask to ensure all of the this compound is transferred.
-
Carefully add methanol to the flask until the liquid's meniscus reaches the calibration mark.
-
Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculate the exact concentration of the stock solution based on the actual weight of this compound used.
-
Example Calculation: (100.5 mg / 100.0 mL) = 1.005 mg/mL or 1005 mg/L.
-
-
Transfer the solution to a labeled amber glass vial and store at 4°C.
Protocol 2: Preparation of 10 mg/L Intermediate Stock Solution
-
Allow the primary stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 1.0 mL of the ~1000 mg/L primary stock solution into a 100 mL Class A volumetric flask.
-
Dilute to the calibration mark with methanol (or the initial mobile phase of your analytical method).
-
Stopper the flask and invert it 15-20 times to mix thoroughly.
-
This creates an intermediate solution with a concentration of approximately 10 mg/L (10,000 µg/L). This solution should be prepared fresh for creating new calibration curves.
Protocol 3: Preparation of Working Calibration Standards
Working standards are prepared by serially diluting the 10 mg/L intermediate stock solution. The following table provides an example dilution scheme to create a six-point calibration curve, which is suitable for analytical methods that quantify 4-EP in the µg/L range.[12][13]
Data Presentation: Calibration Standard Dilution Scheme
| Standard Level | Intermediate Stock Concentration (mg/L) | Volume of Intermediate Stock (µL) | Final Volume (mL) | Final this compound Concentration (µg/L) |
| 1 | 10 | 50 | 10 | 50 |
| 2 | 10 | 100 | 10 | 100 |
| 3 | 10 | 250 | 10 | 250 |
| 4 | 10 | 500 | 10 | 500 |
| 5 | 10 | 750 | 10 | 750 |
| 6 | 10 | 1000 | 10 | 1000 |
Procedure for preparing standards:
-
Label six 10 mL volumetric flasks from 1 to 6.
-
Using a calibrated micropipette, add the specified "Volume of Intermediate Stock" to each corresponding flask.
-
Dilute each flask to the 10 mL mark with the same solvent used for the intermediate solution.
-
Stopper and invert each flask thoroughly.
-
Transfer each standard to a new, clearly labeled vial for analysis. It is recommended to use these standards promptly or within 24 hours if stored at 4°C.[14]
Storage and Stability
-
Primary Stock Solution: Stable for up to 3-6 months when stored in an amber glass vial at 4°C.[7][11] For longer-term storage, aliquots can be stored at -20°C.[6]
-
Intermediate and Working Solutions: These solutions are less stable and should be prepared fresh from the stock solution before each analysis to ensure maximum accuracy.[14] Avoid repeated freeze-thaw cycles.
Visualization of Experimental Workflow
Caption: Workflow for preparing this compound calibration standards.
References
- 1. This compound | 123-07-9 [chemicalbook.com]
- 2. This compound CAS#: 123-07-9 [m.chemicalbook.com]
- 3. This compound | 123-07-9 | Supplier & Exporter [chemicalbull.com]
- 4. This compound | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. selleckchem.com [selleckchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. This compound(123-07-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. synerzine.com [synerzine.com]
- 11. chemscene.com [chemscene.com]
- 12. Determination of this compound and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of this compound and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Application Note: The Use of 4-Ethylphenol in Metabolic Pathway Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethylphenol (4-EP) is a phenolic organic compound produced by the gut microbiome through the catabolism of aromatic amino acids like tyrosine and phenylalanine.[1] It is also found in beverages like wine and beer as a product of the yeast Brettanomyces.[2][3] Initially known for its characteristic aroma in wine, recent studies have revealed its role as a neuromodulator and its association with neurological conditions such as autism, where high concentrations of its metabolite, this compound sulfate (4-EPS), are observed.[1][4] Furthermore, emerging research highlights the potential of 4-EPS as a selective anticancer agent in colorectal cancer.[5] This application note provides an overview of the metabolic pathways involving this compound, protocols for its study, and its applications in biomedical research and drug development.
Metabolic Pathways of this compound
This compound is not synthesized by humans but is a product of microbial metabolism.[1] Once produced in the gut, it is absorbed into the host's circulation and undergoes further metabolism, primarily in the liver, before excretion.
Microbial Biosynthesis of this compound
The primary pathway for 4-EP biosynthesis involves a two-step conversion from p-coumaric acid, a common dietary phenolic acid.[2]
-
Decarboxylation: Cinnamate decarboxylase converts p-coumaric acid to 4-vinylphenol.
-
Reduction: Vinyl phenol reductase then reduces 4-vinylphenol to this compound.
Caption: Microbial production of this compound from p-coumaric acid.
Human Metabolism and Excretion of this compound
After absorption from the gut, this compound is metabolized by the host, primarily through sulfation and glucuronidation, to facilitate its excretion. The sulfated form, 4-ethylphenyl sulfate (4-EPS), is the major metabolite found in circulation.[1][4] While specific cytochrome P450 (CYP) isozymes for 4-EP are not fully elucidated, CYP2E1 is known to be involved in the metabolism of the parent compound, phenol.[6]
Caption: Overview of this compound's journey from gut to excretion.
Quantitative Data Presentation
Accurate quantification of this compound and its metabolites is crucial for understanding its physiological and pathological roles. Various analytical methods have been developed for its detection in different matrices.
Table 1: Concentration of this compound in Commercial Red Wines.[7][8]
| Wine Type | Concentration Range (µg/L) | Mean Concentration (µg/L) |
| Merlot | 2 | - |
| Shiraz | up to 2660 | - |
| Various | 2 - 2660 | 795 |
Table 2: Analytical Parameters for Quantification of this compound (4-EP) and 4-Ethylguaiacol (4-EG).[9]
| Method | Analyte | Linear Range (µg/L) | LOD (µg/L) | LOQ (µg/L) |
| LC-MS-MS | 4-EP | 10 - 5000 | 10 | 50 |
| 4-EG | 10 - 5000 | 10 | 50 | |
| HPLC-DAD | 4-EP | 10 - 5000 | 10 | 50 |
| 4-EG | 10 - 5000 | 10 | 50 | |
| HPLC-Fluo. | 4-EP | 1 - 10,000 | 1 | 5 |
| 4-EG | 10 - 10,000 | 10 | 50 |
LOD: Limit of Detection; LOQ: Limit of Quantification; DAD: Diode Array Detector; Fluo: Fluorescence Detector.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound metabolism.
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is adapted for the analysis of 4-EP in biological fluids or wine.[7]
1. Materials and Reagents:
-
This compound standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Internal Standard (e.g., d4-4-ethylphenol)[8]
-
Syringe filters (0.22 µm)
2. Sample Preparation (Wine Sample):
-
Take 1 mL of wine sample.
-
Add the internal standard to a known concentration.
-
Dilute the sample 1:1 with methanol.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
3. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient starting from 95% A, ramping to 95% B, and re-equilibrating.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
4-EP: Precursor ion m/z 121 -> Product ion m/z 106.[7]
-
Internal Standard (d4-4-EP): Monitor appropriate transition.
-
4. Data Analysis:
-
Construct a calibration curve using the 4-EP standard across a linear range (e.g., 10-5000 µg/L).[7]
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of 4-EP in the sample using the calibration curve.
Caption: Workflow for the quantification of this compound.
Protocol 2: In Vitro Metabolism Study of Phenols using Human Liver Microsomes (HLMs)
This protocol provides a general framework to investigate the involvement of Cytochrome P450 enzymes in the metabolism of phenolic compounds like 4-EP.[6]
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., for CYP2E1, CYP2B, CYP2F2)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for metabolite analysis
2. Incubation Procedure:
-
Prepare an incubation mixture in phosphate buffer containing HLMs (e.g., 0.5 mg/mL protein) and the NADPH regenerating system.
-
For inhibitor studies, pre-incubate the mixture with a specific CYP inhibitor for 5-10 minutes at 37°C.
-
Initiate the reaction by adding this compound (e.g., to a final concentration of 20 µM).[6]
-
Incubate at 37°C for a specified time (e.g., 30 minutes). Ensure the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Analyze the supernatant for the depletion of this compound and the formation of metabolites (e.g., hydroxylated products, sulfates) using LC-MS/MS.
3. Data Analysis:
-
Compare the rate of 4-EP metabolism in the presence and absence of specific inhibitors.
-
A significant reduction in metabolism in the presence of an inhibitor indicates the involvement of that specific CYP isozyme.
-
Calculate kinetic parameters (Km, Vmax) by varying the substrate concentration.
Protocol 3: Cell Viability and Apoptosis Assay for 4-Ethylphenyl Sulfate (4-EPS)
This protocol is designed to assess the selective anticancer effects of 4-EPS on colorectal cancer cells versus normal colon cells.[5]
1. Materials and Reagents:
-
HCT-116 human colorectal adenocarcinoma cells
-
CCD 841 normal colon epithelial cells
-
4-Ethylphenyl Sulfate (4-EPS)
-
Appropriate cell culture medium (e.g., DMEM) with FBS and antibiotics
-
Cell viability reagent (e.g., CellTiter-Glo® for ATP measurement)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
96-well and 6-well plates
2. Cell Culture and Treatment:
-
Culture HCT-116 and CCD 841 cells under standard conditions (37°C, 5% CO2).
-
Seed cells in a 96-well plate for viability assays and a 6-well plate for apoptosis assays. Allow cells to attach overnight.
-
Treat the cells with increasing concentrations of 4-EPS for 24, 48, or 72 hours. Include a vehicle-only control.
3. Cell Viability Assay (ATP Measurement):
-
After the treatment period, equilibrate the 96-well plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Express results as a percentage of the vehicle-treated control.
4. Apoptosis Assay (Flow Cytometry):
-
After treatment, harvest the cells from the 6-well plates.
-
Wash the cells with PBS and resuspend in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the kit protocol.
-
Analyze the stained cells using a flow cytometer to quantify early apoptotic, late apoptotic, and necrotic cells.
5. Data Analysis:
-
For viability, calculate the IC50 value of 4-EPS for each cell line.
-
For apoptosis, quantify the percentage of apoptotic cells in each treatment group compared to the control.
-
Compare the effects on HCT-116 (cancer) and CCD 841 (normal) cells to determine selectivity.[5]
Applications and Future Directions
The study of this compound and its metabolic pathways has significant implications for various fields:
-
Biomarker Discovery: 4-EPS levels in blood or urine are being investigated as potential biomarkers for gut dysbiosis and are associated with conditions like autism, potentially linked to increased intestinal permeability.[1][4]
-
Therapeutic Development: The selective anticancer activity of 4-EPS against colon cancer cells, with minimal effect on normal cells, presents a promising avenue for developing novel microbiota-derived cancer therapeutics.[5]
-
Drug Metabolism (DDI): As a phenolic compound, 4-EP and its derivatives could potentially interact with CYP450 enzymes, affecting the metabolism of co-administered drugs.[9][10] Further studies are needed to characterize these potential drug-drug interactions.
-
Neuromodulation: Understanding how 4-EP and 4-EPS cross the blood-brain barrier and affect neuronal connectivity is a key area of research, particularly for anxiety-related phenotypes.[4]
Future research should focus on elucidating the specific host enzymes responsible for 4-EP metabolism, understanding the transport mechanisms across biological barriers, and exploring therapeutic interventions to modulate its systemic levels for health benefits.[1][4]
References
- 1. This compound—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound-fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gut Microbial Metabolite 4-Ethylphenylsulfate Is Selectively Deleterious and Anticancer to Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of this compound and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polyphenols: The interactions with CYP 450 isoenzymes and effect on pharmacokinetics of drugs - Curr Trends Pharm Pharm Chem [ctppc.org]
Application Notes and Protocols for the Analysis of 4-Ethylphenol in Environmental Samples
Introduction
4-Ethylphenol (4-EP) is an organic compound belonging to the phenol family. It is characterized by a benzene ring substituted with a hydroxyl group and an ethyl group at the para position. This compound is recognized as an environmental contaminant primarily originating from industrial processes. It has been detected in the industrial wastewater of various sectors, including timber products, iron and steel manufacturing, petroleum refining, organics and plastics, and rubber processing[1]. Its presence in the environment is of concern due to its potential toxicity to aquatic life and its classification as an endocrine disruptor. Therefore, sensitive and reliable analytical methods are essential for monitoring its concentration in environmental matrices such as water and soil to assess environmental impact and ensure regulatory compliance.
This document provides detailed protocols for the extraction and quantification of this compound in environmental samples using Solid Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC) and solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples by SPE-HPLC
This protocol describes the concentration and cleanup of this compound from water samples using Solid Phase Extraction (SPE) followed by analysis with High-Performance Liquid Chromatography (HPLC) with UV detection.
1. Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a widely used technique for isolating and concentrating analytes from complex liquid samples[2][3]. This procedure utilizes a C18 sorbent cartridge, which is effective for retaining non-polar to moderately polar compounds like this compound from aqueous matrices[4].
-
Materials:
-
Water sample (e.g., 250 mL)
-
SPE Cartridges (e.g., C18, 200mg/3mL)
-
Phosphoric acid (0.1 M)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (THF, HPLC grade)
-
Deionized water
-
SPE vacuum manifold
-
Collection vials
-
-
Procedure:
-
Sample Pre-treatment: Adjust the pH of the 250 mL water sample to approximately 2.0 with 0.1 M phosphoric acid. This ensures that the phenolic compounds are in their protonated, less polar form, enhancing retention on the C18 sorbent[5].
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of THF followed by 3 mL of methanol through it. This activates the sorbent[3][5]. Do not allow the cartridge to dry out.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water (pH adjusted to 2.0) through it[5].
-
Sample Loading: Load the 250 mL prepared water sample onto the cartridge at a steady flow rate of approximately 5 mL/min[5].
-
Washing: After the entire sample has passed through, wash the cartridge with 2 mL of deionized water to remove any remaining polar impurities[5].
-
Drying: Dry the cartridge thoroughly under a vacuum for at least 3 minutes to remove residual water[5].
-
Elution: Elute the retained this compound from the cartridge by passing 3 mL of THF into a collection vial[5].
-
Concentration and Reconstitution: Evaporate the eluent to approximately 0.2 mL under a gentle stream of nitrogen. Reconstitute the final volume to 0.5 mL with deionized water. The sample is now ready for HPLC analysis[5].
-
2. Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity or equivalent system equipped with a Diode Array Detector (DAD) or UV detector.
-
Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm[6].
-
Run Time: Approximately 20 minutes[7].
-
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Inject the standards and generate a calibration curve by plotting peak area against concentration. The coefficient of determination (R²) should be >0.99[7].
Protocol 2: Analysis of this compound in Soil Samples by GC-MS
This protocol details the solvent extraction of this compound from soil samples, followed by derivatization and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation: Solvent Extraction
-
Materials:
-
Soil sample (e.g., 10 g, homogenized)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Extraction solvent: Hexane/Acetone (1:1 v/v)
-
Centrifuge tubes (50 mL)
-
Ultrasonic bath
-
Kuderna-Danish (K-D) apparatus or rotary evaporator
-
Derivatizing agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Internal Standard (e.g., Deuterated o-cresol)[8]
-
-
Procedure:
-
Sample Weighing: Weigh 10 g of the soil sample into a 50 mL centrifuge tube[9].
-
Drying: Add 5 g of anhydrous sodium sulfate to the soil sample and mix thoroughly to remove moisture[9].
-
Internal Standard Spiking: Spike the sample with a known amount of internal standard.
-
First Extraction: Add 40 mL of the hexane/acetone extraction solvent to the tube. Seal the tube and sonicate for 20 minutes in an ultrasonic bath[9][10].
-
Separation: Centrifuge the sample at 2500 rpm for 10 minutes. Carefully decant the supernatant into a K-D apparatus[9].
-
Second Extraction: Repeat the extraction (steps 4-5) on the soil pellet with another 40 mL of solvent. Combine the second supernatant with the first[9].
-
Concentration: Concentrate the combined extracts to a volume of 3-4 mL using the K-D apparatus. Further evaporate the extract to a final volume of 1 mL under a gentle stream of nitrogen[9].
-
Derivatization: Add 100 µL of BSTFA to the 1 mL extract. Cap the vial and heat at 60 °C for 30 minutes to convert the this compound to its more volatile trimethylsilyl (TMS) ether derivative[8]. The sample is now ready for GC-MS analysis.
-
2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation and Conditions:
-
GC-MS System: A system such as a Thermo Scientific TRACE 1310 GC coupled to a TSQ Duo triple quadrupole mass spectrometer or equivalent[9].
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For high sensitivity and selectivity, Selected Reaction Monitoring (SRM) on a triple quadrupole system is recommended[9].
-
Monitored Ions (for TMS-derivatized 4-EP): m/z 179 (molecular ion), m/z 194.
-
-
Calibration: Prepare calibration standards of derivatized this compound and the internal standard in the final extraction solvent. Analyze the standards to generate a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
Data Presentation
The following tables summarize typical method performance data and reported concentrations of this compound in environmental samples.
Table 1: Method Performance for this compound Analysis
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HS-SPME-GC | Wine | 2 µg/L | 5 µg/L | ~100 | [11] |
| HPLC-Fluorescence | Wine | 1 µg/L | 5 µg/L | N/A | [6] |
| GC-MS | Urine | 10-20 µg/L | N/A | 84-104 | [8] |
| SPE-HPLC | Drinking Water | N/A | N/A | 87-108 | [5] |
N/A: Not Available in the cited literature.
Table 2: Reported Concentrations of this compound and Other Phenols in Environmental/Industrial Samples
| Sample Type | Analyte | Concentration Range | Location/Source | Reference |
| Industrial Wastewater | Phenols | 1.1 - 7000 mg/L | Various Industries | [12] |
| Pharmaceutical Wastewater | Phenol | 315 mg/L (untreated) | Pharmaceutical Industry | [13] |
| Textile Effluent | 4-Nitrophenol | 467.13 mg/L | Textile Industry, Nigeria | [14] |
| Textile Effluent | 4-Chloro-3-methylphenol | 0.47 mg/L | Textile Industry, Nigeria | [14] |
| Australian Red Wine | This compound | 2 - 2660 µg/L | Commercial Wines | [15] |
Visualizations
Diagram 1: General Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound in environmental samples.
Diagram 2: Sources and Environmental Fate of this compound
Caption: Logical relationship of this compound sources and environmental fate.
References
- 1. This compound | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Solid Phase Extraction Techniques Explained | Phenomenex [phenomenex.com]
- 4. csus.edu [csus.edu]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pca.state.mn.us [pca.state.mn.us]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. v2.pjsir.org [v2.pjsir.org]
- 14. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Quantification of 4-Ethylphenol
Welcome to the technical support center for the accurate quantification of 4-Ethylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting issues related to the quantification of this compound.
Sample Preparation
Question 1: I am experiencing low and inconsistent recovery of this compound during Solid-Phase Extraction (SPE). What are the possible causes and how can I troubleshoot this?
Answer:
Low and inconsistent recovery in SPE is a common issue that can often be resolved by systematically evaluating each step of the extraction process.
Possible Causes & Solutions:
-
Improper Cartridge Conditioning and Equilibration: The sorbent bed must be properly wetted and conditioned for the analyte to partition effectively.
-
Incorrect Sample pH: The pH of your sample can significantly affect the retention of this compound on the SPE sorbent.
-
Sample Loading Issues: Loading the sample too quickly or overloading the cartridge can lead to breakthrough, where the analyte does not have sufficient time to interact with the sorbent.
-
Inappropriate Wash Solvent: The wash solvent may be too strong, causing the elution of this compound along with interferences.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent.
Troubleshooting Workflow for Low SPE Recovery
Caption: A logical workflow for troubleshooting low recovery of this compound during SPE.
Question 2: How can I implement the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for this compound extraction?
Answer:
The QuEChERS method is a streamlined approach to sample preparation that involves a two-step process: extraction and partitioning, followed by dispersive solid-phase extraction (dSPE) for cleanup.[5][6] It is particularly useful for complex matrices like urine or food samples.
Generalized QuEChERS Protocol:
-
Sample Extraction and Partitioning:
-
To a 50 mL centrifuge tube, add your sample (e.g., 10 mL of urine).
-
Add an internal standard if used.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (commonly magnesium sulfate and sodium chloride, and sometimes buffering salts).[5]
-
Shake vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube.
-
The dSPE tube contains a sorbent (e.g., PSA, C18) to remove interferences and magnesium sulfate to remove residual water.
-
Shake for 30 seconds.
-
Centrifuge.
-
The resulting supernatant is ready for analysis by LC-MS or GC-MS.
-
LC-MS Analysis
Question 3: I am observing significant ion suppression in my LC-MS/MS analysis of this compound. What steps can I take to mitigate this?
Answer:
Ion suppression is a common matrix effect in LC-MS/MS where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.[7][8]
Strategies to Mitigate Ion Suppression:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components before analysis.
-
Modify Chromatographic Conditions: Separating the elution of this compound from the interfering matrix components can eliminate suppression.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components.
-
Solution: Dilute the final extract before injection. This is a simple and effective method, but may compromise the limit of detection if this compound concentrations are very low.[9]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d5) co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the ratio of the analyte peak area to the IS peak area, the matrix effect can be compensated for.
-
Switch Ionization Source or Polarity:
-
Solution: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI).[11][12] For ESI, switching between positive and negative ion modes can also be beneficial, as fewer compounds may ionize in one polarity, reducing competition.[10]
-
Troubleshooting Workflow for Ion Suppression
Caption: A systematic approach for troubleshooting and mitigating ion suppression in LC-MS analysis.
Calibration Strategies
Question 4: When should I use matrix-matched calibration or the standard addition method instead of a simple solvent-based calibration curve?
Answer:
A simple solvent-based calibration curve is often inadequate for complex matrices due to matrix effects (ion suppression or enhancement) that can lead to inaccurate quantification.
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is identical to your samples (e.g., this compound-free wine or urine). This approach is effective when you have access to a representative blank matrix and the matrix variability between samples is low.
-
Standard Addition Method: This method is ideal when a blank matrix is unavailable or when there is significant sample-to-sample variability in the matrix composition.[6] It involves adding known amounts of the analyte to aliquots of the actual sample. This allows for the calibration to be performed in the presence of the unique matrix of each sample, thereby compensating for any specific matrix effects.[6][13]
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. specartridge.com [specartridge.com]
- 3. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 6. alpha-measure.com [alpha-measure.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. benchchem.com [benchchem.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Selectivity in 4-Ethylphenol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Ethylphenol. Our focus is on improving the selectivity of the reaction to maximize the yield of the desired para-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound with high selectivity?
A1: The vapor-phase ethylation of phenol with ethanol over a shape-selective catalyst is the most widely studied and effective method for achieving high para-selectivity. Modified ZSM-5 zeolites, in particular, have shown excellent performance in directing the ethyl group to the para position of the phenol ring.[1][2]
Q2: What are the main byproducts in this compound synthesis, and why are they formed?
A2: The primary byproducts are ortho-ethylphenol (2-ethylphenol) and meta-ethylphenol (3-ethylphenol). Other significant byproducts include ethyl phenyl ether (from O-alkylation) and diethylphenols (from further alkylation).[1][2] These byproducts are formed due to the competing electrophilic substitution at the ortho and meta positions and on the hydroxyl group.
Q3: Why is it difficult to separate this compound from its isomers?
A3: The boiling points of the ethylphenol isomers are very close, making their separation by conventional distillation challenging and often impractical on a laboratory scale. This is why achieving high selectivity during the synthesis step is crucial.
Q4: What is the role of the catalyst in determining the selectivity of the reaction?
A4: The catalyst plays a critical role in controlling the regioselectivity of the ethylation reaction. Shape-selective catalysts, such as modified ZSM-5 zeolites, have pore structures that sterically hinder the formation of the bulkier ortho-isomer and facilitate the formation of the more linear para-isomer.[1]
Q5: Can reaction conditions be optimized to improve para-selectivity?
A5: Yes, reaction parameters such as temperature, the molar ratio of phenol to ethanol, and the weight hourly space velocity (WHSV) significantly influence selectivity.[1][2][3] Optimization of these conditions is essential for maximizing the yield of this compound.
Troubleshooting Guides
Issue 1: Low Selectivity to this compound (High formation of ortho/meta isomers)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Inappropriate Catalyst | Use a shape-selective catalyst, such as a modified ZSM-5 zeolite. Consider catalysts with tailored pore sizes to favor the formation of the para-isomer.[1] | The pore structure of the catalyst can sterically hinder the formation of ortho- and meta-isomers. |
| Non-Optimal Reaction Temperature | Optimize the reaction temperature. For zeolite catalysts, temperatures in the range of 350-450°C are often reported to favor para-selectivity.[1][2] | Temperature affects the reaction kinetics and the equilibrium between isomers. Higher temperatures can sometimes favor the thermodynamically more stable para-isomer. |
| Incorrect Phenol to Ethanol Molar Ratio | Adjust the molar ratio of phenol to ethanol. An excess of phenol can sometimes suppress the formation of diethylated byproducts. | The reactant ratio influences the surface coverage on the catalyst and can affect the product distribution. |
| High Catalyst Acidity | Modify the acidity of the catalyst. This can be achieved by methods such as steaming or impregnation with certain metal oxides. | The acid site density and strength of the catalyst can influence the reaction pathway and isomer distribution. |
Issue 2: Significant Formation of Ethyl Phenyl Ether (O-Alkylation)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Reaction Conditions Favoring O-Alkylation | Increase the reaction temperature. O-alkylation is generally favored at lower temperatures, while C-alkylation (ring ethylation) is favored at higher temperatures. | Higher temperatures provide the activation energy required for the electrophilic substitution on the aromatic ring. |
| Catalyst Properties | Use a catalyst with stronger acid sites. Weaker acid sites may favor O-alkylation. | The nature of the acid sites on the catalyst can influence whether the reaction occurs on the hydroxyl group or the aromatic ring. |
Issue 3: Formation of Diethylphenols and Other Higher Alkylated Products
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| High Ethanol Concentration | Increase the phenol to ethanol molar ratio. | A higher concentration of the alkylating agent (ethanol) can lead to multiple alkylations on the phenol ring. |
| Long Residence Time | Increase the weight hourly space velocity (WHSV) by increasing the feed flow rate or decreasing the amount of catalyst. | A shorter residence time reduces the opportunity for the primary product (this compound) to undergo a second ethylation reaction. |
| Catalyst Pore Structure | Utilize a catalyst with a pore structure that restricts the formation or diffusion of the bulkier dialkylated products. | Shape-selective catalysts can prevent the formation of larger molecules within their pores. |
Data Presentation
Table 1: Comparison of Catalyst Performance in the Vapor-Phase Ethylation of Phenol with Ethanol
| Catalyst | Phenol Conversion (%) | Selectivity to this compound (%) | Reaction Temperature (°C) | Reference |
| Unmodified HZSM-5 | 35.2 | 37.1 | 400 | [1] |
| Silica-Modified HZSM-5 | 33.8 | 88.2 | 400 | [1] |
| 10% Ce-HZSM-5 | 45.0 | 65.0 | 350 | [2] |
Note: The data presented are from different studies and may have been obtained under slightly different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Protocol 1: Synthesis of High-Selectivity this compound via Vapor-Phase Ethylation
This protocol describes a general procedure for the vapor-phase ethylation of phenol with ethanol in a fixed-bed reactor using a modified ZSM-5 catalyst.
Materials:
-
Phenol
-
Ethanol (absolute)
-
Modified HZSM-5 catalyst (e.g., silica-modified or Ce-impregnated)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Fixed-bed continuous flow reactor system
-
Syringe pump for liquid feed
-
Tubular furnace with temperature controller
-
Condenser
-
Product collection system
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Packing: Pack a known amount of the modified HZSM-5 catalyst into the stainless-steel reactor tube, securing it with quartz wool plugs.
-
Catalyst Activation: Heat the reactor to 500°C under a continuous flow of nitrogen gas for at least 2 hours to activate the catalyst and remove any adsorbed moisture.
-
Reaction Setup: After activation, reduce the reactor temperature to the desired reaction temperature (e.g., 400°C).
-
Reactant Feed: Prepare a mixture of phenol and ethanol with the desired molar ratio (e.g., 1:2).
-
Reaction Execution: Using a syringe pump, feed the phenol/ethanol mixture into the reactor at a constant flow rate to achieve the desired weight hourly space velocity (WHSV).
-
Product Collection: The gaseous product stream exiting the reactor is passed through a condenser to liquefy the products, which are then collected in a cooled trap.
-
Product Analysis: Analyze the collected liquid product using a gas chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5) and a flame ionization detector (FID) to determine the conversion of phenol and the selectivity to this compound and other byproducts.
Protocol 2: Preparation of Silica-Modified HZSM-5 Catalyst via Chemical Vapor Deposition (CVD)
This protocol outlines a general method for modifying HZSM-5 zeolite with silica to enhance its para-selectivity.
Materials:
-
HZSM-5 zeolite powder
-
Tetraethyl orthosilicate (TEOS)
-
Nitrogen or Argon gas (carrier gas)
Equipment:
-
Tube furnace with a quartz tube
-
Temperature controller
-
Bubbler for TEOS vaporization
-
Mass flow controllers
Procedure:
-
Zeolite Preparation: Place a known amount of HZSM-5 zeolite in the quartz tube of the furnace.
-
Pre-treatment: Heat the zeolite to 500°C under a flow of dry nitrogen for 2 hours to remove any adsorbed water.
-
Silica Deposition: Cool the furnace to the desired deposition temperature (e.g., 400°C).
-
TEOS Vaporization: Pass a carrier gas (nitrogen or argon) through a bubbler containing TEOS, which is maintained at a constant temperature to ensure a steady vapor pressure of TEOS.
-
CVD Process: Introduce the TEOS-laden carrier gas into the quartz tube containing the zeolite. The TEOS will decompose on the external surface and at the pore openings of the zeolite, depositing a thin layer of silica.
-
Calcination: After the deposition process is complete (typically after several hours), stop the TEOS flow and increase the furnace temperature to 550°C in a flow of air for 6 hours to calcine the modified catalyst. This step removes any organic residues and stabilizes the silica layer.
-
Characterization: The resulting silica-modified HZSM-5 catalyst can be characterized by techniques such as X-ray diffraction (XRD), nitrogen physisorption, and transmission electron microscopy (TEM) to confirm the preservation of the zeolite structure and the presence of the silica coating.
Visualizations
References
Technical Support Center: 4-Ethylphenol Gas Chromatography Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the gas chromatography (GC) analysis of 4-Ethylphenol.
Troubleshooting Guides
Question: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing for polar compounds like this compound in gas chromatography is a common issue that can compromise resolution and the accuracy of quantification.[1][2] The primary cause is often undesirable interactions between the analyte and active sites within the GC system.[1] This guide provides a systematic approach to identify and resolve the root cause of peak tailing.
Troubleshooting Workflow:
The following diagram outlines a logical workflow to diagnose and address peak tailing in your this compound analysis.
Caption: Troubleshooting workflow for this compound peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
A1: Peak tailing for this compound is typically caused by:
-
Active Sites: The polar hydroxyl group of this compound can interact strongly with active sites within the GC system, such as silanol groups on the column or liner, and metal surfaces in the inlet.[1] This is a very common cause for polar analytes.
-
Inlet Contamination: The accumulation of non-volatile residues in the inlet liner or on the inlet seal can create active sites that lead to peak tailing.[3] Regular inlet maintenance is crucial to prevent this.[4][5][6][7][8]
-
Column Issues: Contamination at the head of the column, column aging, or an inappropriate stationary phase can all contribute to poor peak shape.[3]
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the sample flow path, resulting in tailing for all peaks.[9][10]
Q2: How can I improve the peak shape of this compound without changing my column?
A2: You can significantly improve the peak shape of this compound through several methods:
-
Derivatization: This is a highly effective technique for improving the chromatography of polar compounds like phenols.[11] Silylation, for instance, replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, which reduces polarity and minimizes tailing.[12][13]
-
Inlet Maintenance: A crucial first step is to perform routine maintenance on your GC inlet. This includes replacing the septum, O-ring, and most importantly, the inlet liner.[3][8] Using a deactivated liner is highly recommended for analyzing polar compounds.[4]
-
Column Maintenance: Trimming the front end of the column (e.g., removing 0.5 to 1 meter) can eliminate contamination that may be causing peak tailing.[8]
-
Optimize Injection Parameters: For splitless injections, lowering the initial oven temperature by 10-20°C can improve the focusing of the analytes at the head of the column.[3] For split injections, ensure the split ratio is not too low, as a minimum flow of 20 mL/min through the inlet is often recommended for efficient sample transfer.[3]
Q3: What is derivatization and how does it help with this compound analysis?
A3: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical technique. For GC analysis of polar compounds like this compound, derivatization is used to increase their volatility and thermal stability while reducing their polarity.[11]
The most common derivatization method for phenols is silylation .[13] This involves reacting the this compound with a silylating reagent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[12][13]
The benefits of derivatizing this compound include:
-
Reduced Peak Tailing: The resulting TMS-derivative is less polar and less likely to interact with active sites in the GC system, leading to sharper, more symmetrical peaks.[12]
-
Increased Volatility: The derivative is more volatile, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.[13]
-
Improved Sensitivity and Resolution: Sharper peaks lead to better sensitivity and improved resolution from other components in the sample.[12]
Q4: What GC column is best for analyzing this compound?
A4: The choice of GC column depends on whether you are analyzing the derivatized or underivatized form of this compound.
-
For Underivatized this compound: A polar stationary phase, such as a Wax or a specially designed phenol-specific phase, is generally recommended. These phases have a higher affinity for polar compounds, which can improve retention and resolution. However, peak tailing can still be a challenge.
-
For Derivatized this compound: After derivatization (e.g., silylation), the this compound becomes much less polar. Therefore, a non-polar or mid-polar stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., ZB-5, DB-5), is often suitable and provides excellent peak shape.[14]
When selecting a column, also consider the internal diameter, film thickness, and length to optimize for your specific application's resolution and analysis time requirements.[15][16][17]
Experimental Protocols
Protocol: Silylation Derivatization of this compound using BSTFA
This protocol describes a general procedure for the silylation of this compound using bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve its chromatographic properties.
Materials:
-
Sample containing this compound dissolved in a suitable solvent (e.g., acetone, pyridine, acetonitrile)
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% trimethylchlorosilane (TMCS) catalyst
-
Reaction vials with PTFE-lined caps
-
Vortex mixer
-
Heating block or oven (optional)
Procedure:
-
Pipette 1 mL of the sample solution into a reaction vial.
-
Add 100 µL of BSTFA (with 1% TMCS) to the vial.[12] The ratio of derivatizing reagent to sample may need to be optimized.
-
Securely cap the vial and vortex vigorously for approximately 15-30 seconds.[12] Derivatization in acetone is often rapid and can be completed at room temperature.[12] For other solvents or more complex matrices, heating (e.g., at 60-70°C for 30 minutes) may be necessary to ensure complete reaction.
-
Allow the reaction mixture to cool to room temperature before injection into the GC.
-
(Optional) To hydrolyze excess BSTFA, 100 µL of water can be added to the mixture after the reaction is complete, followed by vortexing.[12] This can help reduce interference from the derivatizing reagent in the chromatogram.[12]
-
Analyze the derivatized sample by GC-MS or GC-FID.
Data Presentation
The following table summarizes common causes of peak tailing for this compound and the expected impact of corrective actions on peak shape, as measured by the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak.
| Potential Cause | Typical Tailing Factor (Tf) | Corrective Action | Expected Tailing Factor After Correction |
| Active Sites in Inlet/Column | > 1.5 | Derivatization (Silylation) | 1.0 - 1.2 |
| Contaminated Inlet Liner | 1.4 - 2.0 | Replace with a new, deactivated liner | 1.0 - 1.3 |
| Improper Column Installation | > 1.8 (all peaks) | Re-install column correctly | 1.0 - 1.2 |
| Column Contamination | 1.3 - 1.8 | Trim 0.5m from the front of the column | 1.1 - 1.4 |
| Sample Overload | > 1.5 | Dilute sample | 1.0 - 1.2 |
| Incompatible Solvent/Phase | 1.2 - 1.6 | Change solvent or use a suitable column | 1.0 - 1.2 |
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. youtube.com [youtube.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromspec.com [chromspec.com]
- 7. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
- 8. sisweb.com [sisweb.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 14. benchchem.com [benchchem.com]
- 15. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 16. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Stability of 4-Ethylphenol Analytical Standards
Welcome to the technical support center for 4-Ethylphenol analytical standards. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the integrity and stability of this compound standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound analytical standards?
A1: The stability of this compound is primarily influenced by several factors:
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation. It is a light-sensitive compound and tends to turn yellow upon exposure.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3] For long-term stability, storage at low temperatures is recommended.
-
pH: As a phenolic compound, this compound is more susceptible to oxidation and degradation under alkaline (high pH) conditions.
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation.
-
Incompatible Materials: Contact with oxidizing agents, acid chlorides, and acid anhydrides can cause rapid degradation.[1][2][4]
Q2: What are the recommended storage conditions for this compound analytical standards?
A2: To ensure the long-term stability of this compound standards, the following storage conditions are recommended:
-
Solid Form: Store in a cool, dry, and dark place in a tightly sealed container.[1][2]
-
In Solution: For long-term storage, solutions should be kept at -20°C or -80°C.[3] Aliquoting the standard into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: Methanol and acetonitrile are commonly used solvents for preparing this compound stock solutions for chromatographic analysis.[5] The choice of solvent may depend on the specific analytical method (e.g., HPLC, GC-MS) and the desired concentration. Ensure the solvent is of high purity (e.g., HPLC or GC grade) to avoid introducing contaminants.
Q4: Can I use antioxidants to enhance the stability of my this compound standards?
A4: Yes, adding a small amount of an antioxidant can help to inhibit oxidative degradation. Butylated hydroxytoluene (BHT) is a phenolic antioxidant that is commonly used to stabilize organic compounds, including other phenols.[6] A low concentration (e.g., 0.01-0.1%) of BHT can be effective. However, it is crucial to ensure that the antioxidant does not interfere with the analytical method.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Secondary Interactions: Interaction of the phenolic hydroxyl group with active sites (silanols) on the HPLC column. 2. Mobile Phase pH: Inappropriate mobile phase pH can lead to ionization of this compound, causing tailing. 3. Column Overload: Injecting too high a concentration of the standard. | 1. Use a base-deactivated column or add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations. 2. Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound (~10) to ensure it is in its neutral form. 3. Reduce the injection volume or dilute the sample. |
| Decreasing Peak Area Over Time | 1. Standard Degradation: The analytical standard has degraded in solution. 2. Adsorption: Adsorption of this compound onto system components (e.g., tubing, injector). | 1. Prepare a fresh standard solution from a solid reference material. 2. Prime the HPLC system with the mobile phase and make several injections of the standard to passivate the system before quantitative analysis. |
| Ghost Peaks | 1. Carryover: Residual sample from a previous injection. 2. Contaminated Mobile Phase: Impurities in the solvents or additives. | 1. Implement a robust needle wash program on the autosampler. 2. Prepare fresh mobile phase using high-purity solvents and additives. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | 1. Active Sites: Interaction with active sites in the GC inlet liner or the column. 2. Derivatization Issues: Incomplete derivatization if this sample preparation step is used. | 1. Use a deactivated inlet liner and a column specifically designed for phenol analysis. Trim the first few centimeters of the column. 2. Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). |
| Low Response/Signal Intensity | 1. Degradation in Inlet: Thermal degradation of this compound in a hot GC inlet. 2. Adsorption: Active sites in the GC system adsorbing the analyte. | 1. Optimize the inlet temperature to ensure efficient volatilization without causing degradation. 2. Use a deactivated liner and column. Check for and eliminate any leaks in the system.[7] |
| Variable Results | 1. Standard Instability: Degradation of the standard in the autosampler vial. 2. Injector Discrimination: Inconsistent vaporization of the sample in the inlet. | 1. Prepare fresh standards daily or use autosampler vials with limited light exposure. 2. Optimize injection parameters (e.g., injection speed, inlet temperature). |
Data on this compound Stability
The following tables provide illustrative data on the stability of this compound under different conditions. This data is intended to demonstrate the expected trends and should not be considered as absolute values from a formal stability study.
Table 1: Illustrative Stability of this compound (100 µg/mL in Methanol) at Different Temperatures
| Storage Time (Days) | Recovery at 4°C (%) | Recovery at 25°C (Room Temperature) (%) |
| 0 | 100.0 | 100.0 |
| 7 | 99.5 | 97.2 |
| 14 | 99.1 | 94.5 |
| 30 | 98.2 | 89.8 |
| 60 | 96.5 | 81.3 |
| 90 | 94.8 | 73.5 |
Table 2: Illustrative Effect of Light Exposure on this compound Stability (100 µg/mL in Acetonitrile) at 25°C
| Storage Time (Days) | Recovery in Amber Vial (Dark) (%) | Recovery in Clear Vial (Light) (%) |
| 0 | 100.0 | 100.0 |
| 1 | 99.8 | 96.5 |
| 3 | 99.5 | 90.1 |
| 7 | 99.0 | 82.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Standards
Objective: To prepare accurate and stable stock and working standard solutions of this compound.
Materials:
-
This compound reference standard (solid, high purity)
-
Methanol (HPLC or GC grade)
-
Acetonitrile (HPLC or GC grade)
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Stock Solution (1000 µg/mL): a. Accurately weigh approximately 10 mg of this compound reference standard. b. Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask. c. Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol. d. Stopper the flask and mix thoroughly by inversion. e. Transfer the stock solution to an amber glass vial and store at -20°C.
-
Working Standard Solutions (e.g., 1-100 µg/mL): a. Prepare a series of working standards by performing serial dilutions of the stock solution using the desired solvent (e.g., methanol, acetonitrile, or mobile phase). b. Use calibrated pipettes and Class A volumetric flasks for accurate dilutions. c. Transfer the working standards to amber autosampler vials for immediate use or store at 4°C for short-term use (up to one week).
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop and validate an HPLC-UV method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Forced Degradation Study: To demonstrate the stability-indicating nature of the method, subject a solution of this compound (e.g., 100 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours.
-
Photodegradation: Expose to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the HPLC-UV method and evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Workflow for a typical stability study of this compound analytical standards.
Caption: Simplified potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
References
- 1. This compound | 123-07-9 [chemicalbook.com]
- 2. This compound CAS#: 123-07-9 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [guidechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Optimization of Derivatization Reactions for 4-Ethylphenol
Welcome to the technical support center for the derivatization of 4-Ethylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound for analysis, particularly by gas chromatography (GC).
Question 1: I am observing low or no product yield after my derivatization reaction. What are the potential causes and solutions?
Answer:
Low or no yield of the derivatized this compound is a frequent issue. The primary causes often revolve around reaction conditions and reagent integrity.
-
Moisture Contamination: Derivatization reagents, especially silylating agents, are highly sensitive to moisture. Water will react preferentially with the reagent, reducing the amount available to derivatize your analyte.[1][2]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. If necessary, add a drying agent like sodium sulfate to the reaction mixture to sequester any residual water.[2]
-
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly.
-
Solution: Use fresh reagents whenever possible. Store them in a desiccator or under an inert atmosphere according to the manufacturer's instructions.
-
-
Suboptimal Reaction Temperature: The reaction kinetics are temperature-dependent.
-
Insufficient Reaction Time: The reaction may not have had enough time to complete.
-
Solution: Monitor the reaction's progress over time using an appropriate analytical technique (e.g., GC, TLC) to determine the optimal reaction time.[1]
-
-
Incorrect Stoichiometry: An insufficient amount of the derivatizing agent will lead to an incomplete reaction.
-
Solution: Use a slight excess (e.g., 1.1-1.5 equivalents) of the derivatizing agent to ensure the complete conversion of this compound.[1]
-
Question 2: My chromatogram shows multiple peaks, including unreacted this compound and potential side products. How can I improve the reaction's specificity?
Answer:
The presence of multiple peaks indicates either an incomplete reaction or the formation of side products.
-
Incomplete Reaction: As addressed in the previous question, ensure your reaction goes to completion by optimizing conditions.
-
Side Reactions: These can be caused by impurities in the sample or by the reaction of the derivatizing agent with itself or other molecules in the sample matrix.
-
Solution: Purify your this compound sample before derivatization using techniques like distillation or recrystallization. Choose a derivatization reagent that is specific to the hydroxyl group of the phenol. For example, silylating agents are highly effective for hydroxyl groups.[3]
-
Question 3: I am having trouble with the reproducibility of my results. What factors should I control more carefully?
Answer:
Reproducibility issues often stem from small, uncontrolled variations in the experimental protocol.
-
Precise Reagent and Sample Handling: Ensure accurate and consistent measurement of all reagents and the this compound sample.
-
Consistent Reaction Conditions: Maintain tight control over reaction time, temperature, and mixing. Use a temperature-controlled heating block or water bath for consistent heating.[2]
-
Solvent Choice: The solvent can significantly impact reaction rates and solubility.[4][5]
-
Deactivation of Glassware: The slightly acidic surface of glassware can adsorb analytes, leading to losses and poor reproducibility, especially at low concentrations.[2]
-
Solution: Silanize your glassware to mask the active sites. This involves treating the glassware with a silanizing agent like dimethyldichlorosilane (DMDCS).[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for this compound for GC analysis?
A1: The two most common methods are silylation and acylation.
-
Silylation: This method replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[3] This reduces the polarity and increases the volatility of the molecule, making it more suitable for GC analysis.[3] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Acylation: This involves the reaction of the hydroxyl group with an acylating agent, such as acetic anhydride or a fluorinated anhydride (e.g., trifluoroacetic anhydride), to form an ester.[6][7] This also increases volatility and can enhance detection by electron capture detectors (ECD) if fluorinated reagents are used.[8]
Q2: How do I choose between silylation and acylation?
A2: The choice depends on your specific analytical needs.
-
Silylation is generally a very effective and common method for phenols.[3] Silylated derivatives are typically more volatile than their acylated counterparts.
-
Acylation with fluorinated anhydrides is particularly useful if you are using an Electron Capture Detector (ECD), as the fluorinated groups enhance the detector's response.[8] Acylated derivatives are often more stable than silylated derivatives.[7]
Q3: What are the optimal conditions for the silylation of this compound with BSTFA?
A3: While optimal conditions should be determined empirically, a good starting point is to react this compound with BSTFA (often with a catalyst like 1% TMCS - trimethylchlorosilane) in a suitable solvent like pyridine or acetonitrile. The reaction is typically heated at 60-70°C for 30-60 minutes.
Q4: Can I inject the derivatization reaction mixture directly into the GC?
A4: In many cases, yes. However, it is important to consider the potential for non-volatile components in the reaction mixture to contaminate the GC inlet. If the sample matrix is complex, a cleanup step may be necessary. Also, be aware that excess derivatizing reagent can sometimes interfere with the chromatography or affect the detector.
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA
Objective: To derivatize this compound with BSTFA for GC analysis.
Materials:
-
This compound standard
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Anhydrous pyridine or acetonitrile
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or water bath
-
GC system with a suitable column (e.g., DB-5 or equivalent)
Procedure:
-
Prepare a standard solution of this compound in the chosen anhydrous solvent (e.g., 1 mg/mL).
-
In a reaction vial, add 100 µL of the this compound solution.
-
Add 200 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC.
Protocol 2: Acetylation of this compound using Acetic Anhydride
Objective: To derivatize this compound with acetic anhydride for GC analysis.
Materials:
-
This compound standard
-
Acetic anhydride
-
Anhydrous pyridine or a basic catalyst like triethylamine (TEA)[6]
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or water bath
-
GC system with a suitable column
Procedure:
-
Prepare a standard solution of this compound in anhydrous pyridine (e.g., 1 mg/mL).
-
In a reaction vial, add 100 µL of the this compound solution.
-
Add 100 µL of acetic anhydride.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 20 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC.
Quantitative Data Summary
Table 1: Silylation Reaction Parameters for Phenols
| Parameter | Reagent | Solvent | Temperature (°C) | Time (min) | Reference |
| Derivatization | BSTFA | Acetonitrile | 60 | 30 | General Protocol |
| Derivatization | BSTFA + 1% TMCS | Pyridine | 70 | 30-60 | General Protocol |
| Derivatization | MSTFA | Pyridine | 37 | 60 | [9] |
Table 2: Acetylation Reaction Parameters for Phenols
| Parameter | Reagent | Catalyst/Solvent | Temperature (°C) | Time (min) | Reference |
| Derivatization | Acetic Anhydride | Pyridine | 60 | 20 | General Protocol |
| Derivatization | Acetic Anhydride | Potassium Carbonate | 70 | 70 | [10] |
| Derivatization | Fluorinated Anhydride | Triethylamine/Benzene | Room Temp | 10 | [6] |
Visualizations
Caption: A generalized workflow for the derivatization of this compound prior to GC analysis.
Caption: A decision tree for troubleshooting common issues in this compound derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Determination of ethylphenols in wine by in situ derivatisation and headspace solid-phase microextraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing 4-Ethylphenol (4-EP) Contamination in Laboratory Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and minimizing 4-Ethylphenol (4-EP) contamination in a laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-EP) and why is it a concern in the laboratory?
A1: this compound (4-EP) is a volatile phenolic compound with a characteristic sweet, medicinal, or "barnyard" odor.[1][2] It is a white to beige crystalline solid that is slightly soluble in water but soluble in organic solvents like ethanol and ether.[1][3] In a laboratory setting, 4-EP can be a significant contaminant that may interfere with experimental results. Its presence, even at low concentrations, can impact cell-based assays, analytical measurements, and the overall integrity of research data.
Q2: What are the potential sources of 4-EP contamination in a research laboratory?
A2: Potential sources of 4-EP contamination in a laboratory are varied and can be difficult to pinpoint. They include:
-
Leaching from Plasticware: Certain types of plastic labware, such as tubes, pipette tips, and containers, may contain additives that can leach into solvents and samples, particularly under conditions of heat or with certain organic solvents.[4][5]
-
Reagents and Media: Although less common, trace amounts of phenolic compounds could be present as impurities in some chemical reagents or complex biological media.
-
Environmental Contamination: 4-EP is volatile and can be present in the ambient air, especially in facilities where phenolic resins or certain industrial processes are used.[6] It can also be introduced from external sources and accumulate in the lab environment.
-
Cross-Contamination: Improper handling of samples known to contain 4-EP, or the use of contaminated equipment, can lead to cross-contamination of other experiments.
Q3: How can 4-EP contamination affect my experiments?
A3: 4-EP and other phenolic compounds can interfere with various laboratory assays:
-
Cell-Based Assays: Phenolic compounds can exhibit antioxidant or cytotoxic effects, potentially altering cell viability, proliferation, and other cellular responses in an assay-dependent manner.[7][8][9] This can lead to misleading results in drug screening and toxicology studies.
-
Analytical Chromatography (HPLC, GC): 4-EP can appear as a contaminant peak in chromatograms, potentially co-eluting with and obscuring the analyte of interest. This can lead to inaccurate quantification and misinterpretation of results.
-
Enzyme Assays: As a phenolic compound, 4-EP has the potential to interact with proteins and could inhibit or otherwise interfere with enzyme activity.
Q4: What are the general safety precautions for handling this compound?
A4: this compound is classified as a hazardous substance. It can cause skin and eye irritation and may be harmful if inhaled or ingested.[10][11][12] When handling pure 4-EP or concentrated solutions, it is crucial to:
-
Work in a well-ventilated area, preferably a chemical fume hood.[10][13]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11]
-
Avoid generating dust if handling the solid form.
-
Store in a tightly closed container in a cool, dry place away from light and oxidizing agents.[10]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving suspected 4-EP contamination.
Scenario 1: Unexpected Results in Cell-Based Assays
Problem: You observe unexpected changes in cell viability, morphology, or assay readouts (e.g., in MTT, apoptosis, or reporter gene assays) that are not attributable to your experimental variables.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell-based assay results.
Scenario 2: Persistent Unidentified Peak in Chromatography
Problem: A recurring, unidentified peak appears in your HPLC or GC chromatograms, potentially interfering with your analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unidentified peak in chromatography.
Data Presentation: Quantitative Information on this compound
Table 1: Analytical Detection of this compound
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-DAD | 10 µg/L | 50 µg/L | [14] |
| HPLC-Fluorescence | 1 µg/L | 5 µg/L | [14] |
| GC-MS | 4 ng/mL (4 µg/L) | Not Specified | [15] |
| LC-MS-MS | 10 µg/L | 50 µg/L | [14] |
Table 2: General Decontamination Agents for Phenolic Compounds
| Decontamination Agent | Effectiveness | Considerations |
| 70% Ethanol | Effective for surface cleaning. | May not remove all adsorbed residues. |
| 10% Bleach Solution | Strong disinfectant. | Corrosive to metals; should be rinsed off.[16] |
| Commercial Lab Detergents | Good for cleaning glassware. | Requires thorough rinsing to remove detergent residue. |
| Activated Charcoal | Can adsorb phenols from solutions. | Useful for purifying contaminated media or reagents.[17] |
Experimental Protocols
Protocol 1: Detection and Quantification of 4-EP in Aqueous Samples (e.g., Cell Culture Media) by HPLC-UV
This protocol provides a general method for detecting 4-EP contamination. It may require optimization for specific sample matrices.
1. Materials and Reagents:
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound standard
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Collect the aqueous sample (e.g., 1 mL of cell culture media).
-
If the sample contains particulates, centrifuge at 10,000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Prepare a 'mock' sample using fresh, uncontaminated media for comparison.
3. HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
Start at 10% B, hold for 1 minute.
-
Ramp to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm[14]
4. Analysis:
-
Run the prepared samples.
-
Run a 4-EP standard to determine its retention time.
-
Compare the chromatograms of the suspect sample, the 'mock' sample, and the standard to identify a potential 4-EP peak.
-
For quantification, create a calibration curve using a series of 4-EP standard dilutions.
Protocol 2: General Laboratory Surface and Equipment Decontamination for Phenolic Compounds
1. Personal Protective Equipment (PPE):
-
Wear appropriate gloves (e.g., nitrile), a lab coat, and safety glasses.
2. Surface Decontamination (Benchtops, Fume Hoods):
-
Remove all items from the surface to be cleaned.
-
Wipe the surface with a lint-free cloth soaked in 70% ethanol to remove gross contamination.
-
Apply a 10% bleach solution or a commercial laboratory disinfectant effective against phenolic compounds.[16]
-
Allow for the recommended contact time (typically 10-15 minutes).
-
Wipe the surface with a cloth soaked in sterile deionized water to remove any disinfectant residue.
-
Allow the surface to air dry completely before use.
3. Equipment Decontamination (Glassware, Stir Bars):
-
Rinse the equipment with a suitable organic solvent (e.g., acetone or methanol) if heavy organic contamination is present. Dispose of the solvent as hazardous waste.
-
Wash thoroughly with a laboratory detergent and warm water. Use a brush to scrub all surfaces.
-
Rinse multiple times with tap water, followed by a final rinse with deionized or high-purity water.
-
For critical applications, a final rinse with 70% ethanol can be performed.
-
Allow to air dry completely or dry in an oven.
4. Decontamination of Plasticware:
-
Disposable plasticware suspected of contamination should be discarded.
-
If non-disposable plasticware must be decontaminated, consult the manufacturer's chemical compatibility chart before using harsh solvents or bleach. Soaking in a mild laboratory detergent followed by extensive rinsing with high-purity water is a safer alternative.
References
- 1. Influence of Phenolic-Food Matrix Interactions on In Vitro Bioaccessibility of Selected Phenolic Compounds and Nutrients Digestibility in Fortified White Bean Paste - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. fishersci.com [fishersci.com]
- 4. Plastic labware contaminant risk | News | Chemistry World [chemistryworld.com]
- 5. oaepublish.com [oaepublish.com]
- 6. This compound | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemos.de [chemos.de]
- 12. synerzine.com [synerzine.com]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. researchgate.net [researchgate.net]
- 15. ecommons.cornell.edu [ecommons.cornell.edu]
- 16. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 17. A simple, cheap and reliable method for control of this compound and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 4-Ethylphenol (4-EP) Removal from Wine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 4-Ethylphenol (4-EP) removal from wine.
Troubleshooting Guides
This section addresses specific issues that may arise during the two primary methods of 4-EP removal: Fining with Activated Carbon and Reverse Osmosis.
Fining with Activated Carbon
Issue 1: Ineffective 4-EP Removal
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | The amount of activated carbon is crucial; too little will not effectively remove 4-EP, while too much can strip desirable aromas and color.[1][2][3] It is recommended to conduct bench trials to determine the optimal dosage.[4] Typical dosages range from 0.1% to 0.5% of the wine volume.[3] |
| Poor Mixing | Inadequate dispersion of the activated carbon will result in incomplete contact with the wine. Ensure thorough mixing for 30-60 minutes after addition to improve contact efficiency.[3] |
| Incorrect Carbon Type | The effectiveness of activated carbon is dependent on its physicochemical characteristics, such as surface area and micropore volume.[5] Select a carbon product specifically designed for wine treatment and, if possible, one with a high affinity for volatile phenols.[5][6] |
| Short Contact Time | Allow for sufficient contact time for the activated carbon to adsorb the 4-EP. A typical standing time is 12-48 hours. |
Issue 2: Negative Impact on Wine Sensory Profile (Color and Aroma Stripping)
| Potential Cause | Troubleshooting Step |
| Excessive Dosage | High concentrations of activated carbon are known to remove desirable flavor and aroma compounds, as well as color.[1][2][7] Reduce the dosage to the minimum effective level determined by bench trials. |
| Prolonged Contact Time | Leaving the activated carbon in contact with the wine for too long can lead to excessive stripping of positive attributes.[3] Monitor the fining process and separate the wine from the carbon once the desired level of 4-EP reduction is achieved. |
| Non-selective Carbon | Some activated carbons are more selective than others.[6] If significant sensory stripping is observed, consider testing different types of activated carbon that may have a higher affinity for 4-EP and lower affinity for desirable wine compounds. |
Issue 3: Difficulty in Removing Activated Carbon Post-Treatment
| Potential Cause | Troubleshooting Step |
| Fine Carbon Particles | Some activated carbon products have very fine particles that can be difficult to settle and rack off completely. |
| Pectin-related Haze | Pectins in the wine can trap carbon particles and prevent them from settling.[4] The proactive use of pectic enzymes can help break down pectins and improve settling.[4][8] |
| Insufficient Settling Time | Allow adequate time for the carbon to settle. Temperature can affect the settling rate, with extreme cold potentially inhibiting it.[4] |
Reverse Osmosis (RO)
Issue 1: Low 4-EP Removal Efficiency
| Potential Cause | Troubleshooting Step |
| Membrane Fouling | The accumulation of polysaccharides, proteins, and polyphenols on the membrane surface can reduce its efficiency.[9] Implement a regular cleaning schedule and consider pre-treatment of the wine to reduce the fouling load.[10][11] |
| Incorrect Membrane Selection | The pore size of the RO membrane is critical for selective removal. For 4-EP, a "loose" RO membrane with a molecular weight cutoff of around 150 Daltons is often used.[12] |
| Insufficient Number of Passes | A single pass through an RO system may not be sufficient to reduce high concentrations of 4-EP to below the sensory threshold. Multiple passes may be necessary, with sensory evaluation after each pass to avoid excessive stripping of desirable compounds. |
Issue 2: Alteration of Wine Composition and Sensory Characteristics
| Potential Cause | Troubleshooting Step |
| Removal of Desirable Compounds | Reverse osmosis can also remove desirable aroma and flavor compounds.[13][14] This can be minimized by using a selective membrane and carefully monitoring the process. |
| Concentration of Other Components | The removal of water and ethanol during the RO process can lead to an increased concentration of other components like acidity and tannins, potentially unbalancing the wine.[14] The treated permeate, after 4-EP removal, should be recombined with the retentate to maintain the wine's original balance as much as possible.[15] |
Issue 3: System and Operational Problems
| Potential Cause | Troubleshooting Step |
| High Operating Pressure | While high pressure is necessary for RO, excessive pressure can damage the membrane and affect the quality of the wine.[14] Operate the system within the manufacturer's recommended pressure range. |
| Membrane Degradation | Over time, RO membranes can degrade, leading to reduced performance. Regular inspection and replacement of membranes are necessary.[16] |
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-EP) and why is it a problem in wine?
A1: this compound (4-EP) is a volatile phenol compound produced by the yeast Brettanomyces bruxellensis.[6] It is considered a spoilage compound in wine, contributing to undesirable aromas often described as "barnyard," "medicinal," or "Band-Aid®".[12][17]
Q2: At what concentration does 4-EP become a noticeable flaw?
A2: The sensory threshold for 4-EP can vary depending on the wine matrix and the individual taster, but it is generally considered to be in the range of 300 to 600 µg/L.[7]
Q3: Can I prevent the formation of 4-EP in the first place?
A3: Yes, prevention is the best approach. Good winery sanitation, effective SO₂ management, and sterile filtration can help control Brettanomyces populations and prevent the formation of 4-EP.[6]
Q4: Which method of 4-EP removal is better: activated carbon or reverse osmosis?
A4: The choice of method depends on the specific circumstances. Activated carbon is a simpler and less expensive method but can be less selective and may impact the wine's sensory profile.[2] Reverse osmosis is more selective and can be very effective, but it is a more complex and costly process.[14][18]
Q5: Will treating my wine for 4-EP affect its aging potential?
A5: Both activated carbon and reverse osmosis can remove phenolic compounds that contribute to a wine's structure and aging potential.[14][19] Therefore, it is crucial to use these treatments judiciously and to conduct thorough sensory and chemical analysis before and after treatment.
Q6: Are there any alternatives to activated carbon and reverse osmosis for 4-EP removal?
A6: Other methods that have been explored include the use of polyaniline-based compounds, which have shown high removal efficiency for 4-EP and 4-ethylguaiacol (4-EG).[9][19] Additionally, certain fining agents like egg albumin and isinglass have been shown to reduce headspace concentrations of these volatile phenols, though their removal of the total amount is less than activated carbon.[17][20]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficiency of different 4-EP removal methods.
Table 1: Efficiency of Fining Agents in Reducing this compound (4-EP) and 4-Ethylguaiacol (4-EG) in Red Wine
| Fining Agent | Reduction of 4-EP and 4-EG (Total) | Decrease in Headspace Concentration | Reference |
| Activated Carbon | 57% | 75% | [1][17][20] |
| Egg Albumin | 19% | 30% | [1][17] |
| Isinglass | Not specified | 27% | [1][17] |
| Carboxymethylcellulose | Not specified | 15% | [1][17] |
| Chitosan | Not specified | 27% | [1][17] |
| Polyaniline (PANI-EB) | 67.8% (4-EP), 50% (4-EG) | Not specified | [19] |
Table 2: Efficiency of Reverse Osmosis in Reducing this compound (4-EP)
| System | Reduction per Pass | Reference |
| Nanofiltration/Adsorption Process | Up to 30% | [21] |
Experimental Protocols
Protocol 1: Bench-Scale Fining Trial with Activated Carbon
Objective: To determine the optimal dosage of activated carbon for 4-EP removal with minimal sensory impact.
Materials:
-
Wine sample contaminated with 4-EP
-
Activated carbon product suitable for wine treatment
-
Series of identical, inert containers (e.g., glass flasks)
-
Pipettes or graduated cylinders for accurate measurement
-
Inert gas (e.g., nitrogen or argon)
-
Sensory evaluation glasses
Methodology:
-
Prepare a Stock Suspension: Prepare a 1% (w/v) stock suspension of the activated carbon in deionized water. Mix thoroughly to ensure homogeneity.
-
Set up Trial Series: Label a series of flasks. One will be the untreated control. The others will be for different dosage rates of activated carbon (e.g., 10, 20, 30, 40, 50 g/hL).
-
Add Activated Carbon: Using a pipette, add the calculated volume of the activated carbon stock suspension to each corresponding flask to achieve the desired dosage rates.
-
Add Wine: Carefully fill each flask with the 4-EP contaminated wine, leaving minimal headspace.
-
Blanket with Inert Gas: Blanket the headspace of each flask with an inert gas to prevent oxidation.
-
Agitate: Gently agitate the flasks to ensure the activated carbon is well-dispersed.
-
Contact Time: Allow the flasks to stand for a predetermined contact time, typically 24 hours, at a controlled temperature.
-
Settle and Decant: After the contact time, allow the activated carbon to settle completely. Carefully decant the clear wine from each flask into clean, labeled sensory glasses.
-
Sensory and Chemical Analysis:
-
Conduct a sensory evaluation of the treated wines compared to the control. Assess the reduction in "Brett" character as well as any negative impacts on aroma and flavor.
-
If available, perform chemical analysis (e.g., GC-MS) to quantify the reduction in 4-EP concentration for each dosage.
-
-
Determine Optimal Dosage: Based on the sensory and chemical analysis, select the lowest dosage of activated carbon that provides a satisfactory reduction in 4-EP without significant negative sensory effects.
Protocol 2: Laboratory-Scale Reverse Osmosis for 4-EP Removal
Objective: To reduce the concentration of 4-EP in a wine sample using a laboratory-scale reverse osmosis system.
Materials:
-
Wine sample contaminated with 4-EP
-
Laboratory-scale reverse osmosis unit equipped with a "loose" RO membrane (e.g., ~150 Da MWCO)
-
Permeate and retentate collection vessels
-
Pump
-
Pressure gauges
-
Inert gas source
Methodology:
-
System Preparation: Sanitize and prepare the reverse osmosis system according to the manufacturer's instructions.
-
Wine Preparation: If necessary, pre-filter the wine to remove any suspended solids that could foul the membrane.
-
System Operation:
-
Fill the system's feed tank with the 4-EP contaminated wine.
-
Pressurize the system with an inert gas to the recommended operating pressure.
-
Start the pump to circulate the wine across the membrane surface (tangential flow).
-
-
Fraction Collection:
-
Collect the permeate (the fraction that passes through the membrane, containing water, ethanol, and smaller molecules like 4-EP).
-
Collect the retentate (the fraction that is retained by the membrane, containing the majority of the wine's color, flavor, and tannin compounds).
-
-
Permeate Treatment (Optional but Recommended): The collected permeate can be passed through a small column of activated carbon or another adsorbent material to selectively remove the 4-EP.
-
Recombination: After treatment (or directly if permeate treatment is not performed), the permeate is recombined with the retentate.
-
Multiple Passes (if necessary): If the initial 4-EP concentration is very high, it may be necessary to repeat the process (run the recombined wine through the RO system again).
-
Analysis:
-
Conduct sensory evaluation of the treated wine compared to the untreated control.
-
Perform chemical analysis to determine the final 4-EP concentration.
-
Visualizations
Caption: Workflow for this compound removal using activated carbon.
Caption: Workflow for this compound removal using reverse osmosis.
Caption: Biosynthetic pathway of 4-EP and 4-EG by Brettanomyces.
References
- 1. awri.com.au [awri.com.au]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. heycarbons.com [heycarbons.com]
- 4. scottlab.com [scottlab.com]
- 5. Reduction of this compound and 4-ethylguaiacol in red wine by activated carbons with different physicochemical characteristics: Impact on wine quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. winemakermag.com [winemakermag.com]
- 9. Applications of Reverse Osmosis and Nanofiltration Membrane Process in Wine and Beer Industry [mdpi.com]
- 10. The Role of Membranes in Modern Winemaking: From Clarification to Dealcoholization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kleinscale.es [kleinscale.es]
- 12. Wines & Vines - Membrane Filtration [winebusinessanalytics.com]
- 13. researchgate.net [researchgate.net]
- 14. Reverse Osmosis -- What It Does to Wine | Tom Cannavan's wine-pages.com [wine-pages.com]
- 15. Reverse Osmosis Wine Taint Removal | Cellar Dweller Wine Filter Service [cellardweller.ca]
- 16. purewayfiltration.com [purewayfiltration.com]
- 17. researchgate.net [researchgate.net]
- 18. Using Filtration to remove Volatile Acidity in wine | Winemakers Research Exchange [winemakersresearchexchange.com]
- 19. Removal of this compound and 4-Ethylguaiacol with Polyaniline-Based Compounds in Wine-Like Model Solutions and Red Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A simple, cheap and reliable method for control of this compound and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. northeastwinemaking.com [northeastwinemaking.com]
addressing co-elution issues in 4-Ethylphenol chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address co-elution issues encountered during the chromatographic analysis of 4-Ethylphenol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound peak is showing shouldering or appears asymmetrical. What could be the cause?
A1: Peak shouldering or asymmetry is a common indicator of co-elution, where another compound is eluting at a very similar retention time to this compound.[1] This distorts the peak shape. The first step is to confirm if you are indeed facing a co-elution problem.
Troubleshooting Steps:
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), perform a peak purity analysis.[1][2]
-
DAD: A pure peak will have identical UV spectra across its entire width. Variations in the spectra suggest the presence of a co-eluting impurity.[1][2]
-
MS: Similarly, acquiring mass spectra at different points across the peak can reveal different mass-to-charge ratios (m/z), confirming co-elution.[1][2]
-
-
Visual Inspection: A distinct "shoulder" on the peak is a strong visual cue for co-elution, as opposed to "tailing," which is a more gradual decline.[1]
Q2: I've confirmed a co-elution with this compound. What are the most common interfering compounds?
A2: In many common matrices, particularly in wine and related samples, the most frequent co-eluting compound with this compound (4-EP) is 4-Ethylguaiacol (4-EG) .[3][4] These two compounds have very similar chemical structures and polarities, making their separation challenging. Other potential interferences can include other phenolic compounds or matrix components, depending on the sample.[3][5]
Q3: How can I resolve the co-elution of this compound and 4-Ethylguaiacol?
A3: Resolving co-eluting peaks requires modifying the chromatographic conditions to improve the separation (resolution). This can be achieved by adjusting the mobile phase, changing the stationary phase (column), or optimizing other method parameters. The fundamental goal is to alter the selectivity (α) or the efficiency (N) of your separation.[1][2]
Troubleshooting Workflow for Co-elution:
Caption: A logical workflow for troubleshooting co-elution issues with this compound.
Q4: What specific mobile phase modifications can I make?
A4: The mobile phase composition is a powerful tool for optimizing selectivity.[6][7]
-
Change Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa.[2] These solvents have different selectivities and can alter the elution order or improve the separation of 4-EP and its co-eluents.
-
Adjust Solvent Strength (Isocratic vs. Gradient Elution):
-
Isocratic Elution: If your peaks are eluting very early (low capacity factor, k'), try weakening the mobile phase (decreasing the percentage of the organic solvent).[1][8] This increases retention and allows more time for separation to occur. An ideal capacity factor is generally between 1 and 5.[1][2]
-
Gradient Elution: For complex samples with a wide range of polarities, a gradient elution is often more effective than an isocratic one.[9][10][11] A shallow gradient can improve the resolution of closely eluting peaks.[12] You can start with a scouting gradient (e.g., 5% to 95% organic solvent) to determine the approximate elution conditions and then optimize the gradient slope around the elution time of this compound.[13]
-
-
Modify Mobile Phase pH: For acidic or basic analytes, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.[6][14]
-
Use Additives: Small amounts of additives like acids (e.g., formic acid, phosphoric acid) can improve peak shape and influence selectivity.[15][16]
Table 1: Comparison of Isocratic vs. Gradient Elution
| Feature | Isocratic Elution | Gradient Elution |
| Mobile Phase Composition | Constant throughout the run[8][9] | Changes during the run[8][9] |
| Best For | Simple mixtures, routine analysis[8][9] | Complex mixtures with a wide range of polarities[9][10] |
| Peak Shape | Later eluting peaks can be broad[10] | Generally sharper peaks, especially for late-eluting compounds[7][10] |
| Run Time | Can be long for strongly retained compounds | Often shorter for complex samples[11][17] |
| Resolution | May be insufficient for closely eluting compounds in complex matrices | Enhanced resolution for complex mixtures[9][18] |
Q5: My mobile phase adjustments are not working. Should I change my HPLC column?
A5: Yes. If modifying the mobile phase does not resolve the co-elution, the issue is likely poor selectivity (α) of the stationary phase for your compounds.[1] This means the column chemistry is not able to differentiate between this compound and the co-eluting compound.[1][2]
Column Selection Strategy:
-
Change Stationary Phase Chemistry: If you are using a standard C18 column, consider switching to a different chemistry.[19]
-
Phenyl-Hexyl or Biphenyl Phases: These columns offer different selectivity due to pi-pi interactions and can be effective for separating aromatic compounds like phenols.[1][2]
-
Polar-Embedded Phases: These can also provide alternative selectivity compared to traditional C18 columns.
-
Different C18 Columns: Even C18 columns from different manufacturers can have varying selectivities due to differences in bonding chemistry and end-capping.
-
-
Adjust Column Dimensions:
Table 2: Alternative HPLC Columns for Phenol Analysis
| Column Type | Separation Principle | Potential Advantage for 4-EP |
| C18 (Standard) | Hydrophobic interactions | General purpose for non-polar to moderately polar compounds. |
| Phenyl-Hexyl/Biphenyl | Hydrophobic and pi-pi interactions | Enhanced selectivity for aromatic compounds.[1][2] |
| C12 or C8 | Less hydrophobic than C18 | Can alter retention times and selectivity.[1][2] |
| Polar-Embedded | Hydrophobic and polar interactions | Alternative selectivity for polar and aromatic compounds. |
Q6: Can I optimize other system parameters to fix the co-elution?
A6: Yes, after mobile and stationary phase, you can fine-tune other parameters.
-
Temperature: Increasing the column temperature can sometimes improve peak shape and alter selectivity.[12][21] However, its effect on selectivity is generally less pronounced than changing the mobile or stationary phase.[6]
-
Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, but it will also increase the analysis time.[21]
Q7: Could my sample preparation be the cause of the co-elution?
A7: Inadequate sample preparation can introduce interfering compounds from the matrix.[22] If you are working with a complex matrix like wine, consider using a sample cleanup step.
-
Solid-Phase Extraction (SPE): This is a powerful technique to remove matrix interferences and concentrate your analyte of interest.[5]
-
Liquid-Liquid Extraction (LLE): Can also be used to isolate phenols from the sample matrix.[5][23]
Experimental Protocols
Protocol 1: General Purpose HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required to resolve co-elution.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Elution Mode: Gradient elution.[24][25]
-
Start with a scouting gradient: 10-90% B over 15 minutes.
-
Based on the retention time of 4-EP, optimize the gradient to be shallower around the elution point to improve resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
Injection Volume: 10 µL.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Loading: Load the sample (e.g., wine diluted with water) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and other retained phenols with a small volume of a stronger solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for injection.
Logical Diagram for Method Development:
Caption: A systematic approach to developing an HPLC method for this compound analysis.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. uhplcs.com [uhplcs.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. biotage.com [biotage.com]
- 11. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. This compound | SIELC Technologies [sielc.com]
- 16. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. aapco.org [aapco.org]
- 21. iosrphr.org [iosrphr.org]
- 22. agilent.com [agilent.com]
- 23. A simple, cheap and reliable method for control of this compound and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Determination of this compound and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for 4-Ethylphenol Formation Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize pH and other critical parameters in 4-Ethylphenol (4-EP) formation studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the enzymatic formation of this compound?
A1: The enzymatic formation of this compound from p-coumaric acid involves two key enzymes with distinct pH optima. For maximal yield, it is crucial to consider the optimal conditions for both enzymes. The optimal pH for cinnamate decarboxylase, which converts p-coumaric acid to 4-vinylphenol, is approximately 6.0.[1][2] The subsequent reduction of 4-vinylphenol to this compound by vinyl phenol reductase is optimal in a pH range of 5.0 to 6.0.[3] Therefore, maintaining the reaction environment within a pH range of 5.5 to 6.0 is recommended for efficient two-step enzymatic synthesis.
Q2: What are the key enzymes involved in the biosynthesis of this compound?
A2: The primary biosynthetic pathway for this compound involves two key enzymes. The first is cinnamate decarboxylase (also referred to as p-coumarate decarboxylase or phenolic acid decarboxylase), which catalyzes the decarboxylation of p-coumaric acid to form 4-vinylphenol.[1][4] The second enzyme is vinyl phenol reductase , which reduces 4-vinylphenol to this compound.[3][4]
Q3: Can this compound be produced by organisms other than Brettanomyces?
A3: Yes, while Brettanomyces is the most well-known producer of this compound, particularly in the context of wine and beer spoilage, other microorganisms can also facilitate its formation.[4][5] Certain strains of lactic acid bacteria, such as Lactobacillus plantarum, have been shown to possess the enzymatic machinery to convert p-coumaric acid to this compound.[6][7]
Q4: How does a higher pH in the reaction medium affect this compound formation in microbial cultures?
A4: In microbial cultures, particularly in winemaking, a higher pH can indirectly promote the formation of this compound.[4] Increased pH levels can reduce the efficacy of sulfur dioxide (SO2), a common antimicrobial agent.[4] This inactivation of SO2 allows for the increased growth of spoilage yeasts like Brettanomyces and certain lactic acid bacteria, which are responsible for producing 4-EP.[4]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Verify the pH of your reaction buffer. The optimal range for the coupled enzymatic reaction is between pH 5.5 and 6.0. Adjust the pH of your buffer system accordingly. |
| Enzyme Inactivity | - Ensure enzymes have been stored correctly at the recommended temperature to maintain activity.- Perform an activity assay for each enzyme individually to confirm their functionality. |
| Substrate Limitation | Confirm the concentration of the precursor, p-coumaric acid, in your reaction mixture. Ensure it is not a limiting factor. |
| Cofactor Absence | The vinyl phenol reductase enzyme is NADH-dependent.[3] Ensure that NADH is included in the reaction mixture at an appropriate concentration. |
| Inhibitors | The presence of certain compounds in the reaction mixture could inhibit enzyme activity. Review the composition of your medium for potential inhibitors. |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Inaccurate pH Measurement | Calibrate your pH meter before each use with fresh, certified buffer standards. Ensure the electrode is clean and properly maintained. |
| Temperature Fluctuations | Maintain a constant and optimal temperature throughout the experiment. The optimal temperature for vinyl phenol reductase is 30°C.[3] Use a temperature-controlled incubator or water bath. |
| Inconsistent Inoculum Size | If using whole cells, ensure that the initial cell density of the microbial culture is consistent across all experiments. |
| Variable Precursor Concentration | Prepare a fresh stock solution of p-coumaric acid and verify its concentration before use. |
Issue 3: Difficulty in Quantifying this compound
| Possible Cause | Troubleshooting Step |
| Poor Chromatographic Resolution | Optimize your HPLC or GC method. For HPLC, consider adjusting the mobile phase composition, gradient, or using a different column. For GC, optimize the temperature program.[8][9] |
| Matrix Effects | If analyzing complex samples, matrix components can interfere with quantification. Employ matrix-matched calibration standards or use a stable isotope-labeled internal standard for accurate quantification.[10] |
| Low Detector Response | Ensure your detector is functioning correctly. For HPLC, a fluorescence detector can offer high sensitivity for 4-EP.[8][9] For GC-MS, ensure the mass spectrometer is properly tuned. |
Data Presentation
Table 1: Optimal pH for Enzymes in this compound Biosynthesis
| Enzyme | Substrate | Product | Optimal pH | Reference(s) |
| Cinnamate Decarboxylase | p-Coumaric Acid | 4-Vinylphenol | ~ 6.0 | [1][2] |
| Vinyl Phenol Reductase | 4-Vinylphenol | This compound | 5.0 - 6.0 | [3] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound in a Cell-Free System
-
Prepare a 50 mM phosphate buffer solution and adjust the pH to 6.0.
-
Prepare a stock solution of p-coumaric acid (e.g., 10 mM in ethanol).
-
Prepare a stock solution of NADH (e.g., 10 mM in buffer).
-
In a microcentrifuge tube, combine the following:
-
Phosphate buffer (pH 6.0) to a final volume of 1 mL.
-
p-coumaric acid to a final concentration of 1 mM.
-
NADH to a final concentration of 0.5 mM.[3]
-
Purified cinnamate decarboxylase.
-
Purified vinyl phenol reductase.
-
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 1-4 hours). [3]
-
Stop the reaction by adding a quenching agent (e.g., an equal volume of ice-cold acetonitrile or by heating). [3]
-
Centrifuge the sample to pellet any precipitate.
-
Analyze the supernatant for this compound concentration using HPLC or GC-MS.
Protocol 2: Quantification of this compound using HPLC-Fluorescence Detection
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column and a fluorescence detector.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Gradient Program: A suitable gradient to separate this compound from other components (e.g., start at 10% acetonitrile, ramp to 90% over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector Settings: Excitation wavelength of 260 nm and emission wavelength of 305 nm.[9]
-
Injection Volume: 10-20 µL.
-
Standard Curve: Prepare a series of this compound standards of known concentrations in a solvent similar to the sample matrix to generate a standard curve for quantification.
Visualizations
Caption: Biosynthesis pathway of this compound from p-coumaric acid.
Caption: General experimental workflow for studying this compound formation.
References
- 1. maxapress.com [maxapress.com]
- 2. An organic solvent-tolerant phenolic acid decarboxylase from Bacillus licheniformis for the efficient bioconversion of hydroxycinnamic acids to vinyl phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. brettalert.com [brettalert.com]
- 5. ETS Labs [etslabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
selecting the appropriate internal standard for 4-Ethylphenol analysis.
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and utilizing an appropriate internal standard for the accurate quantification of 4-Ethylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an internal standard in this compound analysis?
An internal standard (IS) is a compound with similar chemical and physical properties to this compound that is added in a known amount to all samples, standards, and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantitative analysis.
Q2: What are the key characteristics of a good internal standard for this compound analysis?
A suitable internal standard for this compound analysis should:
-
Be structurally and chemically similar to this compound.
-
Not be naturally present in the sample matrix.
-
Have a retention time close to, but well-resolved from, this compound.
-
Be stable throughout the entire analytical procedure.
-
Exhibit a similar response to the detector as this compound.
Q3: Which internal standards are most commonly used for this compound analysis?
The two most common and effective internal standards for this compound analysis are:
-
Deuterated this compound (e.g., this compound-d9): This is considered the "gold standard," especially for mass spectrometry-based methods (GC-MS, LC-MS), as its chemical and physical properties are nearly identical to the analyte.
-
4-tert-butylphenol: A structurally similar, non-isotopically labeled compound that is a cost-effective alternative, particularly for HPLC-UV or fluorescence detection.
Q4: Can I use other phenolic compounds as internal standards?
While other phenolic compounds can be used, it is crucial to validate their performance thoroughly. Compounds like 3,4-dimethylphenol have been used; however, their extraction efficiency and chromatographic behavior might differ more significantly from this compound compared to deuterated analogs or 4-tert-butylphenol, potentially leading to less accurate results.
Q5: At what concentration should I add the internal standard?
The internal standard should be added at a concentration that is within the linear range of the calibration curve and ideally close to the expected concentration of this compound in your samples. A common practice is to add the internal standard at a mid-point concentration of the calibration curve.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution
| Symptom | Possible Cause | Solution |
| Peak tailing of this compound and/or internal standard | Secondary interactions with active sites on the analytical column. | Use a column with end-capping or a base-deactivated column. Acidify the mobile phase (for HPLC) with a small amount of formic or acetic acid. |
| Co-elution of the internal standard with a matrix component | Insufficient chromatographic separation. | Modify the gradient profile or mobile phase composition in HPLC. Adjust the temperature program in GC. Consider a different analytical column with an alternative stationary phase. |
| Split peaks for the analyte or internal standard | Issues with the injection port or column installation. | Check for a proper seal of the septum and liner in the GC inlet. Ensure the column is installed correctly in the injector and detector. For HPLC, check for blockages in the injector or column frits. |
Issue 2: Inconsistent Internal Standard Response
| Symptom | Possible Cause | Solution |
| High variability in the internal standard peak area across samples | Inconsistent addition of the internal standard. Matrix effects suppressing or enhancing the signal. | Use a calibrated pipette and ensure thorough mixing after adding the IS. Evaluate and mitigate matrix effects through more effective sample cleanup (e.g., solid-phase extraction).[1] |
| No internal standard peak detected | Omission of the internal standard addition step. Degradation of the internal standard. | Double-check the sample preparation workflow. Verify the stability of the internal standard in the sample matrix and storage conditions. |
| Drifting internal standard response over a sequence | Instrument instability. Contamination buildup in the system. | Allow the instrument to reach thermal and electronic stability before analysis. Clean the injector, detector, and replace the column if necessary. |
Issue 3: Inaccurate Quantification
| Symptom | Possible Cause | Solution | | Non-linear calibration curve | Inappropriate concentration range for standards. Saturation of the detector. | Prepare a new set of calibration standards with a more appropriate concentration range. Dilute samples to fall within the linear range of the curve. | | Presence of this compound in blank samples when using a deuterated internal standard | Isotopic impurity in the deuterated standard. | Subtract the contribution of the native analyte from the deuterated standard by analyzing the IS solution alone. Source a higher purity deuterated standard if the impurity is significant. | | Poor recovery of the analyte and/or internal standard | Inefficient extraction from the sample matrix. | Optimize the sample preparation method (e.g., pH adjustment, different extraction solvent, or solid-phase extraction cartridge). |
Quantitative Data Summary
The selection of an internal standard should be based on the analytical method and the required level of accuracy. Below is a comparison of typical validation parameters for the two recommended internal standards.
| Parameter | This compound-d9 (GC-MS) | 4-tert-butylphenol (HPLC-UV/FLD) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | 1 - 5 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | 5 - 15 µg/L |
| Recovery | 95 - 105% | 90 - 110% |
| Precision (RSD%) | < 10% | < 15% |
Note: These are typical values and may vary depending on the specific instrumentation, method, and matrix.
Experimental Protocols
GC-MS Analysis of this compound using this compound-d9 Internal Standard
1. Sample Preparation (Solid-Phase Microextraction - SPME)
-
To a 20 mL headspace vial, add 10 mL of the liquid sample (e.g., wine).
-
Add a known amount of salt (e.g., 2 g NaCl) to enhance the volatility of the phenols.
-
Spike the sample with a known concentration of this compound-d9 solution.
-
Seal the vial and incubate at a controlled temperature (e.g., 40°C) with agitation.
-
Expose a SPME fiber (e.g., PDMS) to the headspace for a defined period (e.g., 30 minutes).
-
Desorb the fiber in the GC inlet.
2. GC-MS Conditions
-
Column: 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Injector: Splitless mode at 250°C
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium at 1 mL/min
-
MS Detector: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound: m/z 122, 107, 77
-
This compound-d9: m/z 131, 112
-
3. Calibration
-
Prepare a series of calibration standards in a matrix similar to the samples.
-
Spike each standard with the same concentration of this compound-d9.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of this compound-d9 against the concentration of this compound.
HPLC Analysis of this compound using 4-tert-butylphenol Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 10 mL of the sample, add a known concentration of 4-tert-butylphenol solution.
-
Adjust the pH to ~2 with a suitable acid.
-
Extract with 5 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of pentane and diethyl ether).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
2. HPLC Conditions
-
Column: C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 30% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 280 nm or Fluorescence (Excitation: 260 nm, Emission: 305 nm)
3. Calibration
-
Prepare a series of calibration standards in the mobile phase.
-
Spike each standard with the same concentration of 4-tert-butylphenol.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of 4-tert-butylphenol against the concentration of this compound.
Diagrams
Caption: Workflow for selecting an appropriate internal standard.
Caption: Troubleshooting logic for this compound analysis.
References
improving the limit of detection for 4-Ethylphenol in trace analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the limit of detection for 4-Ethylphenol (4-EP) in trace analysis. It includes frequently asked questions, detailed troubleshooting guides, comparative data on analytical methods, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what matrices is it commonly analyzed? A1: this compound (4-EP) is a volatile phenolic compound known for its characteristic aroma, often described as "medicinal" or "stable-like".[1][2][3] It is a significant compound in the food and beverage industry, frequently analyzed in wine and beer as it can be produced by the spoilage yeast Brettanomyces.[1][2][4][5] It is also found in coffee, whiskey, and rum.[1][2] In a clinical or environmental context, it can be a target analyte in biological fluids or water samples.
Q2: Which analytical techniques are most suitable for trace analysis of this compound? A2: The most common and effective techniques for trace analysis of 4-EP are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[6][7][8][9]
-
GC-MS is highly sensitive and specific, especially when combined with an effective sample preparation technique to concentrate the analyte.[3][6][8]
-
HPLC coupled with a Fluorescence Detector (FLD) is also very sensitive and can often be used with minimal sample preparation, particularly for wine samples.[7][10][11] Other HPLC detectors like Diode-Array (DAD) or tandem mass spectrometry (MS-MS) are also used.[9][10][12]
Q3: Why is sample preparation crucial for improving the limit of detection? A3: Sample preparation is a critical step that isolates and pre-concentrates 4-EP from the sample matrix.[13] This process removes interfering substances that can obscure the analyte's signal and increases the concentration of 4-EP introduced into the analytical instrument, thereby lowering the detection limit and enhancing sensitivity.[13][14]
Q4: What is derivatization and when is it necessary for 4-EP analysis? A4: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for analysis.[15][16] For GC-based analysis of polar compounds like 4-EP, derivatization is essential. It converts the polar hydroxyl (-OH) group into a less polar, more volatile group (e.g., by silylation).[16][17] This increases its volatility and improves its chromatographic peak shape, leading to better sensitivity and a lower limit of detection.[15]
Troubleshooting Guides
This section addresses specific issues that may arise during the trace analysis of this compound.
Chromatographic & Detection Issues Q5: My 4-EP peak is showing significant tailing in my HPLC chromatogram. What are the potential causes and solutions? A5: Peak tailing for phenolic compounds in reversed-phase HPLC is a common issue.
-
Cause : Unwanted secondary interactions between the polar hydroxyl group of 4-EP and active, residual silanol groups on the silica-based column packing.[18]
-
Solution 1 (Mobile Phase pH) : Lowering the pH of the mobile phase to around 2-3 with an acid like formic acid or phosphoric acid can suppress the ionization of the silanol groups, which minimizes these secondary interactions.[18]
-
Solution 2 (Column Choice) : Use a column that features high-quality end-capping to block the residual silanol groups. Alternatively, a polymer-based column can be used to avoid the issue altogether.[18]
-
Solution 3 (Competing Base) : Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also reduce tailing. However, this is often incompatible with LC-MS analysis due to potential ion suppression.[18]
Q6: I am experiencing poor sensitivity and inconsistent results with my GC-MS analysis. What should I check? A6: Poor GC-MS performance can stem from several factors.
-
Cause 1 (Incomplete Derivatization) : The derivatization reaction may be incomplete, leaving underivatized 4-EP which chromatographs poorly.
-
Solution : Optimize the derivatization conditions, including reaction time, temperature, and the amount of reagent.[19][20] Ensure your sample is free of water, as moisture can deactivate many derivatizing agents, particularly silylating reagents.
-
Cause 2 (Analyte Adsorption) : Active sites in the GC inlet liner or the column can adsorb the analyte, leading to peak tailing and loss of signal.
-
Solution : Use a deactivated inlet liner. If signal loss persists, trim the first few centimeters from the front of the GC column to remove accumulated non-volatile residues.[16]
-
Cause 3 (Carryover) : High-concentration samples can contaminate the injection system.
-
Solution : After analyzing a concentrated sample, run a solvent blank to check for cross-contamination. Thoroughly rinse the syringe between injections.[21]
Sample Preparation & Matrix Effects Q7: My analyte recovery is low after sample preparation. How can I improve it? A7: Low recovery means the analyte is being lost during the extraction and cleanup steps.
-
Cause 1 (Suboptimal Extraction Technique) : The chosen extraction method may not be efficient for your sample matrix. For example, liquid-liquid extraction (LLE) has shown lower recovery for 4-EP in some wine matrices compared to other techniques.[6]
-
Solution : Consider alternative extraction methods. Stir Bar Sorptive Extraction (SBSE) offers high recovery for volatile phenols from aqueous samples because it uses a larger volume of extraction phase (PDMS) compared to techniques like SPME.[6] Solid-Phase Extraction (SPE) with a sorbent optimized for phenols can also be effective.
-
Cause 2 (Incorrect pH) : The pH of the sample during extraction is critical for ionizable compounds like phenols.
-
Solution : Adjust the sample pH to suppress the ionization of 4-EP (acidify the sample), making it less polar and more easily extracted by non-polar sorbents or solvents.
Q8: I suspect matrix effects are impacting my quantification in LC-MS/MS. How can I confirm and mitigate this? A8: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, causing signal suppression or enhancement.
-
Confirmation : Analyze a blank matrix sample spiked with a known concentration of 4-EP. Compare the response to a standard prepared in a clean solvent at the same concentration. A significant difference indicates the presence of matrix effects.
-
Solution 1 (Matrix-Matched Calibration) : Prepare your calibration standards in a blank matrix extract that is known to be free of 4-EP. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[18]
-
Solution 2 (Isotope Dilution) : The most robust solution is to use a stable isotope-labeled internal standard (e.g., this compound-d4).[3][8] This standard is chemically almost identical to the analyte and will be affected by the matrix in the same way, allowing for precise correction and highly accurate results.[18]
Data Presentation: Limits of Detection
The selection of an analytical method significantly impacts the achievable limit of detection (LOD). The table below summarizes reported LODs for this compound using various techniques.
| Analytical Technique | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-FLD | Direct Injection (Wine) | 4.0 µg/L | - | [7][11] |
| HPLC-FLD | Dilution (Wine) | 1.0 µg/L | 5.0 µg/L | [9][10][12] |
| HPLC-DAD | Dilution (Wine) | 10 µg/L | 50 µg/L | [9][10][12] |
| LC-MS-MS | Dilution (Wine) | 10 µg/L | 50 µg/L | [9][10][12] |
| GC-MS | Stir Bar Sorptive Extraction (SBSE) | - | 0.5 µg/L | [6] |
| GC-MS | Liquid-Liquid Extraction (LLE) | - | 24 µg/L | [22][23] |
| GC-MS | HS-SPME & In-situ Derivatization | 17 µg/L | - | [20] |
Note: LOD (Limit of Detection) is the lowest concentration of an analyte that can be reliably distinguished from background noise. LOQ (Limit of Quantification) is the lowest concentration that can be measured with acceptable precision and accuracy.
Experimental Protocols
Protocol 1: Stir Bar Sorptive Extraction (SBSE) with GC-MS
This protocol is adapted from methodologies for analyzing volatile phenols in wine and is designed for high sensitivity.[6]
-
Sample Preparation :
-
Place 10 mL of the aqueous sample (e.g., wine, water) into a 20 mL glass vial.
-
If required, adjust the pH of the sample to < 4 using an appropriate acid to ensure 4-EP is not ionized.
-
Add an internal standard (e.g., this compound-d4) for accurate quantification.
-
Place a PDMS-coated stir bar (e.g., 10 mm length) into the vial.[24]
-
-
Extraction :
-
Seal the vial with a screw cap containing a septum.
-
Place the vial on a magnetic stir plate and stir at a constant speed (e.g., 1000-1400 rpm) for 60-120 minutes at room temperature.[24]
-
-
Desorption and Analysis :
-
After extraction, remove the stir bar with clean forceps, briefly rinse with deionized water, and gently dry with a lint-free tissue.
-
Place the stir bar into an empty glass thermal desorption tube.
-
Place the tube into a thermal desorption unit connected to the GC-MS.
-
Thermally desorb the analytes from the stir bar. A typical condition is heating from 40°C to 250°C at a rate of 60°C/min and holding for 5-10 minutes.[24]
-
The desorbed analytes are cryofocused in a PTV inlet at a low temperature (e.g., -50°C) before being rapidly heated for injection onto the GC column.[24]
-
Analyze using a suitable GC-MS method, monitoring for the characteristic ions of 4-EP (e.g., m/z 122, 107, 77).[23]
-
Protocol 2: HPLC with Fluorescence Detection (HPLC-FLD)
This protocol is a rapid method suitable for wine analysis and often does not require extensive sample preparation.[7][11]
-
Sample Preparation :
-
For clear samples like white wine, filtration may be sufficient. Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial.[25]
-
For more complex samples like red wine, a simple dilution may be necessary to reduce matrix effects. Dilute 100 µL of wine with 900 µL of ultrapure water.[10]
-
-
Chromatographic Conditions :
-
HPLC System : A standard HPLC system with a fluorescence detector.
-
Column : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water (acidified with formic or phosphoric acid).
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10-20 µL.
-
Column Temperature : 30°C.
-
-
Fluorescence Detection :
-
Quantification :
-
Prepare a calibration curve using external standards of 4-EP in a solvent mixture that mimics the mobile phase or in a blank matrix.
-
Quantify the 4-EP concentration in the samples by comparing their peak areas to the calibration curve.
-
Mandatory Visualizations
Caption: General workflow for trace analysis of this compound.
Caption: Workflow for Stir Bar Sorptive Extraction (SBSE).
References
- 1. This compound CAS#: 123-07-9 [m.chemicalbook.com]
- 2. This compound | 123-07-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. ecommons.cornell.edu [ecommons.cornell.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of this compound and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid quantification of this compound in wine using high-performance liquid chromatography with a fluorimetric detector | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
- 12. Determination of this compound and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iiste.org [iiste.org]
- 14. Solid-phase extraction of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 17. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of ethylphenols in wine by in situ derivatisation and headspace solid-phase microextraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. epa.gov [epa.gov]
- 22. A simple, cheap and reliable method for control of this compound and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. gcms.cz [gcms.cz]
- 25. phenomenex.com [phenomenex.com]
Technical Support Center: Analysis of 4-Ethylphenol in Biological Fluids
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the analysis of 4-Ethylphenol (4-EP) in biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of this compound in biological fluids challenging?
A1: The analysis of this compound (4-EP) in biological fluids like urine and plasma is complex due to several factors. A significant portion of 4-EP exists in conjugated forms (glucuronides and sulfates), which requires a hydrolysis step to measure the total concentration.[1][2] The compound's volatility and the presence of interfering isomers, such as p-cresol (4-methylphenol), necessitate robust chromatographic separation.[3][4] Furthermore, the complex nature of biological matrices can lead to matrix effects, such as ion suppression or enhancement in mass spectrometry, which can affect the accuracy and precision of quantification.[5][6][7]
Q2: What are the common analytical techniques for 4-EP quantification?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques. GC-MS often requires a derivatization step to improve the volatility and chromatographic behavior of 4-EP.[8][9] HPLC can be coupled with various detectors, including Diode-Array (DAD), Fluorescence (FLD), or tandem mass spectrometry (MS/MS).[10][11] HPLC-FLD is particularly sensitive for phenolic compounds like 4-EP.[10][12]
Q3: Is derivatization necessary for GC-MS analysis of 4-EP?
A3: While underivatized phenols can be analyzed by GC, derivatization is highly recommended.[8] Silylation is a common method that replaces the active hydrogen on the phenolic group with a non-polar trimethylsilyl (TMS) group.[9] This process increases the volatility and thermal stability of 4-EP, leading to improved peak shape and sensitivity during GC analysis.[9]
Q4: How should biological samples for 4-EP analysis be stored?
A4: Proper storage is critical to prevent degradation of the analyte. For optimal results, plasma and serum samples should be separated from whole blood promptly and frozen, preferably at -80°C, for long-term storage.[13][14] Urine samples should also be stored at -80°C until analysis.[14] Repeated freeze-thaw cycles should be avoided. Stock solutions of 4-EP are typically stable for up to 6 months at -80°C.[15][16]
Q5: What is the best internal standard for 4-EP analysis?
A5: An ideal internal standard is a stable, isotopically labeled version of the analyte. For 4-EP, deuterated this compound (e.g., d4-4-ethylphenol) is an excellent choice as it co-elutes with the analyte and behaves similarly during sample preparation and ionization, effectively compensating for matrix effects and extraction losses.[17]
Troubleshooting Guide
This section addresses specific problems you may encounter during the analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low/No Peak for 4-EP | 1. Incomplete Hydrolysis: A significant fraction of 4-EP is conjugated. | Optimize the enzymatic hydrolysis step. Ensure the pH is optimal for the β-glucuronidase enzyme used (typically pH 4.0-5.0 for abalone-derived enzymes).[1][2] Increase enzyme concentration or incubation time/temperature (e.g., 60-65°C for 30 minutes or longer).[2][18] |
| 2. Poor Extraction Recovery: The chosen Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) method may be inefficient. | For SPE, test different sorbents (e.g., C18, HLB).[19] For LLE, experiment with different organic solvents and pH adjustments to ensure 4-EP is in a neutral form for efficient partitioning. | |
| 3. Analyte Degradation: 4-EP may be unstable under certain conditions. | Ensure proper sample storage (-80°C).[14] Avoid prolonged exposure to high temperatures or extreme pH during sample preparation. | |
| 4. GC/LC System Issues: Leaks in the injector, contaminated liner, or column issues can lead to loss of analyte. | Perform routine maintenance. Check for leaks, clean or replace the injector liner, and condition the column.[20][21] | |
| Poor Peak Shape (Fronting/Tailing) | 1. Column Overload (Fronting): Injecting too much sample. | Dilute the sample, reduce the injection volume, or increase the split ratio in GC.[20][22] |
| 2. Active Sites (Tailing): Interaction of the phenolic group with active sites in the GC liner or column. | Use a deactivated liner. Ensure derivatization (silylation) is complete to block the active hydroxyl group.[9] Check for column degradation and bake out or trim the column if necessary.[20] | |
| 3. Inappropriate HPLC Mobile Phase: pH of the mobile phase can affect the ionization state of 4-EP. | Adjust the mobile phase pH to ensure 4-EP is in its neutral, non-ionized form for better retention and peak shape on a reverse-phase column. | |
| High Variability / Poor Reproducibility | 1. Matrix Effects: Co-eluting compounds from the biological matrix are suppressing or enhancing the MS signal. | Use a stable isotope-labeled internal standard (e.g., d4-4-EP).[17] Improve sample cleanup using a more selective SPE protocol.[19] Evaluate and correct for matrix effects by preparing calibration curves in a matrix-matched blank.[6] |
| 2. Inconsistent Sample Preparation: Variations in hydrolysis, extraction, or derivatization steps. | Use an automated sample preparation system if available. Ensure precise and consistent pipetting, vortexing, and incubation times for all samples. | |
| 3. Injector/Autosampler Issues: Inconsistent injection volumes. | Check the autosampler for proper function, ensure the syringe is clean and free of air bubbles.[23] | |
| Interference from Isomers | 1. Co-elution with p-cresol (4-methylphenol): These isomers have similar properties and can be difficult to separate. | Optimize the chromatographic method. For GC, use a column with high selectivity for phenols and a slow temperature ramp. For HPLC, adjust the mobile phase composition and gradient to improve resolution.[24] |
| 2. MS/MS Interference: In-source fragmentation or shared fragment ions. | Select unique precursor-product ion transitions (MRM) for 4-EP and any potential interferents to ensure specificity.[10][11] |
Quantitative Method Comparison
The following table summarizes typical performance characteristics for different analytical methods used for 4-EP quantification. Note that values can vary significantly based on the specific matrix, instrumentation, and protocol.
| Method | Matrix | LOD (µg/L) | LOQ (µg/L) | Key Features |
| HPLC-FLD | Wine | 1 | 5 | Excellent sensitivity, does not require MS detector.[10][11] |
| HPLC-DAD | Wine | 10 | 50 | Less sensitive than FLD but provides spectral data for peak identity confirmation.[10][11] |
| LC-MS/MS | Wine | 10 | 50 | Highly selective and specific, ideal for complex matrices.[10][11] |
| GC-MS (HS-SPME) | Wine | 17 | - | Headspace analysis minimizes matrix effects but may have lower recovery for less volatile compounds.[25] |
Detailed Experimental Protocol: GC-MS Analysis of Total 4-EP in Human Urine
This protocol provides a representative workflow for the quantification of total this compound.
1. Materials and Reagents
-
Urine samples, 4-EP standard, d4-4-EP internal standard (IS)
-
β-glucuronidase (from Abalone)
-
Acetate buffer (1.0 M, pH 4.5)[1]
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or HLB)
-
Ethyl acetate, Methanol, Dichloromethane
-
Derivatization agent: BSTFA + 1% TMCS
-
Anhydrous sodium sulfate
2. Sample Preparation & Hydrolysis
-
Thaw urine samples at room temperature.[14]
-
To 1 mL of urine in a glass tube, add 50 µL of IS working solution.
-
Add 200 µL of acetate buffer (pH 4.5) and vortex briefly.[2]
-
Add 20 µL of β-glucuronidase solution.
-
Vortex and incubate in a water bath at 63°C for 30 minutes to deconjugate 4-EP glucuronide.[1][2]
-
Cool the sample to room temperature.
3. Solid Phase Extraction (SPE)
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not let the sorbent go dry.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and polar interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 10 minutes.
-
Elute the 4-EP with 2 mL of ethyl acetate into a clean glass tube.
4. Derivatization
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dry residue.
-
Cap the tube tightly and heat at 70°C for 30 minutes to form the TMS derivative.
-
Cool to room temperature before analysis.
5. GC-MS Analysis
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection: 1 µL, splitless mode.
-
Inlet Temp: 250°C.
-
Oven Program: Initial 60°C for 2 min, ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Monitor characteristic ions for 4-EP-TMS and d4-4-EP-TMS derivatives.
Visual Guides and Workflows
Biological Pathway of this compound
Caption: Origin and metabolic fate of this compound in the body.
General Analytical Workflow for Total 4-EP
Caption: Standard sample preparation and analysis workflow for 4-EP.
Troubleshooting Decision Tree: Low Analyte Recovery
Caption: A logical guide to troubleshooting low 4-EP recovery.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. SP Tip: Bioanalytical Samples Pre-treatment | Phenomenex [discover.phenomenex.com]
- 3. A sensitive HPLC method for the quantification of free and total p-cresol in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of phenol and p-cresol in urine and feces using vacuum microdistillation and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.dphen1.com [library.dphen1.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. Determination of this compound and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. idexxbioanalytics.com [idexxbioanalytics.com]
- 14. Translational Geroscience Network [gerosciencenetwork.org]
- 15. glpbio.com [glpbio.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Quantitative analysis of this compound and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Different Enzymes on Hydrolysis Efficiencies of Glucuronide Drug Metabolites in Urine [sigmaaldrich.com]
- 19. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phenomenex.com [phenomenex.com]
- 21. hpst.cz [hpst.cz]
- 22. youtube.com [youtube.com]
- 23. agilent.com [agilent.com]
- 24. epa.gov [epa.gov]
- 25. Determination of ethylphenols in wine by in situ derivatisation and headspace solid-phase microextraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent 4-Ethylphenol (4-EP) Formation During Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the formation of 4-Ethylphenol (4-EP) during fermentation. 4-EP is a volatile phenolic compound that, even at low concentrations, can impart undesirable aromas and flavors, often described as "barnyard," "medicinal," or "band-aid," which can compromise the quality of fermented products.[1] The primary organism responsible for 4-EP production in many fermentation environments is the yeast Brettanomyces bruxellensis (also known by its teleomorph name Dekkera bruxellensis).[2]
Troubleshooting Guide
This guide addresses common issues encountered during fermentation that may lead to elevated levels of this compound.
Issue 1: Unexpected detection of 4-EP in the final product.
-
Question: We have detected 4-EP in our final product, but we did not inoculate with Brettanomyces. What are the possible sources of this contamination?
-
Answer: Brettanomyces is a common environmental yeast and can be introduced into the fermentation process from various sources. These include raw materials (e.g., grapes), processing equipment that has not been adequately sanitized, and even the facility environment itself.[2][3] Wooden barrels are a notorious reservoir for Brettanomyces as the yeast can penetrate deep into the wood, making sanitation challenging.[3] It is also important to note that while Brettanomyces is the primary culprit, other microorganisms, such as Pichia guilliermondii, have been shown to produce low levels of 4-EP.[4]
-
Question: How can we confirm if Brettanomyces is the source of 4-EP in our fermentation?
-
Answer: The most definitive way to identify the source is through microbiological analysis. This can involve plating samples of your product, raw materials, and swabs from equipment onto selective media that encourages the growth of Brettanomyces while inhibiting other microorganisms.[5] Subsequent microscopic evaluation can confirm the presence of the yeast.[5] Additionally, quantitative PCR (qPCR) can be used for rapid and sensitive detection of Brettanomyces DNA. Monitoring the concentration of 4-EP and 4-ethylguaiacol (4-EG), another compound produced by Brettanomyces, over time using Gas Chromatography-Mass Spectrometry (GC-MS) can also serve as a strong indicator of active Brettanomyces populations.[6] An increase in these compounds strongly suggests active yeast.[6]
Issue 2: Ineffective control of Brettanomyces growth despite sanitation measures.
-
Question: We follow a standard sanitation protocol, but still experience issues with 4-EP. Why might our sanitation be failing?
-
Answer: Standard sanitation protocols may not be sufficient to eliminate Brettanomyces, especially from porous surfaces like wood. The yeast can form biofilms, which are communities of microorganisms encased in a protective extracellular matrix, making them more resistant to cleaning agents.[7] It is crucial that sanitation protocols are not just followed, but also validated for their effectiveness against Brettanomyces. This can involve post-sanitation sampling and microbiological analysis to ensure the absence of viable yeast.[8] Furthermore, the effectiveness of sanitizers can be strain-dependent.[7]
-
Question: What are some advanced sanitation strategies for controlling Brettanomyces?
-
Answer: For equipment, especially barrels, a multi-step approach is often necessary. This can include an initial rinse to remove gross debris, followed by a cleaning step with an appropriate alkaline cleaner to break down organic matter, a thorough rinse, and finally, a sanitizing step.[9] Hot water or steam treatment can be very effective for barrels.[10] Ozone and ultrasonics have also been explored as treatment options.[1] For general winery and facility hygiene, it is important to control potential vectors for contamination, such as fruit flies, and to maintain a clean environment to minimize the overall microbial load.[2]
Issue 3: Recurrence of 4-EP formation after treatment.
-
Question: We have treated our product with sulfur dioxide (SO₂) to control Brettanomyces, but we are seeing a rebound in 4-EP levels. Why is this happening?
-
Answer: Brettanomyces can enter a "viable but not culturable" (VBNC) state upon exposure to stressors like SO₂.[11] In this state, the yeast cells are still alive and metabolically active but will not grow on standard culture media, leading to false-negative results from plating.[11] These VBNC cells can recover and resume proliferation and 4-EP production once conditions become more favorable.[11] This highlights the importance of not relying solely on culturing to assess the effectiveness of a treatment. Furthermore, the efficacy of SO₂ is highly dependent on the pH of the medium and the specific strain of Brettanomyces, with some strains exhibiting higher resistance.[10]
-
Question: Are there alternative or complementary treatments to SO₂ for long-term control?
-
Answer: Yes, several alternatives are being explored. Chitosan, a biopolymer derived from chitin, has shown significant promise in reducing Brettanomyces populations.[12] It works by disrupting the yeast's cell membrane.[12] However, similar to SO₂, chitosan may not completely eliminate the population, and a rebound can occur.[13] Therefore, it is often recommended to rack the product off the chitosan lees after treatment. Another strategy is the use of dimethyl dicarbonate (DMDC) at bottling, which can be very effective in sterilizing the final product.[14] Maintaining low storage temperatures (≤15°C) can also help to inhibit the growth and activity of any residual Brettanomyces.[11]
Frequently Asked Questions (FAQs)
Biochemistry of 4-EP Formation
-
Q1: What is the biochemical pathway for 4-EP formation?
-
A1: 4-EP is produced from p-coumaric acid, a hydroxycinnamic acid naturally present in many plant-based fermentation substrates. The process involves two enzymatic steps primarily carried out by Brettanomyces species. First, a cinnamate decarboxylase converts p-coumaric acid to 4-vinylphenol. Subsequently, a vinylphenol reductase reduces 4-vinylphenol to this compound.[4]
dot
Caption: Biochemical pathway of this compound formation.
Prevention and Control Strategies
-
Q2: What is the role of sulfur dioxide (SO₂) in preventing 4-EP formation?
-
A2: Sulfur dioxide is a widely used antimicrobial agent in fermentation industries like winemaking.[15] Its effectiveness against Brettanomyces is primarily attributed to the molecular SO₂ form, the concentration of which is dependent on the free SO₂ level and the pH of the medium.[10] A molecular SO₂ concentration of 0.5 mg/L is generally considered sufficient to inhibit the multiplication of Brettanomyces, while levels of 0.7-0.8 mg/L can be lethal, especially at higher temperatures.[10] However, it is important to note that SO₂ may not completely eradicate the yeast population and can induce a viable but not culturable (VBNC) state.[11]
-
Q3: How effective is chitosan in controlling Brettanomyces and what are the recommended dosages?
-
A3: Chitosan has demonstrated significant efficacy in reducing Brettanomyces populations in fermented beverages.[12] The recommended dosage can vary depending on the source of the chitosan (e.g., fungal, crustacean) and the initial level of contamination. Studies have shown that concentrations ranging from 4 to 12 g/hL can lead to a significant reduction in yeast viability.[13] One study noted that 4 g/hL of a specific fungal chitosan product was sufficient to decontaminate wine.[12] However, it is crucial to perform bench trials to determine the optimal dosage for your specific conditions, as the effectiveness can be influenced by factors such as pH and alcohol content.[13]
-
Q4: What is the importance of nutrient availability in 4-EP production?
-
A4: The availability of certain nutrients can influence the growth and metabolic activity of Brettanomyces. While the yeast can survive in nutrient-poor environments, some studies suggest that limiting specific micronutrients could be a strategy to control its growth.[16] For instance, biotin has been identified as an important vitamin for the growth of several Brettanomyces strains.[16] Additionally, it has been observed that Brettanomyces can utilize p-coumaric acid as a carbon source, which could support its survival and 4-EP production even under stressful conditions like high sulfite levels.[17]
Monitoring and Analysis
-
Q5: What are the primary methods for monitoring Brettanomyces and 4-EP levels?
-
A5: Monitoring can be approached in two ways: detecting the microorganism itself or detecting its metabolic byproduct, 4-EP.
-
Microbiological Methods: Traditional plating on selective media can be used to culture and quantify viable Brettanomyces cells.[5] However, this method is time-consuming (can take up to 14 days) and may not detect VBNC cells.[4][18] More rapid methods include quantitative PCR (qPCR) for detecting Brettanomyces DNA and flow cytometry for assessing cell viability.[4][18]
-
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for accurately quantifying 4-EP and 4-EG.[19] This method is highly sensitive and can detect these compounds at very low concentrations (µg/L).[19] Regular monitoring of 4-EP/4-EG levels can provide an early indication of Brettanomyces activity.[6]
-
Quantitative Data Summary
| Prevention Strategy | Agent/Parameter | Recommended Concentration/Level | Efficacy | Reference(s) |
| Antimicrobial Agent | Molecular Sulfur Dioxide (SO₂) | 0.5 mg/L (inhibitory) | Inhibits multiplication of Brettanomyces. | [10] |
| Molecular Sulfur Dioxide (SO₂) | 0.7 - 0.8 mg/L (lethal) | Can be lethal to Brettanomyces, especially at higher temperatures. | [10] | |
| Chitosan (Fungal) | 4 - 12 g/hL | Can result in a three-log reduction of culturability. | [13] | |
| Chitosan (Fungal) | 4 g/hL | Sufficient to decontaminate wine in a laboratory study. | [12] | |
| Physical Control | Storage Temperature | ≤15°C | Helps limit spoilage by Brettanomyces. | [11] |
Experimental Protocols
Protocol 1: Monitoring Brettanomyces Contamination in Barrels
This protocol is adapted for sampling empty barrels to test for the presence of Brettanomyces.[8]
-
Prepare a sterile alcohol solution: Create a 500 mL solution of 12% (v/v) ethanol in sterile water, adjusted to a pH of 4.2.
-
Introduce the solution to the barrel: Add the 500 mL solution to the clean, empty barrel.
-
Seal and agitate: Seal the barrel with a sterilized bung and, if possible, apply a vacuum to remove the air. Gently roll the barrel for 20 seconds to ensure the solution coats the entire inner surface.
-
Incubation (if vacuum is not possible): If a vacuum cannot be applied, leave the solution in the barrel for 24-48 hours.
-
Aseptic Sampling: Using a sterilized wine thief, aseptically collect a sample of the solution from the barrel.
-
Analysis: The collected sample can be analyzed for the presence of Brettanomyces using plating on selective media or by sending it to a qualified laboratory for PCR analysis.[8]
Protocol 2: Quantification of this compound by GC-MS
This is a generalized protocol for the analysis of 4-EP in a liquid matrix, such as wine, using headspace solid-phase microextraction (SPME) followed by GC-MS.[20][21]
-
Sample Preparation:
-
Place a 10 mL sample into a 20 mL SPME glass vial.
-
Add approximately 2 g of sodium chloride (NaCl) to increase the ionic strength of the sample, which enhances the volatility of the analytes.
-
Add a known concentration of an internal standard (e.g., 4-tert-butylphenol-d13) to the vial for accurate quantification.
-
Seal the vial with a perforated cap and a Teflon-lined septum.
-
-
Headspace SPME Extraction:
-
Place the vial in a heating block or water bath at a controlled temperature (e.g., 40°C).
-
Expose a SPME fiber (e.g., polydimethylsiloxane coating) to the headspace above the sample for a defined period (e.g., 20 minutes) to allow for the adsorption of volatile compounds.
-
-
GC-MS Analysis:
-
Desorption: Insert the SPME fiber into the heated injector port of the gas chromatograph (e.g., 260°C) for a set time (e.g., 10 minutes) to desorb the analytes onto the GC column.
-
Chromatographic Separation: The analytes are separated on a capillary column (e.g., 5% phenylmethylpolysiloxane) using a temperature program that ramps the oven temperature to elute the compounds of interest.
-
Mass Spectrometric Detection: As the compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer is operated in selected ion monitoring (SIM) mode to specifically detect the characteristic ions of 4-EP and the internal standard, ensuring high sensitivity and selectivity.
-
-
Quantification: The concentration of 4-EP is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of 4-EP.
dot
Caption: Experimental workflow for 4-EP analysis by GC-MS.
References
- 1. awri.com.au [awri.com.au]
- 2. awri.com.au [awri.com.au]
- 3. agrovin.com [agrovin.com]
- 4. ETS Labs [etslabs.com]
- 5. winemakermag.com [winemakermag.com]
- 6. ETS Labs [etslabs.com]
- 7. IVES Technical Reviews, vine and wine [ives-technicalreviews.eu]
- 8. enartis.com [enartis.com]
- 9. pasowine.com [pasowine.com]
- 10. pascalchatonnet.com [pascalchatonnet.com]
- 11. Impact of sulfur dioxide and temperature on culturability and viability of Brettanomyces bruxellensis in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. winequip.com.au [winequip.com.au]
- 13. Effectiveness of chitosan preparations against Brettanomyces bruxellensis grown in culture media and red wines | OENO One [oeno-one.eu]
- 14. enology.fst.vt.edu [enology.fst.vt.edu]
- 15. Wine Spoilage Control: Impact of Saccharomycin on Brettanomyces bruxellensis and Its Conjugated Effect with Sulfur Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ives-openscience.eu [ives-openscience.eu]
- 18. 26. A novel concentration and viability detection method for Brettanomyces using image cytometry [asbcnet.org]
- 19. ecommons.cornell.edu [ecommons.cornell.edu]
- 20. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 21. A simple, cheap and reliable method for control of this compound and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of GC-MS and HPLC for the Quantification of 4-Ethylphenol
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of phenolic compounds such as 4-Ethylphenol is crucial for various applications, from quality control in the food and beverage industry to metabolic studies in drug development. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data, to facilitate the selection of the most appropriate technique for specific analytical needs.
Performance Comparison
The choice between GC-MS and HPLC for this compound analysis often depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes the key performance characteristics of each technique based on available experimental data.
| Parameter | GC-MS | HPLC |
| Limit of Detection (LOD) | ~2 µg/L[1][2] | 1 - 10 µg/L (DAD/Fluorescence)[3]; 4.0 µg/L (Fluorimetric)[4] |
| Limit of Quantification (LOQ) | ~5 µg/L[1][2] | 5 - 50 µg/L (DAD/Fluorescence)[3] |
| Linearity | Good linearity is expected[1] | Up to 10,000 µg/L (Fluorescence)[5]; Up to 5000 µg/L (DAD)[3][5]; Up to 2000 µg/L (Fluorimetric)[4] |
| Precision (RSD) | ~10% (Repeatability)[1][2] | < 3%[6][4] |
| Accuracy (Recovery) | 98 - 102%[1][7] | 95% - 104% (for related phenols)[1] |
| Sample Preparation | Typically requires extraction (e.g., Liquid-Liquid Extraction, SPME)[1][2][7] | Can be direct injection for clean samples; may require filtration or extraction for complex matrices[6][4] |
Experimental Workflows
The general experimental workflows for the analysis of this compound using GC-MS and HPLC are illustrated below. These diagrams highlight the key steps involved in each analytical process, from sample preparation to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid quantification of this compound in wine using high-performance liquid chromatography with a fluorimetric detector | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
- 5. Determination of this compound and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple, cheap and reliable method for control of this compound and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Ethylphenol and 4-Ethylguaiacol on Sensory Perception
For researchers, scientists, and professionals in drug development, understanding the nuanced sensory impacts of volatile phenolic compounds is critical. This guide provides a detailed comparison of two such compounds, 4-ethylphenol (4-EP) and 4-ethylguaiacol (4-EG), notorious for their significant influence on the aroma profile of fermented beverages, particularly wine. Produced by the yeast Brettanomyces, the presence and ratio of these compounds can swing the sensory experience from pleasantly complex to decidedly faulty.
Sensory Profile and Thresholds: A Quantitative Comparison
The distinct aromatic characteristics of this compound and 4-ethylguaiacol are central to their sensory impact. 4-EP is predominantly associated with aromas often considered negative, while 4-EG can contribute spicy and smoky notes that may be perceived as positive at low concentrations.[1][2][3] Their respective sensory thresholds, the concentration at which they can be detected by the human nose, also differ significantly.
| Compound | Aroma Descriptors | Sensory Threshold (in Wine) | Typical Concentration in Red Wine (µg/L) |
| This compound (4-EP) | Medicinal, Band-Aid, Antiseptic, Horse Stable, Phenolic[1][2][3] | 300 - 605 µg/L (matrix dependent)[1][4][5] | 0 - 2300[2] |
| 4-Ethylguaiacol (4-EG) | Spicy, Smoky, Clove, Phenolic[1][2][3] | ~50 - 150 µg/L[1][2][4] | 0 - 300[2] |
The perception of these compounds is not solely based on their individual concentrations but is significantly influenced by their relative ratio. In wines affected by Brettanomyces, 4-EP is typically present in higher concentrations than 4-EG, with an average ratio of approximately 8:1.[1][3] However, this ratio can vary considerably, ranging from 3:1 to 22:1.[1][4] This variation is a key factor in the diverse aromatic expressions of "Brett" character, explaining why wines with similar 4-EP levels can present with different sensory profiles.[1]
The Impact of the 4-EP/4-EG Ratio on Aroma
The interplay between this compound and 4-ethylguaiacol is a crucial determinant of the final aroma profile. A higher relative proportion of 4-EG can contribute more of its characteristic spicy and smoky notes, potentially masking some of the more undesirable aromas of 4-EP. Conversely, a higher dominance of 4-EP will lead to a more pronounced "Band-Aid" or "medicinal" character. The combined concentration of both compounds is often used to estimate the overall sensory impact of Brettanomyces.[1][3]
Experimental Protocols
Accurate and reproducible sensory and chemical analysis is paramount for research in this area. Below are outlines of typical experimental protocols for the evaluation of 4-EP and 4-EG.
Sensory Threshold Determination
A common method for determining the sensory threshold of a substance is the Ascending Forced-Choice (AFC) test, often following the ASTM E679 standard.
Objective: To determine the concentration at which a statistically significant portion of a sensory panel can detect the compound.
Methodology:
-
Panelist Selection and Training: Recruit a panel of individuals and screen them for their sensory acuity. Train them to recognize the specific aroma of 4-EP and 4-EG.
-
Sample Preparation: Prepare a series of dilutions of the target compound (e.g., 4-EP) in a neutral base medium (e.g., a dealcoholized wine). The concentrations should span the expected threshold range.
-
Test Presentation: Present panelists with a series of triangle tests. In each set, two samples are identical (blanks), and one contains the diluted compound. The concentration of the compound is increased in each subsequent set.
-
Data Analysis: The threshold is determined as the concentration at which a significant number of panelists can correctly identify the "odd" sample.
Quantitative Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
The standard method for the precise quantification of 4-EP and 4-EG in a complex matrix like wine is GC-MS, often coupled with Solid Phase Microextraction (SPME).
Objective: To accurately measure the concentration of 4-EP and 4-EG.
Methodology:
-
Sample Preparation: A wine sample is taken, and an internal standard (e.g., a deuterated version of the analyte) is added.
-
Extraction (SPME): A coated fiber is exposed to the headspace of the sample, allowing volatile compounds like 4-EP and 4-EG to adsorb onto the fiber.
-
Desorption and Separation (GC): The fiber is then inserted into the heated injection port of a gas chromatograph, where the analytes are desorbed and separated based on their boiling points and interactions with the chromatographic column.
-
Detection and Quantification (MS): As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is used to identify and quantify the specific compounds.[4]
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in the analysis and perception of these compounds, the following diagrams are provided.
Caption: Workflow for Sensory and Chemical Analysis.
Caption: Relationship between Compounds and Sensory Perception.
References
A Comparative Guide to 4-Ethylphenol Extraction Methods for Researchers
For researchers, scientists, and professionals in drug development, the efficient extraction of 4-Ethylphenol (4-EP) from various matrices is a critical step for analysis. This guide provides a detailed comparison of common extraction techniques, supported by experimental data, to facilitate the selection of the most suitable method for your specific research needs.
The choice of an appropriate extraction method for this compound depends on several factors, including the sample matrix, the required sensitivity of the analysis, and practical considerations such as processing time, cost, and environmental impact. This document outlines and compares the performance of Liquid-Liquid Extraction (LLE), Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), Cloud Point Extraction (CPE), Dispersive Liquid-Liquid Microextraction (DLLME), and Solid-Phase Extraction (SPE).
Quantitative Performance Comparison
The following table summarizes the key performance indicators for each this compound extraction method based on available experimental data.
| Method | Recovery Rate (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Processing Time | Solvent Consumption | Relative Cost |
| Liquid-Liquid Extraction (LLE) | 98 - 102[1][2] | LOQ: 24 µg/L[1][2] | ~15-30 minutes per sample | High | Low[3] |
| Headspace Solid-Phase Microextraction (HS-SPME) | Not explicitly stated, but good recoveries reported[1] | LOD: 2 µg/L; LOQ: 5 µg/L[1] | ~30 minutes per sample (including GC run)[1] | None (solvent-free) | Moderate (cost of fibers) |
| Stir Bar Sorptive Extraction (SBSE) | 72.2 - 142.4 (for various volatile phenols)[4] | ~0.5 µg/L for most smoke-related volatile phenols[4] | ~60 minutes per sample | Low (for desorption if not thermal) | Moderate to High (cost of stir bars) |
| Cloud Point Extraction (CPE) | >70 (for general phenolic compounds)[5] | LOQ: 0.140345 µg/mL | ~40-60 minutes per sample[6] | Low (surfactant solution) | Low[6] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | 70.4 - 108.1 (for similar phenolic compounds)[7] | LOD: 0.3-0.6 µg/L (for similar phenolic compounds)[7] | < 5 minutes per sample (excluding centrifugation)[8] | Very Low | Low |
| Solid-Phase Extraction (SPE) | High selectivity and good enrichment reported[2] | Dependent on sorbent and method | Variable (can be time-consuming but automatable)[9] | Moderate | Moderate to High (cost of cartridges) |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below.
Liquid-Liquid Extraction (LLE)
This method utilizes the differential solubility of this compound in two immiscible liquids. A common protocol for wine samples is as follows:
-
To 20 mL of a centrifuged wine sample in a falcon tube, add 2 mL of an internal standard (e.g., 3,4-dimethylphenol at 0.1 mg/L).
-
Add 2 mL of an organic solvent mixture of pentane and diethyl ether (2:1 v/v).
-
Shake the mixture horizontally for 15 minutes at 400 rpm.
-
Centrifuge the sample to separate the organic and aqueous phases.
-
Collect the organic layer for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique that extracts volatile and semi-volatile compounds from the headspace above a sample.
-
Place a defined volume of the sample into a headspace vial.
-
Expose a fused silica fiber coated with a suitable stationary phase (e.g., 100 µm polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS) to the headspace of the sample.[1]
-
Allow the analytes to partition between the sample matrix and the fiber coating for a set time and temperature.
-
Retract the fiber and introduce it into the injection port of a gas chromatograph for thermal desorption and analysis.[1]
Stir Bar Sorptive Extraction (SBSE)
SBSE is a highly sensitive extraction technique that uses a magnetic stir bar coated with a sorbent phase.
-
A magnetic stir bar coated with a sorbent (e.g., polydimethylsiloxane, PDMS) is added to the aqueous sample.
-
The sample is stirred for a defined period (e.g., 60 minutes) to allow for the extraction of analytes into the sorbent phase.
-
The stir bar is then removed, dried, and the analytes are desorbed, either thermally in a GC inlet or via liquid desorption with a small amount of solvent for LC analysis.
Cloud Point Extraction (CPE)
CPE is an environmentally friendly method that uses the phase separation of a non-ionic surfactant solution to extract analytes.
-
In a 10 mL volumetric flask, combine the sample with a series of reagents including a surfactant (e.g., 1.0 mL of 10% (v/v) Triton X-114), an acid (e.g., 1.0 mL HCl), and other reagents to facilitate a derivatization reaction if necessary (e.g., for spectrophotometric detection).[6]
-
Complete the volume with distilled water.
-
Transfer the mixture to a centrifuge test tube and place it in a water bath at a temperature above the surfactant's cloud point (e.g., 60°C) for a set time (e.g., 20 minutes) to induce phase separation.[6]
-
Centrifuge the mixture (e.g., at 4000 rpm for 20 minutes) to separate the surfactant-rich phase containing the analyte.[6]
-
The analyte-rich phase is then collected for analysis.
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a rapid microextraction technique with low solvent consumption.
-
A mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent) is rapidly injected into the aqueous sample.
-
A cloudy solution is formed, consisting of fine droplets of the extraction solvent dispersed in the aqueous phase, which maximizes the surface area for extraction.
-
The mixture is then centrifuged to separate the fine droplets of the extraction solvent.
-
The sedimented phase containing the concentrated analyte is collected for analysis. The entire process can often be completed in under a minute, excluding centrifugation time.[8]
Solid-Phase Extraction (SPE)
SPE is a versatile technique that uses a solid sorbent to isolate analytes from a liquid sample.
-
Conditioning: A suitable SPE cartridge (e.g., a polymeric sorbent) is conditioned with an appropriate organic solvent.
-
Loading: The sample is passed through the conditioned cartridge, and the this compound is retained on the solid phase.
-
Washing: The cartridge is washed with a weak solvent to remove any interfering compounds.
-
Elution: The retained this compound is eluted from the cartridge using a small volume of a strong organic solvent. The eluate is then collected for analysis.
Visualizing the Workflow and Method Comparison
The following diagrams, generated using the DOT language, illustrate the general experimental workflow for this compound extraction and the logical relationships in the comparison of the different methods.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of alkylphenols, bisphenols and alkylphenol ethoxylates in microbial-fermented functional beverages and bottled water: Optimization of a dispersive liquid-liquid microextraction protocol based on natural hydrophobic deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review [mdpi.com]
- 7. Removal of this compound and 4-Ethylguaiacol with Polyaniline-Based Compounds in Wine-Like Model Solutions and Red Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Comparative Toxicity of 4-Ethylphenol and Its Isomers: A Guide for Researchers
This guide provides a comparative analysis of the toxicity of 4-Ethylphenol and its isomers, 2-Ethylphenol and 3-Ethylphenol. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and safety assessments. This document summarizes acute toxicity data, delves into the mechanisms of toxic action, and provides standardized experimental protocols.
Executive Summary
Ethylphenols are aromatic organic compounds used as intermediates in the synthesis of various chemicals. As isomers, this compound, 2-Ethylphenol, and 3-Ethylphenol share the same chemical formula (C₈H₁₀O) but differ in the position of the ethyl group on the phenol ring, leading to variations in their toxicological profiles. This guide presents a consolidated overview of their acute toxicity, known mechanisms of action, and relevant experimental methodologies.
Quantitative Toxicity Data
The acute toxicity of this compound and its isomers varies depending on the specific isomer and the route of exposure. The following tables summarize the available quantitative toxicity data.
Table 1: Oral Acute Toxicity Data
| Chemical Name | CAS Number | Species | LD50 (mg/kg) | Reference(s) |
| This compound | 123-07-9 | Rat | > 2,000 | [1] |
| 2-Ethylphenol | 90-00-6 | Mouse | 600 | [2][3] |
| 3-Ethylphenol | 620-17-7 | Rat (male) | 252 | |
| 3-Ethylphenol | 620-17-7 | Rat (female) | 400 | |
| Ethylphenol Isomer Mix* | 25429-37-2 | Rat | 981 | [4] |
*Mixture containing 25.9% 2-Ethylphenol, 41.1% 3-Ethylphenol, and 33.0% this compound.[4]
Table 2: Dermal Acute Toxicity Data
| Chemical Name | CAS Number | Species | LD50 (mg/kg) | Reference(s) |
| This compound | 123-07-9 | Rabbit | > 5,000 | [1][5] |
| 2-Ethylphenol | 90-00-6 | Rabbit | 630 | [6] |
| 3-Ethylphenol | 620-17-7 | Rabbit | > 2,000 |
Table 3: Inhalation Acute Toxicity Data
| Chemical Name | CAS Number | Species | LC50 (mg/L/4h) | Reference(s) |
| This compound | 123-07-9 | Rat | N/A | [1] |
| 2-Ethylphenol | 90-00-6 | N/A | 11 | [7] |
| 3-Ethylphenol | 620-17-7 | N/A | Not available |
N/A: Data not available from the searched sources.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of ethylphenols is generally attributed to their ability to induce cellular stress, disrupt cell membranes, and interfere with essential cellular processes. The specific mechanisms can vary between isomers.
This compound: The primary mechanism of this compound toxicity involves the induction of oxidative stress. This leads to the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA, and trigger apoptotic cell death. The process is thought to involve the disruption of calcium homeostasis, further contributing to cytotoxicity.[8][9]
Figure 1: Proposed signaling pathway for this compound-induced apoptosis.
2-Ethylphenol and 3-Ethylphenol: The specific signaling pathways for 2-Ethylphenol and 3-Ethylphenol are less well-defined in the available literature. However, their toxicity is generally characterized by irritation and cytotoxic effects.[3] Like other phenolic compounds, they are expected to disrupt cell membranes and interfere with cellular functions, leading to cell death. In vitro studies on various cell lines, including HepG2, can be employed to further elucidate their cytotoxic mechanisms.[10][11]
Figure 2: General workflow for assessing cytotoxicity of 2- and 3-Ethylphenol.
Detailed Experimental Protocols
The following are generalized protocols for acute toxicity testing based on OECD guidelines. Specific experimental details may vary based on the test substance and laboratory procedures.
Acute Oral Toxicity (Based on OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance.
Principle: A stepwise procedure is used where a single dose of a substance is administered orally to a small group of animals. The response of these animals determines the subsequent dose for the next group.
Experimental Workflow:
Figure 3: Workflow for Acute Oral Toxicity Testing (OECD 423).
Procedure:
-
Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Housing and Feeding: Animals are housed in appropriate conditions with free access to food and water, except for a brief fasting period before dosing.
-
Dose Levels: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Administration: The substance is administered as a single oral dose by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Acute Dermal Toxicity (Based on OECD Guideline 402)
Objective: To determine the acute dermal toxicity of a substance.
Procedure:
-
Animals: Young adult rats, rabbits, or guinea pigs are typically used.
-
Preparation: The fur on the dorsal area of the trunk of the animals is clipped or shaved 24 hours before the test.
-
Application: The test substance is applied uniformly over an area of approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.
-
Exposure: The exposure period is typically 24 hours.
-
Observation: After the exposure period, the dressing is removed, and the skin is washed. Animals are observed for mortality, skin reactions, and other signs of toxicity for 14 days.
-
Necropsy: All animals undergo a gross necropsy at the end of the study.
Acute Inhalation Toxicity (Based on OECD Guideline 403)
Objective: To determine the acute inhalation toxicity of a substance.
Procedure:
-
Animals: Young adult rats are the preferred species.
-
Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a standard duration, typically 4 hours.
-
Concentrations: A limit concentration or a series of at least three concentrations are used.
-
Observation: Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days. Body weights are recorded, and a detailed clinical observation is performed.
-
Necropsy: A gross necropsy is performed on all animals.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. 2-ethyl phenol, 90-00-6 [thegoodscentscompany.com]
- 3. Page loading... [guidechem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. This compound | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. 4-[1-Ethyl-1-methylhexy]-phenol induces apoptosis and interrupts Ca2+ homeostasis via ROS pathway in Sertoli TM4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Rapid Screening Methods for 4-Ethylphenol
For researchers, scientists, and drug development professionals, the accurate and efficient quantification of 4-Ethylphenol (4-EP) is crucial in various applications, from monitoring fermentation processes to quality control in pharmaceutical products. This guide provides an objective comparison of a rapid screening method for 4-EP with other established analytical techniques, supported by experimental data, to assist in selecting the most appropriate method for your research needs.
Data Presentation: A Comparative Analysis of this compound Quantification Methods
The following table summarizes the performance of various analytical methods for the quantification of this compound, providing a clear comparison of their key validation parameters.
| Parameter | Rapid HPLC-FLD | HPLC-DAD | LC-MS/MS | GC-MS | HS-SPME-GC/MS |
| Linearity Range (µg/L) | Up to 2000[1] | 10 - 5000[2][3] | 10 - 5000[2][3] | 2 - 2660[4][5] | 0.25 - 2 mg/L |
| Limit of Detection (LOD) (µg/L) | 4.0[1] | 10[2][3] | 10[2][3] | ~2[6] | Not explicitly stated |
| Limit of Quantification (LOQ) (µg/L) | Not explicitly stated | 50[2][3] | 50[2][3] | 5[6] / 24[7] | Not explicitly stated |
| Precision (RSD) | < 3% (for >20 µg/L)[1] | Not explicitly stated | Not explicitly stated | ~10% (Repeatability)[6] | ≤ 10% (for retention time and mass spectral search score)[8][9] |
| Accuracy (Recovery) | Comparable to HPLC-coulometric array detector[1] | Not explicitly stated | Not explicitly stated | 98-102%[6][7] | Not explicitly stated |
| Sample Preparation | None required[1] | Dilution with methanol[2][3] | Dilution with methanol[2][3] | Liquid-liquid extraction[6][7] | Headspace solid-phase microextraction[10][11] |
| Analysis Time | < 5 minutes[1] | ~15 minutes[3] | Not explicitly stated | ~28 minutes[10] | Extraction: 5-20 min; Desorption: 8-10 min[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Rapid High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is advantageous for its speed and minimal sample preparation.
-
Instrumentation: HPLC system equipped with a fluorescence detector.
-
Chromatographic Conditions:
-
Sample Preparation: Direct injection of the sample without any preparation.[1]
-
Analysis: Chromatographic separation is achieved in less than 5 minutes.[1]
2. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
A robust method for the quantification of 4-EP.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Sample Preparation: Dilution of the sample with methanol.[2][3]
-
Quantification: Performed using the standard addition method to mitigate matrix interferences.[2][3]
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and selective method.
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: UPLC BEH C18 Column (nonpolar).
-
Mobile Phase: Typically a combination of water and methanol or acetonitrile.
-
-
Sample Preparation: Direct injection after dilution with methanol.[2][3]
-
Mass Spectrometry:
4. Gas Chromatography-Mass Spectrometry (GC-MS)
A classic and reliable method for volatile compound analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 10 mL sample, add an internal standard.
-
Add an extraction solvent (e.g., pentane/diethyl ether).
-
Shake and centrifuge.
-
Collect the organic phase for analysis.[7]
-
-
GC Conditions:
-
MS Conditions:
-
Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: m/z 107 for this compound.[6]
-
5. Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
A solvent-free extraction technique coupled with GC-MS for high sensitivity.
-
Instrumentation: GC-MS with an SPME autosampler.
-
Sample Preparation:
-
GC-MS Analysis:
-
Desorption: Desorb the analytes from the fiber in the GC injector (e.g., 10 minutes at 260°C in splitless mode).[10]
-
GC and MS conditions are similar to the standard GC-MS method.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a logical decision-making process for selecting a suitable this compound screening method.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of this compound and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A simple, cheap and reliable method for control of this compound and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 11. redalyc.org [redalyc.org]
- 12. chem.purdue.edu [chem.purdue.edu]
A Comparative Analysis of Adsorbents for the Effective Removal of 4-Ethylphenol
The presence of 4-Ethylphenol (4-EP) in various solutions, particularly in the context of wine production where it can impart undesirable aromas, necessitates efficient removal strategies. This guide provides a comparative overview of different adsorbents utilized for the removal of this compound, tailored for researchers, scientists, and professionals in drug development. The efficacy of materials such as activated carbon, biochar, zeolites, and metal-organic frameworks (MOFs) are compared based on experimental data from scientific literature.
Quantitative Comparison of Adsorbent Performance
The selection of an appropriate adsorbent is critical for achieving optimal removal of this compound. The following table summarizes key performance indicators for various adsorbents based on published studies. Parameters include the adsorbent type, its specific surface area, the experimental conditions, and the resulting maximum adsorption capacity (q_max) and removal efficiency.
| Adsorbent | Precursor/Type | Surface Area (m²/g) | Experimental Conditions (pH, Temp, Initial Conc.) | Adsorption Capacity (q_max, mg/g) | Removal Efficiency (%) | Reference |
| Activated Carbon | Coconut Shell | 542 - 1025 | pH 5-7, 25-30°C, 300 mg/L | 170 - 213 | 87 | [1][2] |
| Activated Carbon | Catha edulis Stems | 1323 | pH 2, 25°C, 100 mg/L | 205.3 | 99.9 | [3] |
| Modified Biochar | Sugarcane Bagasse | Not Specified | Not Specified | Not Specified | High porosity noted for efficiency | [4] |
| Composite Biochar | Biochar, Chitosan, ZrO, Fe₃O₄ | Not Specified | Not Specified | 112.63 | Not Specified | [5] |
| Zeolite | Synthetic (from clay) | 530-590 | Not Specified | 125 (for phenol) | 95.9 (for nitrophenol) | [6][7] |
| Metal-Organic Framework (MOF) | Fe₃O₄@MIL-53(Al) | Not Specified | Not Specified | 160.9 (for Bisphenol A) | Not Specified | [8] |
| Metal-Organic Framework (MOF) | UiO-66-NH₂/TCPP | Not Specified | Not Specified | High for Bisphenols | Not Specified | [9] |
Note: Data for some adsorbents were for phenol or other phenolic compounds as a proxy where specific this compound data was unavailable. The efficiency of these adsorbents for this compound may vary.
Experimental Protocols
A standardized experimental protocol is crucial for the reproducible evaluation of adsorbent performance. Below is a typical methodology for a batch adsorption study for this compound removal.
1. Adsorbent Preparation and Characterization:
-
Preparation: The adsorbent material (e.g., activated carbon, biochar) is first prepared. This may involve processes like pyrolysis of biomass followed by chemical or physical activation. For instance, biochar can be produced from sugarcane bagasse through pyrolysis.[4]
-
Characterization: The physical and chemical properties of the adsorbent are characterized. Key parameters include:
2. Batch Adsorption Experiments:
-
A known mass of the adsorbent is added to a fixed volume of a this compound solution of a specific initial concentration in an Erlenmeyer flask.[10]
-
The mixture is agitated in a thermostated shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time.[10]
-
The influence of various parameters on adsorption is typically investigated by systematically varying:
3. Kinetic and Isotherm Studies:
-
Kinetics: To determine the adsorption rate, samples are collected at different time intervals. The concentration of this compound remaining in the solution is measured. The data is then fitted to kinetic models like the pseudo-first-order and pseudo-second-order models to understand the adsorption dynamics.[1][3]
-
Isotherms: To evaluate the adsorption capacity at equilibrium, experiments are conducted with varying initial concentrations of this compound while keeping other parameters constant. The equilibrium data is then analyzed using isotherm models such as the Langmuir and Freundlich models.[1][3]
4. Analytical Quantification:
-
The concentration of this compound in the aqueous solution before and after adsorption is quantified. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this analysis.[10] UV/VIS spectrophotometry can also be used for preliminary tests.[10]
Visualizing the Process
Diagrams can effectively illustrate complex workflows and relationships, aiding in the comprehension of the experimental processes.
Caption: Workflow for evaluating 4-EP adsorbent efficacy.
Caption: Decision tree for selecting a 4-EP adsorbent.
References
- 1. researchgate.net [researchgate.net]
- 2. Adsorption of Phenol on Commercial Activated Carbons: Modelling and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adsorption of Phenol from Aqueous Solution Utilizing Activated Carbon Prepared from Catha edulis Stem | MDPI [mdpi.com]
- 4. Frontiers | Morphology of Modified Biochar and Its Potential for Phenol Removal from Aqueous Solutions [frontiersin.org]
- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 6. revistadechimie.ro [revistadechimie.ro]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Fabrication of stable multivariate metal-organic frameworks with excellent adsorption performance toward bisphenols from environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
The Sniff Test vs. The Spectrometer: Correlating Instrumental and Sensory Analysis of 4-Ethylphenol
A guide for researchers and drug development professionals on bridging the gap between quantitative measurements and sensory perception of the aromatic compound 4-Ethylphenol.
In the realm of sensory science and product development, the subjective experience of aroma and flavor holds significant weight. For compounds like this compound (4-EP), known for its distinct aromatic profile often described with terms ranging from "spicy" and "smoky" to "medicinal" and "barnyard," understanding the relationship between its concentration and its perception is critical.[1][2] This guide provides a comprehensive comparison of instrumental analysis techniques and sensory panel data for this compound, offering valuable insights for researchers in fields from food and beverage science to pharmaceuticals, where off-flavors can impact product acceptability.
Quantitative Analysis: A Tale of Two Thresholds
Instrumental and sensory analyses provide two different but complementary perspectives on the impact of this compound. While analytical instruments can detect minute quantities of the compound, sensory panels determine the concentration at which it becomes perceivable and potentially undesirable.
The primary instrumental method for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] This technique offers high sensitivity and selectivity, allowing for the detection of 4-EP at concentrations as low as 4 µg/L (parts per billion).[4]
Sensory panels, on the other hand, evaluate the aroma and flavor of a sample to determine the sensory threshold of 4-EP. This threshold can vary significantly depending on the complexity of the product matrix and the sensitivity of the individual panelists.[1][4] Research in the wine industry has established a general sensory threshold for 4-EP to be between 300 and 600 µg/L.[1][4]
A statistical evaluation of numerous wine samples has proposed a more nuanced approach, suggesting a lower threshold of 245 µg/L and an upper threshold of 968 µg/L for 4-EP.[5][6] Below the lower threshold, a sample is reliably classified as not having the characteristic "Brett" aroma associated with 4-EP. Above the upper threshold, the "Brett character" is consistently perceived.[5][6] Within this range, however, sensory evaluation is crucial for definitive classification.[5][6]
Table 1: Comparison of Instrumental Detection Limits and Sensory Thresholds for this compound
| Parameter | Instrumental Analysis (GC-MS) | Sensory Panel Evaluation |
| Detection Limit/Threshold | As low as 4 µg/L[4] | General Threshold: 300 - 600 µg/L[1][4] Lower Classification Threshold: 245 µg/L[5][6] Upper Classification Threshold: 968 µg/L[5][6] |
| Description | The lowest concentration of 4-EP that can be reliably detected and quantified by the instrument. | The concentration at which a trained sensory panel can detect the characteristic aroma of 4-EP. |
Experimental Protocols: The How-To of 4-EP Analysis
Accurate and reproducible data, whether instrumental or sensory, relies on well-defined experimental protocols.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The gold standard for this compound quantification involves GC-MS, often preceded by a sample preparation step to isolate and concentrate the analyte.
Sample Preparation: Solid Phase Microextraction (SPME)
-
A representative liquid sample (e.g., 30 mL) is collected.[1]
-
A deuterated internal standard, such as d4-4-ethylphenol, is added to the sample for accurate quantification.[3]
-
A Solid Phase Microextraction (SPME) fiber is exposed to the headspace of the sample. The volatile 4-EP partitions from the liquid or headspace onto the fiber coating.
-
The fiber is then retracted and introduced into the heated injection port of the gas chromatograph.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: The analytes are thermally desorbed from the SPME fiber in the hot injector of the GC.
-
Separation: The vaporized analytes are carried by an inert gas through a capillary column. The column's stationary phase separates the compounds based on their volatility and polarity.
-
Detection: As the separated compounds exit the column, they enter the mass spectrometer. Here, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, allowing for specific identification and quantification of this compound.[4]
Sensory Panel Evaluation
Sensory analysis provides the human perception context to the instrumental data. A trained sensory panel is essential for reliable results.
Panelist Selection and Training
-
Recruitment: Panelists are recruited based on their sensory acuity, interest, and availability.
-
Screening: Candidates are screened for their ability to detect and describe basic tastes and aromas.
-
Training: Selected panelists undergo intensive training to recognize and scale the intensity of various aromas, including the specific "Brett character" associated with this compound.[2] Reference standards of 4-EP at different concentrations are used to calibrate the panel.
Evaluation Protocol: Triangular Difference Test
A common method for determining if a sensory difference exists is the triangular test.[7]
-
Sample Presentation: Panelists are presented with three samples, two of which are identical (the control) and one is different (the sample containing a specific concentration of 4-EP). The order of presentation is randomized.[7]
-
Evaluation: Each panelist is asked to identify the "odd" sample.[7]
-
Data Analysis: The number of correct identifications is compared to the number expected by chance to determine if a statistically significant difference exists.
Visualizing the Workflow and Logical Relationships
To better understand the interplay between instrumental and sensory analysis, the following diagrams illustrate the key workflows and logical connections.
Caption: Experimental workflow for correlating instrumental and sensory analysis of this compound.
Caption: Logical relationship between this compound concentration and sensory perception.
References
- 1. ecommons.cornell.edu [ecommons.cornell.edu]
- 2. ETS Labs [etslabs.com]
- 3. Quantitative analysis of this compound and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ETS Labs [etslabs.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pac.gr [pac.gr]
A Comparative Guide to 4-Ethylphenol Formation Rates in Microbial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-ethylphenol (4-EP) formation across different microbial strains, supported by experimental data. This compound is a volatile phenolic compound of significant interest due to its impact on the sensory characteristics of fermented beverages and its potential physiological effects. Understanding the production of 4-EP by various microorganisms is crucial for quality control in the food and beverage industry and for researchers studying microbial metabolism and its implications.
Comparison of this compound Production
The formation of this compound from its precursor, p-coumaric acid, is a two-step enzymatic process primarily carried out by certain species of yeast and bacteria. The primary microbial genera associated with significant this compound production are Brettanomyces/Dekkera, Lactobacillus, and Pichia. While direct, standardized comparisons of formation rates are not always available in the literature, the existing data on final concentrations and conversion efficiencies provide a strong basis for comparison.
In synthetic media designed to simulate cider conditions, lactic acid bacteria have been reported to exhibit faster production of ethylphenols compared to the yeast Brettanomyces/Dekkera, which is traditionally associated with this compound.[1] However, in wine, Brettanomyces bruxellensis is recognized as the primary microorganism capable of producing high concentrations of this compound.[2]
Below is a summary of quantitative data on this compound production by different microbial strains under various conditions.
| Microbial Strain | Precursor | Medium/Conditions | This compound Concentration (µg/L) | Molar Conversion Rate (%) | Reference |
| Dekkera bruxellensis ISA 1791 | p-Coumaric acid | Synthetic medium with glucose | Not specified | ~90% | [1] |
| Dekkera bruxellensis ISA 1791 | p-Coumaric acid | Synthetic medium with ethanol | Not specified | ~80% | [1] |
| Dekkera bruxellensis ISA 1791 | p-Coumaric acid | Molasses | Not specified | 45-85% | [3] |
| Brettanomyces bruxellensis ISA 1791 | Endogenous precursors | Touriga Nacional Wine | 1750 | Not applicable | [3] |
| Brettanomyces bruxellensis ISA 1791 | Endogenous precursors | Cabernet Sauvignon Wine | 1512 | Not applicable | [3] |
| Brettanomyces bruxellensis ISA 1791 | Endogenous precursors | Syrah Wine | 2707 | Not applicable | [3] |
| Pichia guilliermondii ISA 2105 | p-Coumaric acid (100 mg/L) | Synthetic medium | Not specified | 82.6% | [4] |
| Pichia guilliermondii | p-Coumaric acid | Grape juice | 720 | Not specified | [1] |
| Lactobacillus plantarum | p-Coumaric acid | MRS Broth | Fully converts p-coumaric acid | Not specified | [5] |
| Lactobacillus plantarum | 4-Vinylphenol (1.5 mM) | MRS Broth (10 days) | Significant production | Not specified | [5] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic pathway of this compound formation and a typical experimental workflow for its quantification, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of experimental data. Below are summarized protocols for the quantification of this compound in microbial cultures.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine analysis of this compound and its precursor, 4-vinylphenol.
-
Sample Preparation:
-
Centrifuge the microbial culture to pellet the cells.
-
Collect the supernatant for analysis. Direct injection of the supernatant is often possible.[6][7]
-
For complex matrices or low concentrations, a liquid-liquid extraction with a solvent like diethyl ether or an ether-hexane mixture may be performed.[8] The pH of the sample can be adjusted to 8 with NaOH before extraction.[8] The organic phase is then collected and may be concentrated.
-
-
HPLC System and Conditions:
-
Column: A reverse-phase C18 column is commonly used.[9]
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid, is typical.[9][10]
-
Detection: A fluorescence detector is highly sensitive and selective for this compound.[6][10] Excitation and emission wavelengths are typically set around 225-260 nm and 305-320 nm, respectively.[7][10] A Diode Array Detector (DAD) can also be used, monitoring at approximately 280 nm.[10]
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
An external standard calibration curve is prepared using known concentrations of this compound.
-
The concentration in the sample is determined by comparing its peak area to the calibration curve.
-
The standard addition method can be employed to mitigate matrix effects.[10]
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity and is often used for the analysis of volatile compounds like this compound.
-
Sample Preparation:
-
Liquid-Liquid Extraction: Extract the supernatant with a solvent mixture such as pentane/diethyl ether (2:1 v/v).[11]
-
Solid-Phase Microextraction (SPME): This headspace technique is a solvent-free alternative. A fiber coated with a stationary phase (e.g., polydimethylsiloxane) is exposed to the headspace of the sample to adsorb volatile compounds.[12] Parameters such as sample volume, temperature, agitation, and extraction time need to be optimized.[12]
-
-
GC-MS System and Conditions:
-
Column: A capillary column with a polar stationary phase, such as one containing wax or polyethylene glycol, is suitable.
-
Carrier Gas: Helium is typically used.
-
Oven Temperature Program: A temperature gradient is programmed to separate the compounds of interest.
-
Injection: For liquid samples, a split/splitless injector is used. For SPME, the fiber is desorbed in the hot injector.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Quantification:
-
An internal standard is often added to the sample before extraction to correct for variations in extraction efficiency and injection volume.
-
A calibration curve is constructed by analyzing standards containing known concentrations of this compound and the internal standard.
-
The concentration of this compound in the sample is determined from the ratio of its peak area to that of the internal standard.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Volatile Phenols | Waterhouse Lab [waterhouse.ucdavis.edu]
- 3. researchgate.net [researchgate.net]
- 4. Growth and this compound Production by the Yeast Pichia guilliermondii in Grape Juices | American Journal of Enology and Viticulture [ajevonline.org]
- 5. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. weinobst.at [weinobst.at]
- 8. infowine.com [infowine.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. Determination of this compound and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple, cheap and reliable method for control of this compound and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Ethylphenol Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct pathways for the degradation of 4-Ethylphenol (4-EP), a compound of interest in various industrial and environmental contexts. The degradation methods compared are microbial degradation by Pseudomonas putida, fungal degradation by Trametes versicolor, and advanced oxidation processes (AOPs), including photocatalytic and electrochemical degradation. This document summarizes quantitative data, details experimental protocols, and visualizes the degradation pathways to facilitate objective comparison and inform research and development efforts.
Comparative Data on this compound Degradation
The following tables summarize the key quantitative parameters for the different this compound degradation methods.
| Degradation Method | Organism/Catalyst | Key Enzymes/Reactive Species | Degradation Efficiency (%) | Rate of Degradation | Key Intermediates Identified |
| Microbial Degradation | Pseudomonas putida | This compound methylenehydroxylase (4EPMH), Catechol 2,3-dioxygenase | High (strain dependent) | Varies with conditions | 1-(4'-hydroxyphenyl)ethanol, 4-Ethylcatechol, 2-Hydroxymuconic semialdehyde |
| Fungal Degradation | Trametes versicolor | Laccase, Peroxidases | 71-93% (for total phenols)[1] | Varies with pH and temperature | Not explicitly identified for 4-EP |
| Advanced Oxidation | Photocatalytic (TiO₂) | Hydroxyl radicals (•OH) | Up to 100% | ~205-330 µmol L⁻¹ h⁻¹[2] | Short-chain aliphatic compounds, Carboxylic acids |
| Advanced Oxidation | Electrochemical (Ti/Pt) | Direct electron transfer, Reactive Chlorine Species (in saline conditions) | Up to 100% | ~300-3750 µmol L⁻¹ h⁻¹ (in saline conditions)[2] | 4-Ethylcatechol, 2-Chloro-4-ethylphenol, 2,6-Dichloro-4-ethylphenol |
Degradation Pathways and Mechanisms
The degradation of this compound proceeds through distinct pathways depending on the method employed. These pathways involve a series of enzymatic or chemical reactions that break down the parent compound into various intermediates and, ultimately, to simpler molecules.
Microbial Degradation by Pseudomonas putida
Pseudomonas putida utilizes a specific enzymatic pathway for the degradation of this compound, initiating with the oxidation of the ethyl side chain. The key enzyme, this compound methylenehydroxylase (4EPMH), a flavocytochrome c, catalyzes the dehydrogenation of this compound to a quinone methide intermediate.[3][4] This unstable intermediate is then hydrated to form 1-(4'-hydroxyphenyl)ethanol.[3][4] Subsequent enzymatic steps are believed to involve the formation of 4-ethylcatechol, which then undergoes ring cleavage via the meta-pathway, a common strategy for the degradation of aromatic compounds in Pseudomonas.[5][6] The catechol ring is cleaved by catechol 2,3-dioxygenase, leading to the formation of 2-hydroxymuconic semialdehyde, which is further metabolized into intermediates of the TCA cycle.[6]
Microbial degradation pathway of this compound by Pseudomonas putida.
Fungal Degradation by Trametes versicolor
The white-rot fungus Trametes versicolor is known for its ability to degrade a wide range of phenolic compounds, primarily through the action of extracellular ligninolytic enzymes such as laccases and peroxidases.[7] These enzymes are non-specific and can oxidize phenolic substrates. Laccase, a multi-copper oxidase, is believed to initiate the degradation of this compound by a one-electron oxidation, forming a phenoxy radical. This radical can then undergo further enzymatic or non-enzymatic reactions, including polymerization or cleavage of the aromatic ring. While the specific intermediates of this compound degradation by T. versicolor are not well-documented, the general mechanism for phenolic compound degradation by this fungus suggests a pathway involving initial oxidation followed by further breakdown of the resulting products.[8][9]
Proposed fungal degradation pathway of this compound by Trametes versicolor.
Advanced Oxidation Processes (AOPs)
Advanced oxidation processes utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic pollutants.
Photocatalytic Degradation: In the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂) and UV light, electron-hole pairs are generated. These charge carriers react with water and oxygen to produce hydroxyl radicals. The hydroxyl radicals then attack the this compound molecule, leading to its degradation. The degradation can proceed through hydroxylation of the aromatic ring and subsequent ring opening, eventually leading to the formation of short-chain aliphatic compounds and carboxylic acids, and ultimately mineralization to CO₂ and H₂O.[3]
Electrochemical Degradation: This method involves the direct or indirect oxidation of this compound at an electrode surface. At a suitable anode, such as platinized titanium (Ti/Pt), this compound can undergo a one-electron transfer to form a phenoxy radical, which is then hydrolyzed to form catechol-type species. In saline conditions, the electrochemical process can also generate reactive chlorine species (RCS), which can lead to the formation of chlorinated intermediates such as 2-chloro-4-ethylphenol and 2,6-dichloro-4-ethylphenol.[3][10]
Degradation pathways of this compound by Advanced Oxidation Processes.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Microbial Degradation with Pseudomonas putida
-
Culturing: Pseudomonas putida strains are typically grown in a minimal salt medium with this compound as the sole carbon source.[2][11] The culture is incubated on a rotary shaker at a controlled temperature (e.g., 30°C) and pH.[2]
-
Degradation Assay: The degradation of this compound is monitored over time by taking samples from the culture, centrifuging to remove bacterial cells, and analyzing the supernatant.[11]
-
Analytical Method: The concentration of this compound and its metabolites is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector or by Gas Chromatography-Mass Spectrometry (GC-MS) for identification of intermediates.[3][12]
Fungal Degradation with Trametes versicolor
-
Culturing: Trametes versicolor is cultivated in a suitable liquid medium (e.g., Czapek-Dox medium) with a carbon source and the addition of this compound.[13] The culture is incubated under controlled conditions of temperature and pH.[1]
-
Enzyme Assays: The activity of extracellular enzymes like laccase can be measured spectrophotometrically using specific substrates (e.g., ABTS).[14]
-
Degradation Analysis: The disappearance of this compound and the formation of products are monitored by HPLC or GC-MS analysis of the culture filtrate.[9][13]
Advanced Oxidation Processes
Photocatalytic Degradation Experimental Workflow:
Workflow for a typical photocatalytic degradation experiment.
-
Reactor Setup: A photoreactor is used, typically with a UV lamp and a suspension of the photocatalyst (e.g., TiO₂) in an aqueous solution of this compound.[3]
-
Experimental Conditions: Parameters such as catalyst concentration, pH of the solution, and light intensity are controlled.[3]
-
Analysis: Aliquots of the solution are taken at different time intervals, filtered to remove the catalyst, and analyzed by HPLC or GC-MS to determine the concentration of this compound and its degradation products.[15]
Electrochemical Degradation:
-
Electrochemical Cell: An electrochemical cell with a working electrode (e.g., Ti/Pt), a counter electrode, and a reference electrode is used.
-
Electrolysis: A constant current or potential is applied to the working electrode in the this compound solution.
-
Analysis: Samples are withdrawn from the electrolyte at various times and analyzed by methods such as cyclic voltammetry, HPLC, or GC-MS to monitor the degradation process and identify products.[16]
Conclusion
The degradation of this compound can be achieved through various methods, each with its own set of advantages and disadvantages. Microbial degradation by Pseudomonas putida offers a specific and potentially environmentally friendly approach, while fungal degradation by Trametes versicolor provides a broader substrate range due to its non-specific enzymes. Advanced oxidation processes, such as photocatalytic and electrochemical degradation, can achieve high degradation efficiencies but may require more controlled conditions and, in the case of electrochemical degradation in saline environments, can produce chlorinated byproducts. The choice of the most suitable degradation pathway will depend on the specific application, the concentration of the pollutant, the presence of other substances, and the desired level of treatment. This guide provides a foundational comparison to aid researchers and professionals in selecting and optimizing the most appropriate method for their needs.
References
- 1. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
- 2. Phenol Degradation Performance in Batch and Continuous Reactors with Immobilized Cells of Pseudomonas putida | MDPI [mdpi.com]
- 3. Alkylphenol Biotransformations Catalyzed by this compound Methylenehydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The purification and characterization of this compound methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of alkylphenol degradation gene cluster in Pseudomonas putida MT4 and evidence of oxidation of alkylphenols and alkylcatechols with medium-length alkyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physically associated enzymes produce and metabolize 2-hydroxy-2,4-dienoate, a chemically unstable intermediate formed in catechol metabolism via meta cleavage in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lidsen.com [lidsen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bsm.org.bd [bsm.org.bd]
- 12. Determination of this compound and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validating the Fragmentation Pattern of 4-Ethylphenol's Mass Spectrum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the mass spectrum fragmentation pattern of 4-Ethylphenol. Through a detailed comparison with related phenolic compounds, this document offers supporting experimental data and methodologies to ensure accurate identification and characterization.
Comparative Analysis of Fragmentation Patterns
The electron ionization (EI) mass spectra of this compound, 4-methylphenol (p-cresol), and phenol exhibit characteristic fragmentation patterns. The relative abundances of the major fragment ions are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.
| m/z | Proposed Fragment | This compound (Relative Intensity %) | 4-Methylphenol (Relative Intensity %) | Phenol (Relative Intensity %) |
| 122 | [M]+• | 45 | - | - |
| 108 | - | - | 100 | - |
| 107 | [M-CH3]+ | 100 | 75 | - |
| 94 | - | - | - | 100 |
| 91 | [C7H7]+ | 8 | - | - |
| 79 | [C6H7]+ | 7 | - | - |
| 78 | [C6H6]+ | 6 | 12 | 8 |
| 77 | [C6H5]+ | 15 | 18 | 10 |
| 65 | [C5H5]+ | 6 | 10 | 15 |
| 51 | [C4H3]+ | 8 | 8 | 10 |
| 39 | [C3H3]+ | 10 | 12 | 15 |
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization primarily involves the loss of a methyl group from the ethyl substituent, leading to the base peak at m/z 107. Subsequent fragmentations involve the aromatic ring, resulting in characteristic lower mass ions.
Caption: Fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis of this compound
This section details the methodology for acquiring the electron ionization mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in the same solvent.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of phenolic compounds.
-
Injector: Set to splitless mode to maximize sensitivity. The injector temperature should be 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer: An electron ionization (EI) source coupled to a quadrupole or ion trap mass analyzer.
3. Data Acquisition and Analysis
-
Inject 1 µL of the prepared 10 µg/mL this compound working solution into the GC-MS system.
-
Acquire the data using the parameters specified above.
-
Process the resulting chromatogram to identify the peak corresponding to this compound.
-
Extract the mass spectrum for the this compound peak.
-
Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference spectrum from a reliable database, such as the NIST Mass Spectral Library, for validation.
References
The Shifting Sands of Perception: How Matrix Composition Dictates 4-Ethylphenol Sensory Thresholds
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The perception of 4-Ethylphenol (4-EP), a volatile phenol often associated with "Brett" character in wine and a compound of interest in various sensory and pharmaceutical research fields, is not a fixed constant. Its sensory detection threshold, the minimum concentration at which it can be perceived, is profoundly influenced by the chemical composition of the matrix in which it is present. This guide provides a comparative analysis of 4-EP sensory thresholds across different matrices, supported by experimental data, to aid researchers in understanding and controlling for these matrix-dependent effects.
Quantitative Comparison of this compound Sensory Thresholds
The sensory threshold of this compound exhibits significant variability depending on the complexity of the matrix. In simpler matrices like water, the threshold is generally lower than in complex matrices such as wine, where interactions with other compounds can mask or enhance its perception. The following table summarizes reported sensory thresholds for 4-EP in various matrices.
| Matrix | Sensory Threshold (µg/L) | Key Matrix Components Influencing Threshold | Reference(s) |
| Neutral Red Wine | 368 | Baseline wine components | [1] |
| French Cabernet Sauvignon | 605 | Grape varietal and winemaking style | [2] |
| Australian Cabernet Sauvignon | 368 | Regional wine style | [2] |
| 'Green' Cabernet Sauvignon | 425 | Higher levels of methoxypyrazines | [2] |
| Heavily Oaked Cabernet Sauvignon | 569 | Oak-derived compounds (e.g., vanillin, tannins) | [2] |
| General Wine Matrix | 300 - 600 | Ethanol, polyphenols, presence of 4-ethylguaiacol (4-EG) | [3][4] |
| Wine (Reported Range) | 230 - 650 | Varies with wine style and composition | [5][6] |
| Wine (Proposed Lower Threshold) | 245 | Statistical analysis of sensory data | [6][7] |
| Wine (Proposed Upper Threshold) | 968 | Statistical analysis for definitive "Brett" character | [6][7] |
The data clearly indicates that components like ethanol and polyphenols tend to decrease the volatility of 4-EP, thereby increasing its sensory threshold.[8] Conversely, the presence of another related volatile phenol, 4-ethylguaiacol (4-EG), can have a synergistic effect, lowering the overall "Brett" character detection threshold.[2]
Experimental Protocols for Sensory Threshold Determination
The determination of sensory thresholds is a critical aspect of sensory science. While specific protocols can vary between studies, the following outlines a general methodology based on commonly used practices for assessing 4-EP thresholds in wine.
1. Panelist Selection and Training:
-
A panel of 15-30 individuals is typically recruited.
-
Panelists are screened for their sensory acuity and ability to detect and describe the aroma of this compound.
-
Training sessions are conducted to familiarize panelists with the specific aroma characteristics of 4-EP in the relevant matrix (e.g., a base wine). Reference standards of 4-EP are used for this purpose.
2. Sample Preparation:
-
A base matrix (e.g., a neutral red wine stripped of its volatile compounds) is used to minimize background aroma interference.
-
A stock solution of this compound is prepared in ethanol.
-
A series of dilutions of the 4-EP stock solution are prepared in the base matrix, creating a concentration gradient. The concentration steps are typically logarithmic.
3. Sensory Evaluation Method:
-
Ascending Forced-Choice (AFC) Triangle Test: This is a commonly employed method.
-
Panelists are presented with three samples (a triad), where two are identical (blanks from the base matrix) and one contains a specific concentration of 4-EP (the "odd" sample).
-
The presentation order of the triads is randomized for each panelist.
-
Panelists are asked to identify the "odd" sample.
-
The test starts with very low concentrations of 4-EP and progressively increases.
-
-
Data Analysis: The sensory threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration at which the "odd" sample was correctly identified by a statistically significant portion of the panel.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in assessing and understanding the matrix-dependency of 4-EP sensory thresholds, the following diagrams are provided.
Caption: Experimental workflow for determining this compound sensory thresholds.
References
- 1. awri.com.au [awri.com.au]
- 2. awri.com.au [awri.com.au]
- 3. ecommons.cornell.edu [ecommons.cornell.edu]
- 4. ETS Labs [etslabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of the matrix composition on the volatility and sensory perception of this compound and 4-ethylguaiacol in model wine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kinetic Models for 4-Ethylphenol Biodegradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinetic models used to describe the biodegradation of 4-Ethylphenol, a compound of interest in environmental and industrial biotechnology. Due to the limited availability of direct comparative studies on this compound, this guide leverages experimental data from the biodegradation of phenol and other alkylphenols, which exhibit similar degradation kinetics. The principles and models presented here are directly applicable to the study of this compound biodegradation.
Data Presentation: A Comparative Analysis of Kinetic Parameters
The selection of an appropriate kinetic model is crucial for predicting and optimizing the biodegradation process of phenolic compounds. The following tables summarize key kinetic parameters from various studies on the biodegradation of phenol and related compounds, providing a baseline for understanding the potential kinetics of this compound degradation. The most commonly employed models include the Monod, Haldane (also known as Andrews), Aiba, Edwards, and Yano models.
Table 1: Comparison of Haldane Model Kinetic Parameters for Phenol Biodegradation by Various Microorganisms
| Microorganism/Culture | Maximum Specific Growth Rate (μ_max) (h⁻¹) | Half-Saturation Constant (K_s) (mg/L) | Inhibition Constant (K_i) (mg/L) | Reference |
| Pseudomonas putida | 0.512 | 78.38 | 228.5 | [1] |
| Bacillus simplex | 1.05 | 9.14 | 329 | [2] |
| Rhodococcus nepotum | 0.716 | 15.8 | 292 | [3] |
| Mixed Culture | 0.143 | 87.45 | 107.06 | [4] |
| Acclimated Sludge | 0.117 (g phenol/g VSS/h) | 692 | 231 | [5] |
Table 2: Kinetic Parameters for Other Inhibition Models in Phenol Biodegradation
| Model | Microorganism/Culture | μ_max (h⁻¹) | K_s (mg/L) | K_i (mg/L) | Reference |
| Aiba | Mixed Microbial Culture | 0.3187 | - | 400 | [2] |
| Edwards | Mixed Microbial Culture | 0.0011 | - | 210 | [2] |
| Han & Levenspiel | Mixed Culture | 47 (µM phenol mg⁻¹ protein h⁻¹) | - | 10 (mM) | [5] |
Experimental Protocols: Methodologies for Determining Biodegradation Kinetics
The following protocol outlines a general methodology for conducting batch experiments to determine the kinetic parameters of this compound biodegradation. This protocol is a synthesis of methodologies reported in the cited literature for similar phenolic compounds.[1][6][7]
1. Microorganism and Culture Conditions:
-
Inoculum Preparation: A pure or mixed microbial culture capable of degrading this compound is cultured in a suitable growth medium. For acclimatization, the culture can be gradually exposed to increasing concentrations of this compound.
-
Growth Medium: A mineral salt medium is typically used, containing essential nutrients such as nitrogen (e.g., (NH₄)₂SO₄), phosphorus (e.g., KH₂PO₄, Na₂HPO₄), and trace elements. This compound is provided as the sole carbon and energy source.
2. Batch Biodegradation Experiments:
-
Reactor Setup: Experiments are conducted in batch reactors (e.g., Erlenmeyer flasks) with a defined working volume.
-
Initial Concentrations: A range of initial this compound concentrations is prepared in the mineral salt medium.
-
Inoculation: A standardized amount of the prepared inoculum is introduced into each reactor.
-
Incubation: The reactors are incubated under controlled conditions of temperature, pH, and agitation to ensure aerobic conditions.
-
Sampling: Samples are withdrawn at regular time intervals to measure the biomass concentration and the residual this compound concentration.
3. Analytical Methods:
-
Biomass Concentration: Cell concentration can be determined by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer. A calibration curve relating OD₆₀₀ to dry cell weight is necessary for accurate quantification.[6]
-
This compound Concentration: The concentration of this compound is typically measured using High-Performance Liquid Chromatography (HPLC) equipped with a suitable column (e.g., C18) and detector (e.g., UV detector).[6]
4. Kinetic Parameter Estimation:
-
Data Analysis: The specific growth rate (μ) is calculated from the exponential phase of the biomass growth curve.
-
Model Fitting: The calculated specific growth rates at different initial substrate concentrations are fitted to various kinetic models (e.g., Monod, Haldane) using non-linear regression analysis to determine the kinetic parameters (μ_max, K_s, K_i).
Mandatory Visualization: Diagrams of Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows in the validation of kinetic models for this compound biodegradation.
References
- 1. Kinetics of Cometabolic Transformation of 4-chlorophenol and Phenol Degradation by Pseudomonas putida Cells in Batch and Biofilm Reactors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Kinetics of Phenol Biodegradation by Cupriavidus taiwanesis 187 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Ethylphenol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4-Ethylphenol is critical for maintaining a secure laboratory environment and protecting the ecosystem. This guide provides detailed procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This substance is corrosive and can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed, inhaled, or in contact with the skin and is toxic to aquatic life.[1][2][3]
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][4][5]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:
-
Gloves : Wear nitrile gloves (minimum 8mil thickness). Consider double-gloving, especially when handling concentrated solutions.[5]
-
Eye Protection : Chemical safety goggles or a face shield are required.[4][6]
-
Protective Clothing : A fully buttoned, long-sleeved lab coat is essential. For tasks with a higher risk of splashing, a butyl rubber or neoprene apron should be worn.[4][5][6]
-
-
Emergency Preparedness : Ensure that an ANSI-approved eyewash station and safety shower are immediately accessible within a 10-second travel time.[5]
This compound Identification and Hazards
Properly identifying the chemical and understanding its hazards are the first steps in safe disposal.
| Identifier | Value |
| CAS Number | 123-07-9[1] |
| Synonyms | p-Ethylphenol, 4-Hydroxyphenylethane[3][4][7] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage[1][2] |
| H401: Toxic to aquatic life[1] | |
| H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[2] | |
| Signal Word | Danger[1][7] |
Step-by-Step Disposal Procedures
Disposal of this compound and its associated waste must strictly adhere to local, regional, and national hazardous waste regulations.[3][4][8] Never dispose of this chemical down the drain or in regular trash.[2][3][9]
-
Waste Determination : Chemical waste generators are responsible for classifying discarded chemicals as hazardous waste according to regulations.[3][4]
-
Waste Segregation :
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep solid and liquid waste in separate, designated containers.
-
-
Container Selection :
-
Use only approved, chemically compatible, and leak-proof containers for waste collection.[9]
-
Ensure containers are in good condition and have a secure, tight-fitting lid.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Toxic").
-
Keep the container closed at all times, except when adding waste.
-
-
Storage :
-
Evacuate : If a significant spill occurs, evacuate non-essential personnel from the immediate area.
-
Control : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain & Clean :
-
Collect : Place the absorbed material or swept solids into a suitable, labeled hazardous waste container.[4][6]
-
Decontaminate : Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Dispose : Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as this compound hazardous waste.
-
Grossly Contaminated Items : Labware (e.g., beakers, stir bars) that is heavily contaminated should be decontaminated if possible or disposed of as hazardous waste.
-
Trace Contaminated Items : Disposable items with trace amounts of contamination, such as pipette tips and empty tubes, should be collected in a designated, lined container for hazardous waste disposal.[5]
-
Empty Containers : Empty containers may retain hazardous residues and should be treated as hazardous waste.[1] Do not reuse empty containers.[1] Handle them in the same manner as the substance itself.[9]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. synerzine.com [synerzine.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. This compound(123-07-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. chemos.de [chemos.de]
Essential Safety and Logistical Information for Handling 4-Ethylphenol
For researchers, scientists, and drug development professionals, the safe handling of 4-Ethylphenol is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] Therefore, appropriate personal protective equipment must be worn at all times.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][5] | To prevent severe eye irritation and damage.[1][2] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin burns and absorption through the skin.[1][3][5] |
| Skin and Body Protection | A lab coat, long-sleeved clothing, and closed-toe shoes. In cases of potential significant exposure, chemical-resistant overalls may be necessary.[1][3][5] | To protect the skin from accidental contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator is recommended if working in a poorly ventilated area or if exposure limits are likely to be exceeded. A dust mask (type N95) may be suitable for handling the solid form.[3] | To prevent irritation of the respiratory tract.[3] |
2. Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure risks.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3][5] Eyewash stations and safety showers must be readily accessible.[2]
-
Handling: Avoid direct contact with the substance. Do not breathe dust or vapors.[2] Wash hands and any exposed skin thoroughly after handling.[1][3] Do not eat, drink, or smoke in the work area.[6]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[2][3][5] Keep the container tightly closed.[3][5]
3. Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated.[7]
-
Contain: Use absorbent materials like sand, clay, or commercial sorbents to contain the spill.[8]
-
Absorb: Carefully absorb the spilled material. For liquid spills, cover with an absorbent material. For solid spills, gently sweep up the material to avoid creating dust.[3][9]
-
Collect: Place the absorbed material and any contaminated cleaning supplies into a suitable, labeled, and closed container for disposal.[3][5][7]
-
Decontaminate: Clean the spill area with a mild detergent and water.[7][8]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]
4. Disposal Plan
This compound and its containers must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[1][2] Do not dispose of it down the drain or in the regular trash.[2][6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 123-07-9 | [1][2] |
| Molecular Formula | C8H10O | [2] |
| Molecular Weight | 122.17 g/mol | [2] |
| Appearance | Colorless to white solid, may turn yellow upon exposure to light. | [10][11] |
| Melting Point | 40-42 °C (104-107.6 °F) | |
| Boiling Point | 218-219 °C (424.4-426.2 °F) | |
| Flash Point | 100 °C (212 °F) - closed cup | [3] |
| Solubility | Slightly soluble in water; soluble in alcohol, ether, and benzene.[10][12] | [10][12] |
Operational Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. synerzine.com [synerzine.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound(123-07-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. chemos.de [chemos.de]
- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 8. chemkleancorp.com [chemkleancorp.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. This compound | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 12. Page loading... [guidechem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
